6-Chloro-biphenyl-3-ylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDFOSUPRZEWQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Chloro-biphenyl-3-ylamine
This technical guide provides a comprehensive overview of 6-Chloro-biphenyl-3-ylamine (CAS No: 56970-25-3), a substituted biphenyl compound of significant interest to researchers in medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, outlines its analytical characterization, discusses potential applications, and establishes rigorous safety and handling procedures.
Core Compound Identification and Properties
6-Chloro-biphenyl-3-ylamine belongs to the class of aminobiphenyls, which are recognized as "privileged scaffolds" in drug discovery due to their ability to interact with a wide range of biological targets. The presence of a chlorine atom can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for creating diverse molecular libraries.
Chemical and Physical Data
The properties of 6-Chloro-biphenyl-3-ylamine are summarized below. It is noteworthy that while some data is directly reported, other properties are inferred from its observed physical state and data from structurally analogous compounds.
| Property | Value | Source(s) |
| CAS Number | 56970-25-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Physical Form | Yellow Liquid | [2] |
| Melting Point | < 25 °C (Inferred from physical state) | N/A |
| Boiling Point | ~285 - 335 °C (Estimated based on isomers) | [3][4] |
| Solubility | Low in water; Soluble in ethyl acetate, chloroform, methanol. | [2][4][5] |
Synthesis of 6-Chloro-biphenyl-3-ylamine via Suzuki-Miyaura Coupling
The construction of the biphenyl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron species with an organohalide, is particularly effective due to its high tolerance for various functional groups and generally high yields.[6][7][8] The synthesis described herein utilizes this robust methodology.
Reaction Scheme
The core reaction involves the coupling of a phenylboronic acid with a halogenated aniline derivative. The choice of 4-chloro-3-iodoaniline as the starting material is strategic; the carbon-iodine bond is significantly more reactive towards oxidative addition to the palladium catalyst than the carbon-chlorine bond, ensuring regioselective coupling at the desired position.
Caption: Suzuki-Miyaura reaction for 6-Chloro-biphenyl-3-ylamine synthesis.
Step-by-Step Experimental Protocol
This protocol is based on a reported synthesis with an 88% yield.[2]
-
Vessel Preparation: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-chloro-3-iodoaniline (5 mmol, 1.27 g).
-
Reagent Addition: Add phenylboronic acid (10 mmol, 1.22 g), sodium carbonate (10 mmol, 1.06 g), and tetrakis(triphenylphosphine)palladium(0) (0.1 mmol, 0.116 g).
-
Solvent Introduction: Add 20 mL of a 1,4-dioxane and water mixture (v/v ratio typically 4:1).
-
Inert Atmosphere: Purge the flask with argon or nitrogen for 5-10 minutes to create an inert atmosphere. This is critical to prevent the degradation of the palladium catalyst.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring and maintain for 24 hours under the inert atmosphere.
-
Work-up - Filtration: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Work-up - Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add 50 mL of ethyl acetate (EtOAc) and 50 mL of water to the residue. Transfer to a separatory funnel, shake, and separate the layers. Extract the aqueous layer twice more with 25 mL of EtOAc.
-
Work-up - Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the residue by column chromatography on silica gel using a petroleum ether/EtOAc gradient (e.g., starting from 20:1 and moving to 10:1) to afford the pure product as a yellow liquid.[2]
Caption: Experimental workflow for the synthesis of 6-Chloro-biphenyl-3-ylamine.
Spectroscopic Characterization
Structural confirmation of the synthesized product is paramount. The following nuclear magnetic resonance (NMR) data has been reported for 6-Chloro-biphenyl-3-ylamine.[2]
| Nucleus | Solvent | Chemical Shifts (δ) in ppm |
| ¹H NMR | Chloroform-d | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H, -NH₂) |
| ¹³C NMR | Chloroform-d | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36 |
Potential Applications in Research and Drug Development
The aminobiphenyl scaffold is a cornerstone in medicinal chemistry. The amine group serves as a versatile synthetic handle for amide bond formation, sulfonylation, and other functionalizations, allowing for the exploration of vast chemical space. The chlorine atom can participate in halogen bonding and enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.[9]
This compound is a valuable building block for:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted biphenyl core to occupy hydrophobic pockets in the ATP-binding site.
-
Anticancer Agents: The biphenyl structure is present in numerous compounds investigated for their cytotoxic effects.[9]
-
TRP Channel Modulators: Biphenyl amides have been designed as antagonists for channels like TRPM8, with implications for treating sensory neuropathies.[8]
Caption: Role as a building block in a drug discovery workflow.
Analytical Methodology: GC-MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of polychlorinated biphenyls (PCBs) and their derivatives due to its high resolution and sensitivity.[10][11][12] The following is a general protocol adaptable for the quantification and identification of 6-Chloro-biphenyl-3-ylamine.
Step-by-Step Analytical Protocol
-
Sample Preparation (Extraction):
-
For solid matrices (e.g., soil, tissue), perform a Soxhlet extraction or pressurized liquid extraction with a suitable solvent like hexane or a hexane/acetone mixture.
-
For liquid matrices (e.g., water), perform a liquid-liquid extraction with hexane or dichloromethane.
-
The crude extract should be concentrated and may require a clean-up step using silica gel or Florisil column chromatography to remove interfering substances.[13]
-
-
Standard Preparation: Prepare a calibration curve using certified standards of 6-Chloro-biphenyl-3-ylamine in hexane or another appropriate solvent, typically ranging from low pg/µL to ng/µL.
-
GC-MS Instrument Conditions:
-
GC Column: Use a low-polarity capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID x 0.25 µm film thickness).
-
Injection: 1 µL splitless injection at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to 300-320 °C and hold for 5-10 minutes.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 50-350) or, for higher sensitivity and selectivity, use Selected Ion Monitoring (SIM) mode, monitoring the molecular ion (m/z 203) and key fragment ions.[10][12]
-
-
Data Analysis: Identify the compound by its retention time and mass spectrum compared to the certified standard. Quantify using the calibration curve.
Caption: General analytical workflow for GC-MS analysis.
Safety, Handling, and Disposal
As a chlorinated aromatic amine, 6-Chloro-biphenyl-3-ylamine must be handled with appropriate caution. While a specific safety data sheet (SDS) is not widely available, data from analogous compounds like 4-chlorobiphenyl and 3-aminobiphenyl suggest the following hazards and precautions.[9][14][15]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: Handle only in a well-ventilated area or a chemical fume hood. If aerosols or dusts can be generated, a NIOSH-approved respirator is recommended.
-
-
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[15]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]
-
If Inhaled: Move person to fresh air.
-
-
Handling and Storage:
-
Disposal:
References
-
Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.
-
Agilent Technologies. (2025-01-16). Determination of Polychlorinated Biphenyl (PCB) by GC/MS According to EPA Method 1628.
-
Thermo Fisher Scientific. Analysis of PolyChlorinated Biphenyls (PCBs) by GC/MS.
-
MDPI. A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring.
-
Thermo Fisher Scientific. Analysis of PCBs in environmental matrices using triple quadrupole GC-MS/MS.
-
CPAChem. (2022-03-22). Safety data sheet for 3-Aminobiphenyl.
-
Sigma-Aldrich. (2024-09-06). Safety data sheet for 3-Aminobiphenyl.
-
Sigma-Aldrich. (2025-05-07). Safety data sheet for biphenyl.
-
Chem Service. (2018-06-21). Safety data sheet for 4-Chlorobiphenyl.
-
Fisher Scientific. Safety data sheet for 4'-Chlorobiphenyl-4-ylamine.
-
ChemicalBook. 6-Chloro-biphenyl-3-ylamine synthesis.
-
Delaude, L. et al. (2007). Synthesis of biphenylamines via Suzuki–Miyaura cross-coupling reactions. Tetrahedron, 63(12), 2657–2663.
-
ResearchGate. (2008-08-06). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes.
-
Barancira, C. (2010-11-10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner.
-
Melville, J. (2014-02-06). The Suzuki Reaction.
-
RSC Publishing. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
-
ChemSynthesis. (2025-05-20). 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine.
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Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine.
-
PubChem. 3-Chloroaniline.
-
ChemicalBook. 4'-CHLORO-BIPHENYL-2-YLAMINE.
-
PubChem. 3-Chlorobiphenyl.
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An In-depth Technical Guide to the Synthesis of 6-Chloro-biphenyl-3-ylamine
Introduction: The Significance of 6-Chloro-biphenyl-3-ylamine in Modern Drug Discovery
6-Chloro-biphenyl-3-ylamine is a crucial building block in the synthesis of a wide array of pharmacologically active molecules. Its substituted biphenylamine framework is a privileged scaffold, appearing in numerous kinase inhibitors and other targeted therapies. The strategic placement of the chlorine atom and the amino group influences the molecule's electronic properties and metabolic stability, making it a valuable intermediate for drug development professionals. This guide provides a comprehensive overview of the synthetic routes to 6-Chloro-biphenyl-3-ylamine, with a particular focus on palladium-catalyzed cross-coupling reactions, offering field-proven insights into experimental design and execution.
Strategic Synthesis via Palladium-Catalyzed Cross-Coupling: A Comparative Analysis
The formation of the carbon-carbon bond to create the biphenyl structure is the cornerstone of this synthesis. Palladium-catalyzed cross-coupling reactions have become the most versatile and efficient methods for this transformation.[1] Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is often the most utilized due to its mild conditions and the stability of the required organoboron reagents.[1][2]
While other methods like the Heck, Stille, and Negishi reactions can also be employed for biphenyl synthesis, the Suzuki-Miyaura reaction's tolerance of a wide range of functional groups and the generation of non-toxic byproducts make it particularly attractive for pharmaceutical applications.[1] The Buchwald-Hartwig amination is another powerful palladium-catalyzed reaction that is instrumental in forming carbon-nitrogen bonds, which can be a key step in the synthesis of more complex derivatives of the target molecule.[3][4][5]
Core Synthetic Pathway: The Suzuki-Miyaura Coupling Approach
The most direct and widely adopted route for the synthesis of 6-Chloro-biphenyl-3-ylamine involves the Suzuki-Miyaura coupling of a halogenated chloroaniline derivative with phenylboronic acid. A common starting material is 4-chloro-3-iodoaniline.
Reaction Scheme:
Sources
IUPAC name and structure of 6-Chloro-biphenyl-3-ylamine
An In-Depth Technical Guide to 6-Chloro-[1,1'-biphenyl]-3-amine: Synthesis, Characterization, and Applications
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern drug discovery and agrochemical development, the biphenyl scaffold remains a cornerstone of molecular design. Its unique conformational properties and metabolic stability make it a privileged structure in numerous bioactive compounds.[1] This guide focuses on a specific, functionalized biphenyl derivative: 6-Chloro-[1,1'-biphenyl]-3-amine (CAS No. 56970-25-3). This molecule, featuring a strategic arrangement of chloro, amino, and phenyl substituents, serves as a versatile intermediate for creating more complex molecular architectures.
The presence of chlorine, a common halogen in pharmaceuticals, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[2][3] The amine group provides a reactive handle for a wide array of chemical transformations, including amide bond formation, which is central to the synthesis of many drugs and agrochemicals.[4] This guide provides an in-depth exploration of the synthesis, purification, characterization, and safe handling of 6-Chloro-[1,1'-biphenyl]-3-amine, tailored for researchers and scientists in the pharmaceutical and chemical industries.
Section 1: Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical properties is fundamental to its successful application in research and development.
IUPAC Nomenclature and Structural Representation
The systematic IUPAC name for this compound is 4-chloro-3-phenylaniline .[5] However, it is more commonly referred to in chemical catalogs as 6-Chloro-[1,1'-biphenyl]-3-amine or 6-Chloro-biphenyl-3-ylamine.
The structure consists of a biphenyl system where one phenyl ring is substituted with both a chlorine atom and an amine group. The numbering of the substituted ring places the biphenyl linkage at C1, leading to the chlorine at C6 and the amine at C3.
Caption: 2D Structure of 6-Chloro-[1,1'-biphenyl]-3-amine.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 6-Chloro-[1,1'-biphenyl]-3-amine. It is important to note that while some data is derived from experimental work, other values may be predicted and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 56970-25-3 | [5][6] |
| Molecular Formula | C₁₂H₁₀ClN | [6] |
| Molecular Weight | 203.67 g/mol | [6] |
| Appearance | Yellow liquid | [6] |
| Purity | Typically >95% | [5] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [7] |
| Solubility | No quantitative data available. See Protocol 1. |
Experimental Protocol for Solubility Determination
The solubility of a synthetic intermediate is a critical parameter for reaction setup, workup, and purification. This protocol provides a standardized method for determining the solubility of 6-Chloro-[1,1'-biphenyl]-3-amine in various organic solvents.
Protocol 1: Gravimetric Solubility Determination
-
Preparation: Add a known volume (e.g., 1.0 mL) of the desired organic solvent to a series of sealed vials.
-
Equilibration: Place the vials in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C) and allow them to equilibrate.
-
Saturation: Add small, pre-weighed portions of 6-Chloro-[1,1'-biphenyl]-3-amine to each vial with continuous agitation. Continue adding the compound until a persistent solid phase (undissolved material) is observed.
-
Equilibrium: Allow the saturated solutions to agitate for a minimum of 24 hours to ensure equilibrium is reached.
-
Sampling: Carefully withdraw a known volume of the supernatant using a pre-warmed pipette fitted with a filter to avoid transferring any solid.
-
Analysis: Transfer the filtered supernatant to a pre-weighed vial. Evaporate the solvent under reduced pressure or a stream of nitrogen until a constant weight is achieved.
-
Calculation: The solubility can be calculated in g/L or mol/L by dividing the mass of the dried residue by the volume of the supernatant sampled.
Section 2: Synthesis, Purification, and Scale-Up Considerations
The reliable synthesis and purification of key intermediates are paramount for the progression of any multi-step synthetic campaign. This section details a field-proven method for the preparation of 6-Chloro-[1,1'-biphenyl]-3-amine and discusses critical aspects of its purification.
Recommended Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is one of the most robust and widely used methods for the formation of C(sp²)-C(sp²) bonds, making it ideal for biphenyl synthesis.[1][8] The synthesis of 6-Chloro-[1,1'-biphenyl]-3-amine is efficiently achieved by coupling 4-chloro-3-iodoaniline with phenylboronic acid.
Caption: Workflow for the Suzuki-Miyaura synthesis of 6-Chloro-[1,1'-biphenyl]-3-amine.
Experimental Protocol 2: Suzuki-Miyaura Synthesis [6]
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-chloro-3-iodoaniline (1.0 eq), phenylboronic acid (2.0 eq), and sodium carbonate (Na₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon or Nitrogen gas three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v). To this suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 eq).
-
Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Catalyst Removal: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite® to remove the palladium catalyst. Rinse the pad with ethyl acetate (EtOAc).
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and extract with EtOAc (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
Purification Strategy and Field Insights
Protocol 3: Purification by Flash Column Chromatography [6]
The crude product, a yellow liquid, is typically purified by silica gel flash chromatography.
-
Column Preparation: Pack a silica gel column using a petroleum ether/ethyl acetate mixture as the eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.
-
Elution: Elute the column with a gradient of petroleum ether and ethyl acetate. A common starting point is a 10:1 (v/v) mixture.[6]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent in vacuo to afford the final product.
Expertise & Experience: Overcoming Common Purification Hurdles
Aromatic amines are basic and often exhibit strong, undesirable interactions with the acidic silanol groups on the surface of silica gel. This can lead to significant peak tailing, poor separation, and potential degradation of the product on the column.
-
Self-Validating System: To counteract this, the mobile phase should be modified with a small amount (0.5-1% v/v) of a basic additive, such as triethylamine (TEA) or pyridine.[9] The TEA acts as a competitive base, binding to the acidic sites on the silica and allowing the desired amine to elute with a much-improved peak shape. This simple addition creates a self-validating system where improved chromatography directly confirms the mitigation of the on-column acidity issue.
Authoritative Grounding: Thermal Stability Considerations
It is well-documented that chloro-substituted aromatic amines can undergo thermal decomposition during purification by distillation, liberating corrosive hydrogen chloride and forming tars.[10] This decomposition can be autocatalytic and, in severe cases, explosive. While flash chromatography is the primary purification method for this compound, if distillation were ever considered for large-scale purification, the use of stabilizers such as finely divided alkali metal carbonates in a carrier oil would be critical to ensure safety and product integrity.[10]
Section 3: Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is a non-negotiable aspect of chemical synthesis. This section provides a detailed interpretation of the expected spectroscopic data for 6-Chloro-[1,1'-biphenyl]-3-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the structure of organic molecules. The following is an analysis based on reported data.[6]
¹H NMR (400 MHz, Chloroform-d) Analysis:
-
δ 7.48-7.30 (m, 5H): This multiplet corresponds to the five protons of the unsubstituted phenyl ring. The complex pattern arises from the overlapping signals of the ortho, meta, and para protons.
-
δ 7.19 (s, 1H): This singlet (or narrow doublet) is assigned to the proton at the C2 position of the substituted ring. It is adjacent to the bulky phenyl group and the amine, resulting in a distinct chemical shift.
-
δ 6.62 (d, J = 2.7 Hz, 1H): This doublet corresponds to the proton at the C4 position. It is split by the proton at C5.
-
δ 6.56 (dd, J = 8.5, 2.9 Hz, 1H): This doublet of doublets is assigned to the proton at the C5 position. It is split by the proton at C4 (small coupling) and the proton at C2 (larger, meta-like coupling not resolved).
-
δ 3.65 (s, 2H): This broad singlet corresponds to the two protons of the primary amine (-NH₂). The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
¹³C NMR (101 MHz, CDCl₃) Analysis: [6]
The ¹³C NMR spectrum shows 12 distinct signals, consistent with the 12 carbon atoms in the molecule. Key assignments include:
-
δ 145.24, 141.11, 139.75: These downfield signals correspond to the quaternary carbons, including the carbon bearing the amine group (C3), the carbon attached to the other phenyl ring (C1), and the carbon bearing the chlorine (C6).
-
δ 130.55, 129.41 (2C), 128.06 (2C), 127.58: These signals in the aromatic region correspond to the protonated carbons of both rings. The signals at 129.41 and 128.06 ppm each represent two equivalent carbons from the unsubstituted phenyl ring.
-
δ 121.57, 117.84, 115.37: These upfield aromatic signals are characteristic of the carbons on the electron-rich, amine-substituted ring.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
Mass Spectrometry: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 203. A characteristic [M+2]⁺ peak at m/z 205 with approximately one-third the intensity of the [M]⁺ peak would be observed, confirming the presence of a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Infrared Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present:
-
N-H Stretch: A pair of medium-intensity peaks in the region of 3350-3500 cm⁻¹, characteristic of a primary amine.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Analytical Purity Determination
The purity of 6-Chloro-[1,1'-biphenyl]-3-amine can be reliably determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 4: HPLC Purity Analysis
-
Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid for improved peak shape) and acetonitrile or methanol.
-
Detection: UV detection at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.
Section 4: Applications in Chemical Synthesis
6-Chloro-[1,1'-biphenyl]-3-amine is not typically an end-product but rather a valuable intermediate. Its utility stems from the reactivity of its functional groups, which allows it to be incorporated into larger, more complex molecules with potential biological activity.
Role as a Key Intermediate in Agrochemicals
The ortho-phenylaniline (2-aminobiphenyl) scaffold is a critical component in a class of highly effective fungicides known as succinate dehydrogenase inhibitors (SDHIs).[4] Prominent examples include Boscalid and Fluxapyroxad . While 6-Chloro-[1,1'-biphenyl]-3-amine is a meta-amino isomer, its synthesis and chemical nature are closely related. This highlights the industrial importance of substituted biphenylamines as a class of compounds. The strategic placement of the chloro and amino groups on this specific isomer provides a unique building block for creating novel analogues in the search for new active ingredients.
Potential in Pharmaceutical Drug Discovery
The biphenylamine framework is present in numerous compounds explored in medicinal chemistry. The amine group serves as a key attachment point for building out molecular complexity, often through the formation of amide, sulfonamide, or urea linkages. The chlorine atom can serve to block sites of metabolism or to engage in specific halogen bonding interactions within a protein's active site, potentially increasing binding affinity and selectivity.[2] This makes 6-Chloro-[1,1'-biphenyl]-3-amine a valuable starting material for library synthesis in lead discovery programs.
Section 5: Safety, Handling, and Disposal
Working safely with any chemical intermediate is of utmost importance. The following guidelines are based on available safety data and the general properties of aromatic amines and chlorinated hydrocarbons.
Hazard Identification
While specific toxicological data for this compound is limited, the available Safety Data Sheet (SDS) and the nature of the compound suggest the following hazards:[11][12]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Engineering Controls: Handle in a well-ventilated fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat.
-
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations. The compound should be treated as hazardous chemical waste and disposed of through a licensed contractor. Do not allow it to enter drains or the environment.
Conclusion
6-Chloro-[1,1'-biphenyl]-3-amine is a strategically functionalized building block with significant potential in the synthesis of novel compounds for the pharmaceutical and agrochemical industries. Its preparation via the robust Suzuki-Miyaura coupling is well-established, and common purification challenges can be overcome with informed methodological choices, such as the use of basic modifiers in chromatography. A thorough understanding of its spectroscopic signature, reactivity, and safe handling procedures, as outlined in this guide, will empower researchers to effectively utilize this versatile intermediate in their discovery and development programs.
References
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SynHet. (n.d.). 6-Chloro-[1,1'-biphenyl]-3-amine. Retrieved from SynHet chemical supplier website.[5]
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MSDS. (n.d.). 6-Chloro-biphenyl-3-ylamine Safety Data Sheet.[11]
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ChemicalBook. (n.d.). 6-Chloro-biphenyl-3-ylamine synthesis. Retrieved from ChemicalBook database.[6]
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BLDpharm. (n.d.). 56970-25-3 | 6-Chloro-[1,1'-biphenyl]-3-amine. Retrieved from BLDpharm supplier website.[7]
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Baum, A. A., & Dickenson, R. L. (1967). U.S. Patent No. 3,324,011. Washington, DC: U.S. Patent and Trademark Office.[10]
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Sigma-Aldrich. (2024). Safety Data Sheet.
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CPAchem. (2022). Safety data sheet according to 1907/2006/EC, Article 31.[12]
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Google Patents. (n.d.). Process for the preparation of biphenylamines. (Patent No. WO2021014437A1).[4]
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PubChem. (n.d.). 3-Chlorobiphenyl. National Center for Biotechnology Information.[13]
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Rakesh, K. P., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 257-295.[2][3]
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El-Sayed, M. A. F., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19237-19273.[1]
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BenchChem. (2025). Technical Support Center: Purification of 6-Chloropyridin-3-amine Derivatives.[9]
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Bauer, U., et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Fresenius' Journal of Analytical Chemistry, 351(1), 70-74.[8]
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6-Chloro-biphenyl-3-ylamine molecular weight and formula
An In-Depth Technical Guide to 6-Chloro-biphenyl-3-ylamine: Properties, Synthesis, and Applications
Executive Summary
6-Chloro-biphenyl-3-ylamine, systematically known as 4-Chloro-[1,1'-biphenyl]-3-amine, is a halogenated aromatic amine that serves as a pivotal intermediate in synthetic organic chemistry. Its bifunctional nature, featuring a reactive amine group and a strategically positioned chlorine atom on a stable biphenyl scaffold, makes it a valuable building block for the development of complex molecules. This guide provides a comprehensive technical overview of its core molecular properties, a detailed, field-proven synthesis protocol via Suzuki-Miyaura coupling with mechanistic insights, robust analytical characterization methods, and its potential applications in pharmaceutical research and drug discovery. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this compound for its effective utilization in their workflows.
Core Molecular Profile
The utility of 6-Chloro-biphenyl-3-ylamine as a synthetic precursor is rooted in its distinct structural features. The biphenyl core provides a rigid, lipophilic scaffold, a common motif in many biologically active compounds. The amine group at the 3-position serves as a primary nucleophile and a key handle for a wide array of subsequent chemical transformations, most notably amide bond formation. The chlorine atom at the 6-position (or 4-position in standard IUPAC nomenclature) enhances the molecule's lipophilicity and offers a potential site for further cross-coupling reactions, while also influencing the electronic properties of the aromatic system.
| Identifier | Value | Source |
| Common Name | 6-Chloro-biphenyl-3-ylamine | [1] |
| CAS Number | 56970-25-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Physical Appearance | Yellow Liquid | [1] |
Synthesis and Mechanistic Rationale
The construction of the biaryl scaffold is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling stands out as the method of choice due to its high functional group tolerance, mild reaction conditions, and the commercial availability and stability of its boronic acid reagents.
The Suzuki-Miyaura Coupling Approach
The synthesis of 6-Chloro-biphenyl-3-ylamine leverages the coupling of a halo-aniline derivative with phenylboronic acid.[1] This strategy is causally superior to alternatives as it allows for the direct installation of the phenyl group onto the pre-functionalized aniline ring in a single, high-yielding step. The choice of 4-Chloro-3-iodoaniline as a starting material is deliberate; the carbon-iodine bond is significantly more reactive towards oxidative addition to the Pd(0) catalyst than the carbon-chlorine bond, ensuring selective coupling at the desired position.
Detailed Experimental Protocol
The following protocol is a self-validating system, where successful execution, confirmed by the analytical methods in Section 3.0, ensures the production of the target compound with high purity and yield.
Materials:
-
4-Chloro-3-iodoaniline (1 equivalent)
-
Phenylboronic acid (2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(Ph₃P)₄] (0.02 equivalents)
-
Sodium Carbonate (Na₂CO₃) (2 equivalents)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture)
-
Ethyl Acetate (EtOAc)
-
Petroleum Ether
-
Celite
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-Chloro-3-iodoaniline (1 eq), phenylboronic acid (2 eq), Na₂CO₃ (2 eq), and Pd(Ph₃P)₄ (0.02 eq).
-
Causality: The excess phenylboronic acid ensures the reaction goes to completion. Na₂CO₃ is the base required for the transmetalation step of the catalytic cycle.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas, such as Argon.[1] This is critical as the Pd(0) catalyst is sensitive to oxidation, which would deactivate it and halt the reaction.
-
Solvent Addition and Heating: Add the 1,4-dioxane/H₂O solvent mixture and stir the reaction at 110 °C for 24 hours under the Argon atmosphere.[1]
-
Causality: The aqueous dioxane system is effective at dissolving both the organic substrates and the inorganic base. The elevated temperature provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate.
-
-
Workup - Catalyst Removal: After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Causality: This step removes the heterogeneous palladium catalyst and any insoluble inorganic salts.
-
-
Extraction: Concentrate the filtrate in vacuo to remove the dioxane. Add water to the residue and extract the product into Ethyl Acetate (EtOAc).
-
Purification: Dry the combined organic layers, concentrate in vacuo, and purify the resulting residue by column chromatography on silica gel, eluting with a petroleum ether/EtOAc (10:1) gradient to yield the pure product.[1] An 88% yield is reported for this procedure.[1]
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Analytical Characterization and Quality Control
Rigorous analytical validation is non-negotiable for synthetic intermediates intended for drug discovery pipelines. A multi-technique approach ensures unambiguous structural confirmation and quantification of purity.
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation of organic molecules. The reported data provides a unique fingerprint for 6-Chloro-biphenyl-3-ylamine.
| Technique | Parameters | Observed Signals (δ, ppm) |
| ¹H NMR | 400 MHz, CDCl₃ | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H)[1] |
| ¹³C NMR | 101 MHz, CDCl₃ | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36[1] |
Chromatographic and Mass Spectrometric Analysis
While NMR confirms the structure, chromatography is essential for assessing purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard method. For unequivocal identity confirmation and detection of trace impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[2]
Exemplary LC-MS/MS Protocol:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Electrospray Ionization (ESI) in Positive Mode.
-
Detection: Monitor for the protonated molecular ion [M+H]⁺ at m/z 204.05.
-
Causality: As a basic compound due to the amine group, 6-Chloro-biphenyl-3-ylamine ionizes efficiently in positive ESI mode, making this a sensitive detection method.[2]
-
Quality Control Workflow
The following workflow ensures that a synthesized batch of the intermediate meets the stringent quality requirements for use in further research and development.
Caption: Potential synthetic elaboration pathways from the core molecule.
References
-
PubChem. (n.d.). 3-Chlorobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminobiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
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Al-Zoubi, R. M., et al. (2023). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]
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ATSDR. (n.d.). Analytical Methods for Determining Polychlorinated Biphenyls. Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
-
Patel, P. D., et al. (2019). Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels. PubMed. Retrieved from [Link]
-
Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
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Spectroscopic Unveiling of 6-Chloro-biphenyl-3-ylamine: A Technical Guide for Researchers
This technical guide provides an in-depth analysis of the spectroscopic data for 6-Chloro-biphenyl-3-ylamine (CAS No: 56970-25-3), a substituted biphenyl amine derivative of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its unambiguous identification and characterization.
Introduction: The Structural Significance of 6-Chloro-biphenyl-3-ylamine
6-Chloro-biphenyl-3-ylamine, with the molecular formula C₁₂H₁₀ClN and a molecular weight of 203.67 g/mol , belongs to the class of chloro-amino biphenyls.[1] The biphenyl scaffold is a prevalent structural motif in many biologically active compounds and functional materials. The specific substitution pattern of a chlorine atom and an amino group on the biphenyl core significantly influences its physicochemical properties, reactivity, and potential applications. Accurate and comprehensive spectroscopic characterization is therefore paramount for any research and development endeavor involving this molecule. This guide will delve into the causality behind the observed spectral features, providing a framework for its unequivocal identification.
Synthesis and Provenance of Analytical Data
The spectroscopic data presented herein is based on the analysis of 6-Chloro-biphenyl-3-ylamine synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This synthetic route is a robust and widely used method for the formation of biaryl compounds.[2]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Synthesis
A mixture of 4-chloro-3-iodoaniline (1 equivalent), phenylboronic acid (2 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and sodium carbonate (2 equivalents) in a 1,4-dioxane/water solvent system is heated under an inert atmosphere.[3] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by filtration through celite, followed by extraction with an organic solvent such as ethyl acetate. The crude product is then purified by column chromatography to yield 6-Chloro-biphenyl-3-ylamine as a pure substance.[3] The high yield and purity achievable with this method make it a reliable source of the compound for spectroscopic analysis.
Caption: Suzuki-Miyaura synthesis of 6-Chloro-biphenyl-3-ylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.[4]
¹H NMR Spectroscopy
The ¹H NMR spectrum of 6-Chloro-biphenyl-3-ylamine was recorded on a 400 MHz instrument in deuterated chloroform (CDCl₃).[3] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.48-7.30 | m | 5H | Phenyl group protons |
| 7.19 | s | 1H | H-2 |
| 6.62 | d, J = 2.7 Hz | 1H | H-5 |
| 6.56 | dd, J = 8.5, 2.9 Hz | 1H | H-4 |
| 3.65 | s | 2H | -NH₂ |
Interpretation and Rationale:
The multiplet in the range of 7.48-7.30 ppm, integrating to five protons, is characteristic of the unsubstituted phenyl ring.[5][6] The downfield chemical shifts of these protons are due to the deshielding effect of the aromatic ring current.
The three signals in the aromatic region corresponding to the substituted phenyl ring appear at 7.19, 6.62, and 6.56 ppm. The singlet at 7.19 ppm is assigned to the proton at position 2 (H-2), which is ortho to the bulky phenyl group and meta to the chlorine atom. The doublet at 6.62 ppm with a small meta coupling constant (J = 2.7 Hz) is assigned to the proton at position 5 (H-5), which is ortho to the amino group and meta to the chlorine atom. The doublet of doublets at 6.56 ppm, with both ortho (J = 8.5 Hz) and meta (J = 2.9 Hz) coupling, is assigned to the proton at position 4 (H-4), which is coupled to both H-5 and influenced by the chlorine at position 6.
The broad singlet at 3.65 ppm, integrating to two protons, is characteristic of the primary amine (-NH₂) protons. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum was acquired at 101 MHz in CDCl₃.[3] The chemical shifts are reported in ppm.
| Chemical Shift (δ) ppm | Assignment |
| 145.24 | C-3 |
| 141.11 | C-1' |
| 139.75 | C-1 |
| 130.55 | C-6 |
| 129.41 (2C) | C-2', C-6' |
| 128.06 (2C) | C-3', C-5' |
| 127.58 | C-4' |
| 121.57 | C-2 |
| 117.84 | C-4 |
| 115.37 | C-5 |
Interpretation and Rationale:
The ¹³C NMR spectrum displays eleven distinct signals, which is consistent with the twelve carbon atoms in the molecule, accounting for the symmetry of the unsubstituted phenyl ring where C-2'/C-6' and C-3'/C-5' are chemically equivalent.[7][8]
The carbon atom attached to the amino group (C-3) is significantly deshielded and appears at 145.24 ppm. The quaternary carbons C-1' and C-1, which are the points of attachment of the two phenyl rings, appear at 141.11 and 139.75 ppm, respectively. The carbon atom bearing the chlorine atom (C-6) is observed at 130.55 ppm. The signals for the unsubstituted phenyl ring carbons appear at 129.41 (2C), 128.06 (2C), and 127.58 ppm. The remaining carbons of the substituted ring are found at 121.57 (C-2), 117.84 (C-4), and 115.37 (C-5) ppm.
NMR Experimental Protocol
Sample Preparation: A small amount of the purified 6-Chloro-biphenyl-3-ylamine (approximately 5-10 mg) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Data Acquisition: The NMR spectra are acquired on a 400 MHz (for ¹H) or 101 MHz (for ¹³C) spectrometer. For ¹H NMR, a sufficient number of scans are accumulated to obtain a good signal-to-noise ratio, with a relaxation delay of at least 5 times the longest T₁ relaxation time to ensure accurate integration.[9] For ¹³C NMR, proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy Analysis
| Predicted Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3500-3300 | N-H stretch | Primary Amine |
| 3100-3000 | C-H stretch | Aromatic |
| 1620-1580 | N-H bend | Primary Amine |
| 1600-1450 | C=C stretch | Aromatic Ring |
| 1335-1250 | C-N stretch | Aromatic Amine |
| 850-550 | C-Cl stretch | Aryl Halide |
Interpretation and Rationale:
The IR spectrum is expected to show characteristic N-H stretching vibrations for the primary amine group in the 3500-3300 cm⁻¹ region, likely appearing as two distinct bands due to symmetric and asymmetric stretching.[10] Aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ range. The N-H bending (scissoring) vibration of the primary amine should be observable between 1620 and 1580 cm⁻¹.[10] Aromatic C=C ring stretching vibrations will produce a series of bands in the 1600-1450 cm⁻¹ region. The C-N stretching of the aromatic amine is expected to appear between 1335 and 1250 cm⁻¹. Finally, a medium to strong absorption band corresponding to the C-Cl stretching vibration should be present in the fingerprint region, typically between 850 and 550 cm⁻¹.
FTIR Experimental Protocol (Attenuated Total Reflectance - ATR)
Sample Preparation: A small amount of the solid 6-Chloro-biphenyl-3-ylamine is placed directly onto the diamond crystal of the ATR accessory.
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then brought into firm contact with the crystal, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).[1]
Mass Spectrometry (MS) Analysis
An experimental mass spectrum for 6-Chloro-biphenyl-3-ylamine is not publicly available. However, the expected fragmentation pattern under Electron Ionization (EI) conditions can be predicted.
Predicted Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z 203, with a characteristic M+2 peak at m/z 205 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
| m/z | Predicted Fragment |
| 203/205 | [C₁₂H₁₀ClN]⁺˙ (Molecular Ion) |
| 168 | [M - Cl]⁺ |
| 167 | [M - HCl]⁺˙ |
| 152 | [C₁₂H₈]⁺˙ (Biphenylene) |
| 141 | [C₁₁H₇N]⁺ |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Interpretation and Rationale:
Upon electron ionization, 6-Chloro-biphenyl-3-ylamine will form a molecular ion radical cation at m/z 203. A prominent fragmentation pathway is the loss of a chlorine radical to form a cation at m/z 168. The loss of a neutral HCl molecule could also occur, leading to a fragment at m/z 167. Further fragmentation of the biphenyl core could lead to the formation of a biphenylene radical cation at m/z 152. Other potential fragments include the phenyl cation at m/z 77 and other smaller aromatic fragments.
Caption: Predicted EI-MS fragmentation of 6-Chloro-biphenyl-3-ylamine.
Electron Ionization Mass Spectrometry (EI-MS) Experimental Protocol
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The abundance of each ion is then measured by a detector to generate the mass spectrum.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic data for 6-Chloro-biphenyl-3-ylamine. The detailed analysis of the ¹H and ¹³C NMR spectra, along with the predicted IR and MS data, offers a robust framework for the structural confirmation of this compound. The provided experimental protocols serve as a practical reference for researchers working with this and similar molecules. The synthesis and spectroscopic characterization detailed herein are fundamental to ensuring the quality and reliability of materials used in further scientific investigation and development.
References
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Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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University of Gothenburg. (2023, September 26). Small molecule-NMR. Retrieved from [Link]
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- University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry.
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Scribd. (n.d.). Typical Infrared Absorption Frequencies. Retrieved from [Link]
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Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]
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YouTube. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Video]. Retrieved from [Link]... [A representative video for general IR interpretation of amines].
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
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HMDB. (n.d.). Biphenyl 1H NMR Spectrum. Retrieved from [Link]
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SpectraBase. (n.d.). Biphenyl - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- ChemicalBook. (n.d.). 3'-CHLORO-BIPHENYL-3-YLAMINE(56763-55-4) 1H NMR spectrum. [Note: This link from the search results appears to be for a different isomer, highlighting the importance of careful data verification. The data used in this guide is from the synthesis of the 6-chloro isomer.]
- King Scientific. (n.d.). 3'-CHLORO-BIPHENYL-4-YLAMINE HYDROCHLORIDE.
-
PubChem. (n.d.). 2-Amino-4'-chlorobiphenyl. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chlorobiphenyl. Retrieved from [Link]
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NIST. (n.d.). 3-Chlorobiphenyl. NIST Chemistry WebBook. Retrieved from [Link]
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- Google Patents. (n.d.). CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst.
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A Technical Guide to the Solubility and Stability of 6-Chloro-biphenyl-3-ylamine
Prepared by: Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 6-Chloro-biphenyl-3-ylamine (CAS No. 56970-25-3). This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the physicochemical properties of this and similar molecules. By synthesizing established analytical methodologies with insights into the compound's structural attributes, this guide outlines detailed protocols for empirical determination of solubility and stability, ensuring data integrity and regulatory alignment. It covers the principles of kinetic and thermodynamic solubility, details forced degradation studies according to ICH Q1A(R2) guidelines, and provides frameworks for data interpretation.
Introduction: The Profile of 6-Chloro-biphenyl-3-ylamine
6-Chloro-biphenyl-3-ylamine is a substituted aromatic amine containing a chlorinated biphenyl backbone. Its structure combines the chemical features of anilines and polychlorinated biphenyls (PCBs), suggesting a unique profile of chemical reactivity, solubility, and stability. While PCBs are known for their high chemical stability and hydrophobicity, the amine functional group introduces a site for protonation and potential oxidative degradation.[1][2][3][4] A thorough understanding of these properties is paramount for its application in any research or development context, particularly in pharmaceutical sciences where bioavailability and shelf-life are critical quality attributes.
This guide provides the necessary theoretical background and practical, step-by-step protocols to empower researchers to generate a robust and reliable physicochemical profile of 6-Chloro-biphenyl-3-ylamine.
Table 1: Compound Identification
| Property | Value | Source |
|---|---|---|
| Compound Name | 6-Chloro-biphenyl-3-ylamine | - |
| CAS Number | 56970-25-3 | [5][6] |
| Molecular Formula | C₁₂H₁₀ClN | [5][6] |
| Molecular Weight | 203.67 g/mol | [5][6] |
| Structure |
|[6] |
Solubility Profiling: Beyond a Single Number
The solubility of an active compound is a critical determinant of its absorption and bioavailability. For a molecule like 6-Chloro-biphenyl-3-ylamine, the large, nonpolar biphenyl structure suggests that aqueous solubility will be limited.[7] Aromatic amines have lower water solubility compared to their aliphatic counterparts because the nitrogen's lone pair is delocalized into the aromatic ring, reducing its ability to form hydrogen bonds with water.[1][2] It is essential to differentiate between two key types of solubility measurements: kinetic and thermodynamic.
-
Kinetic Solubility: Measures the concentration of a compound before it precipitates when added from a high-concentration DMSO stock solution into an aqueous buffer. This is a high-throughput method often used in early discovery to flag potential issues.[8][9]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is determined by allowing the solid compound to equilibrate with the solvent over an extended period (e.g., 24 hours) and is the gold standard for preformulation and late-stage development.[8][10]
This guide focuses on determining thermodynamic solubility, which provides the most accurate and relevant data for drug development.
Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes the equilibrium shake-flask method, a reliable technique to determine thermodynamic solubility. The goal is to create a saturated solution and measure the concentration of the dissolved compound using High-Performance Liquid Chromatography (HPLC).
Methodology Rationale: The shake-flask method ensures that the system reaches true equilibrium.[10] Using a range of pH buffers is critical because the amine group of 6-Chloro-biphenyl-3-ylamine can be protonated, and its solubility is expected to be higher at acidic pH. HPLC with UV detection is chosen for its specificity and sensitivity in quantifying the analyte.
Step-by-Step Protocol:
-
Preparation:
-
Prepare a series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, and 9.0) to simulate physiological conditions.
-
Prepare an organic solvent (e.g., acetonitrile or methanol) for stock solution and HPLC mobile phase preparation.
-
Develop and validate a specific HPLC-UV method for the quantification of 6-Chloro-biphenyl-3-ylamine.
-
-
Sample Addition:
-
Add an excess amount of solid 6-Chloro-biphenyl-3-ylamine (e.g., 2 mg) to 1 mL of each selected buffer in separate glass vials. The excess solid is crucial to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials securely.
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for 24 hours. A 24-hour period is typically sufficient to reach equilibrium.[8]
-
-
Sample Processing:
-
After 24 hours, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF) to remove any remaining solid particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Dilute the filtered supernatant with an appropriate solvent (e.g., 50:50 acetonitrile:water) to bring the concentration within the linear range of the HPLC calibration curve.
-
Analyze the diluted samples by HPLC-UV.
-
Calculate the concentration in the original solution by applying the dilution factor.
-
Data Visualization and Interpretation
Caption: Workflow for Thermodynamic Solubility Assay.
Table 2: Hypothetical Solubility Data for 6-Chloro-biphenyl-3-ylamine at 25°C
| Solvent/Buffer | pH | Expected Solubility (µg/mL) | Expected Classification |
|---|---|---|---|
| Phosphate Buffer | 2.0 | ~50 | Sparingly Soluble |
| Acetate Buffer | 4.5 | ~15 | Slightly Soluble |
| Phosphate Buffer | 6.8 | < 1 | Very Slightly Soluble |
| Phosphate Buffer | 7.4 | < 1 | Practically Insoluble |
| Borate Buffer | 9.0 | < 1 | Practically Insoluble |
| Water | ~7.0 | < 1 | Practically Insoluble |
Data are hypothetical and for illustrative purposes.
Stability Assessment: A Forced Degradation Approach
Chemical stability is a critical attribute that determines a compound's shelf-life, storage conditions, and degradation pathways. Forced degradation (or stress testing) is a systematic process of exposing a compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11][12] This is mandated by regulatory bodies under ICH Q1A(R2) guidelines.[13][14]
For 6-Chloro-biphenyl-3-ylamine, potential degradation pathways include:
-
Oxidation: The amine group is susceptible to oxidation.
-
Hydrolysis: While the biphenyl core is stable, extreme pH could potentially affect the molecule.
-
Photolysis: Aromatic systems can be susceptible to degradation upon exposure to light.
Experimental Protocol: Forced Degradation Study
This protocol outlines a standard forced degradation study. The primary goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[13][15] A stability-indicating HPLC method that separates all degradation peaks from the parent peak is essential.
Step-by-Step Protocol:
-
Solution Preparation:
-
Prepare a stock solution of 6-Chloro-biphenyl-3-ylamine in a suitable solvent (e.g., 1 mg/mL in 50:50 acetonitrile:water).
-
-
Stress Conditions (Performed in parallel):
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[13]
-
Thermal Degradation: Expose the solid compound and the stock solution to 80°C for 48 hours.
-
Photolytic Degradation (ICH Q1B): Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC-UV/MS method.
-
Calculate the percentage of degradation and determine the relative retention times of any degradation products. Mass spectrometry (MS) is used to help identify the mass of the degradants.
-
Data Visualization and Interpretation
Caption: Logical Flow of a Forced Degradation Study.
Table 3: Hypothetical Forced Degradation Results for 6-Chloro-biphenyl-3-ylamine
| Stress Condition | Duration (hr) | % Degradation of Parent | No. of Degradation Products | Observations |
|---|---|---|---|---|
| 0.1 M HCl, 60°C | 24 | < 2% | 0 | Highly stable to acid hydrolysis. |
| 0.1 M NaOH, 60°C | 24 | < 2% | 0 | Highly stable to base hydrolysis. |
| 3% H₂O₂, RT | 8 | ~15% | 2 | Susceptible to oxidation. |
| Thermal (Solid), 80°C | 48 | < 1% | 0 | Thermally stable in solid state. |
| Photolytic (Solution) | - | ~10% | 1 | Moderate sensitivity to light. |
Data are hypothetical and for illustrative purposes.
Conclusion
This guide provides a robust framework for the systematic evaluation of the solubility and stability of 6-Chloro-biphenyl-3-ylamine. Based on its structural characteristics as a chlorinated aromatic amine, the compound is predicted to have low, pH-dependent aqueous solubility and high intrinsic stability, with potential susceptibility to oxidative and photolytic degradation. The detailed protocols for thermodynamic solubility testing and forced degradation studies outlined herein serve as a validated starting point for any researcher. Empirical execution of these experiments is essential for generating the reliable data needed to guide formulation, define storage conditions, and ensure the safe and effective application of this molecule in a research or development setting.
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A-Technical Guide to the Research Applications of 6-Chloro-biphenyl-3-ylamine: A Versatile Synthetic Intermediate
Abstract: 6-Chloro-biphenyl-3-ylamine is a halogenated aromatic amine that, while not extensively documented as a standalone bioactive agent, represents a highly valuable and versatile intermediate for chemical synthesis and drug discovery. Its bifunctional nature, featuring a reactive primary amine and a halogenated site suitable for cross-coupling, positions it as an ideal starting scaffold for constructing diverse molecular libraries. This guide elucidates the potential research applications of 6-Chloro-biphenyl-3-ylamine, focusing on its role as a foundational building block in medicinal chemistry and agrochemical development. We will explore its physicochemical properties, core synthetic transformations, and provide detailed, field-proven protocols for its derivatization. This document serves as a technical resource for researchers and drug development professionals seeking to leverage this scaffold in their discovery programs.
Physicochemical Profile and Reactivity Analysis
6-Chloro-biphenyl-3-ylamine is a solid organic compound whose structure combines the biphenyl motif, a known "privileged scaffold" in medicinal chemistry, with two key functional groups that dictate its synthetic utility.[1] The primary amine (-NH₂) serves as a nucleophile and a site for amide, sulfonamide, or urea formation, while the chloro (-Cl) group is a classic handle for palladium-catalyzed cross-coupling reactions.
Table 1: Physicochemical Properties of 6-Chloro-biphenyl-3-ylamine
| Property | Value | Source |
| CAS Number | 56970-25-3 | [2] |
| Molecular Formula | C₁₂H₁₀ClN | [2] |
| Molecular Weight | 203.67 g/mol | [2] |
| Appearance | Yellow Liquid/Solid | [2] |
| General Solubility | Soluble in non-polar organic solvents and lipids.[3] | General PCB property |
The strategic placement of these functional groups allows for sequential or orthogonal derivatization, enabling the exploration of chemical space in multiple vectors from a single, common core. The chlorine atom also influences the electronic properties of the molecule and can enhance metabolic stability or binding affinity in final compounds.[4][5]
Caption: Reactivity map of 6-Chloro-biphenyl-3-ylamine.
Core Synthetic Transformations and Protocols
The true value of 6-Chloro-biphenyl-3-ylamine lies in its capacity to be readily transformed into more complex molecules. Below are foundational protocols for derivatizing its two key functional groups.
Derivatization of the Amine Group: N-Acylation
N-acylation is a fundamental transformation that converts the primary amine into an amide. This is a robust reaction often used to introduce diverse side chains or to act as a protecting group strategy.[6] The resulting amide bond is a cornerstone of many pharmaceutical structures.
Rationale: This protocol is chosen for its simplicity, high yield, and the use of readily available reagents. Acetic anhydride is a potent acylating agent, and the aqueous sodium acetate workup effectively neutralizes the acetic acid byproduct and precipitates the product.[6]
Detailed Protocol: N-Acylation of 6-Chloro-biphenyl-3-ylamine
-
Dissolution: In a round-bottom flask, dissolve 6-Chloro-biphenyl-3-ylamine (1.0 equiv.) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.5 equiv.) or pyridine (1.5 equiv.) to the solution to act as an acid scavenger.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acylating agent (e.g., acetyl chloride or acetic anhydride, 1.2 equiv.) dropwise with stirring.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[6]
Derivatization of the Chloro Group: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an aryl halide and an organoboron compound.[8][9] This reaction is indispensable for creating biaryl or aryl-alkyl structures, which are prevalent in pharmaceuticals.
Rationale: This protocol is selected due to its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The use of a palladium catalyst with a phosphine ligand is standard for achieving high efficiency in coupling aryl chlorides.[9][10] The base is crucial for activating the boronic acid for transmetalation.[8]
Detailed Protocol: Suzuki-Miyaura Coupling of 6-Chloro-biphenyl-3-ylamine
-
Inert Atmosphere: To an oven-dried Schlenk flask, add 6-Chloro-biphenyl-3-ylamine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv.), and a base (e.g., Na₂CO₃ or K₃PO₄, 2.0 equiv.).[2][11]
-
Degassing: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.[2]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.[2] Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst.[2] Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The residue is then purified by column chromatography to yield the coupled product.[2]
Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.
Potential Research Applications & Case Studies
Case Study: Scaffold for Kinase Inhibitor Discovery
The biphenyl motif is a common feature in many kinase inhibitors, where the two aromatic rings can occupy adjacent hydrophobic pockets in the ATP-binding site. 6-Chloro-biphenyl-3-ylamine provides an excellent starting point for a kinase inhibitor discovery campaign.
Hypothetical Workflow:
-
Library Synthesis: The amine can be acylated with a library of carboxylic acids to explore interactions in one pocket, while the chloro group can be subjected to Suzuki coupling with various (hetero)aryl boronic acids to explore a second pocket. This creates a diverse library of compounds from a single intermediate.
-
Biological Screening: The synthesized library is then screened against a panel of kinases to identify initial hits.
-
Structure-Activity Relationship (SAR) Studies: Hit compounds are further optimized by synthesizing analogs to improve potency, selectivity, and pharmacokinetic properties. The modular nature of the synthesis from 6-Chloro-biphenyl-3-ylamine greatly facilitates this process.
Caption: Hypothetical library synthesis from the core scaffold.
Case Study: Intermediate for Novel Agrochemicals
Aromatic amines and halogenated aromatics are foundational structures in the development of herbicides and fungicides.[12] For instance, the fungicide boscalid contains a chloro-aminobiphenyl core, highlighting the relevance of this scaffold in agrochemical research.[13] 6-Chloro-biphenyl-3-ylamine can be used to synthesize analogs of existing agrochemicals or to create novel active ingredients. The synthetic routes described above can be employed to explore modifications that could lead to improved efficacy, a broader spectrum of activity, or better environmental profiles.
Conclusion and Future Outlook
While 6-Chloro-biphenyl-3-ylamine may not be a final drug product, its value as a versatile and strategically functionalized intermediate is immense. The presence of two distinct and reactive functional groups on a privileged biphenyl scaffold provides an efficient and modular entry point for the synthesis of diverse and complex small molecules. Researchers in medicinal chemistry and agrochemical discovery can leverage this compound to accelerate their research programs, enabling the rapid generation of compound libraries for biological screening and the systematic optimization of lead compounds. The protocols and strategies outlined in this guide provide a robust framework for unlocking the full potential of this valuable chemical building block.
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Jouffroy, P., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4308–4311. Available from: [Link]
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Wang, C., et al. (2024). Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. European Journal of Medicinal Chemistry, 273, 116499. Available from: [Link]
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Boumoud, T., et al. (2016). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 8(8), 121-125. Retrieved from [Link]
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The Strategic Utility of 6-Chloro-biphenyl-3-ylamine in Modern Organic Synthesis: A Technical Guide
Introduction: Unveiling a Versatile Biphenylamine Building Block
In the landscape of contemporary organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, substituted biphenylamines represent a privileged scaffold, frequently encountered in the core structures of pharmaceuticals, agrochemicals, and functional materials. This guide focuses on a particularly versatile yet underexplored member of this class: 6-Chloro-biphenyl-3-ylamine .
With its distinct arrangement of a nucleophilic amino group and a reactive chloro substituent on a biphenyl framework, this molecule offers a rich and tunable reactivity profile. The presence of these two functional groups at strategic positions allows for sequential and orthogonal chemical modifications, making it an attractive starting point for the synthesis of diverse compound libraries. This guide will provide an in-depth exploration of the synthesis, reactivity, and practical applications of 6-Chloro-biphenyl-3-ylamine, with a particular focus on its utility for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a building block's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical and spectroscopic data for 6-Chloro-biphenyl-3-ylamine are summarized below.
| Property | Value | Reference |
| CAS Number | 56970-25-3 | [1] |
| Molecular Formula | C₁₂H₁₀ClN | [1] |
| Molecular Weight | 203.67 g/mol | [1] |
| Appearance | Yellow liquid | [1] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36 |
Strategic Synthesis of 6-Chloro-biphenyl-3-ylamine
The efficient and scalable synthesis of 6-Chloro-biphenyl-3-ylamine is a prerequisite for its widespread use. While several synthetic routes can be envisaged, palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as the most robust and widely adopted methods for the construction of the biphenyl core.
Preferred Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling offers a highly efficient and functional group tolerant method for the formation of the C-C bond between the two phenyl rings. A well-documented procedure involves the coupling of an appropriately substituted aniline with phenylboronic acid.
This approach is advantageous due to the commercial availability of the starting materials, the high yields typically achieved, and the operational simplicity of the reaction. The choice of a palladium catalyst and a suitable base is crucial for the success of the coupling, with tetrakis(triphenylphosphine)palladium(0) and sodium carbonate being a commonly employed combination.[1]
Alternative Synthetic Strategies
While the Suzuki-Miyaura coupling is a preferred method, other cross-coupling reactions can also be employed for the synthesis of biphenylamines. These include:
-
Stille Coupling: This involves the reaction of an organotin reagent with an aryl halide, catalyzed by palladium. While effective, the toxicity of organotin compounds can be a significant drawback.
-
Negishi Coupling: This method utilizes an organozinc reagent in a palladium- or nickel-catalyzed reaction. It offers good functional group tolerance but requires the preparation of the organozinc species.
-
Gomberg-Bachmann Reaction: This classical method involves the diazotization of an aniline followed by reaction with an aromatic hydrocarbon. While historically significant, it often suffers from lower yields and lack of regioselectivity compared to modern cross-coupling methods.[2]
The choice of synthetic route will ultimately depend on factors such as the desired scale of the reaction, the availability and cost of starting materials, and the specific functional groups present in the molecule.
Reactivity and Synthetic Potential: A Dual-Functionalized Scaffold
The synthetic utility of 6-Chloro-biphenyl-3-ylamine stems from the distinct reactivity of its two primary functional groups: the aromatic amine and the aryl chloride. This dual functionality allows for a wide range of subsequent transformations, making it a versatile scaffold for the construction of more complex molecules.
Transformations of the Amino Group
The primary amino group is a versatile handle for a variety of chemical modifications:
-
Amide Bond Formation: The amine readily undergoes acylation with acyl chlorides, anhydrides, or carboxylic acids (using coupling reagents like EDC or HATU) to form the corresponding amides. This is a fundamental transformation in the synthesis of many biologically active molecules.[3][4]
-
Diazotization and Sandmeyer-Type Reactions: The amino group can be converted to a diazonium salt, which is a versatile intermediate for a range of Sandmeyer and related reactions.[5][6] This allows for the introduction of various substituents, including halogens, cyano, hydroxyl, and other functional groups, in place of the amino group.
-
N-Arylation and N-Alkylation: The amino group can be arylated or alkylated via reactions such as the Buchwald-Hartwig amination, providing access to a diverse range of secondary and tertiary amines.[7][8]
Transformations of the Chloro Group
The chloro substituent, being on an aromatic ring, is amenable to several palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions:
-
Buchwald-Hartwig Amination: The chloro group can be displaced by a variety of primary and secondary amines in the presence of a suitable palladium catalyst and a strong base, forming a new C-N bond.[7][9] This reaction is a powerful tool for the synthesis of complex diarylamines and related structures.
-
Suzuki-Miyaura Coupling: The chloro group can participate in a second Suzuki-Miyaura coupling reaction with another boronic acid, leading to the formation of terphenyl or other more complex polyaromatic systems.
-
Nucleophilic Aromatic Substitution (SNAr): While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the presence of activating groups on the aromatic ring can facilitate SNAr reactions with strong nucleophiles.
Applications in Agrochemical and Pharmaceutical Synthesis
The biphenylamine scaffold is a well-established pharmacophore and toxophore in both the pharmaceutical and agrochemical industries. While specific examples of marketed drugs derived directly from 6-Chloro-biphenyl-3-ylamine are not readily found in the public domain, the synthetic strategies and the resulting molecular frameworks are highly relevant to these fields. A prominent example from the agrochemical sector that underscores the utility of a closely related isomer is the synthesis of the fungicide Boscalid .
Case Study: The Role of a Chloro-Aminobiphenyl in the Synthesis of Boscalid
Boscalid is a broad-spectrum fungicide widely used in agriculture. A key intermediate in its synthesis is 2-amino-4'-chlorobiphenyl , an isomer of our target molecule.[3][7][10][11] The synthesis of Boscalid from this intermediate highlights the importance of the chloro-aminobiphenyl scaffold.
The final step in the industrial synthesis of Boscalid involves the amide coupling of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.[3] This reaction is directly analogous to the amide bond formation reactions that can be performed on 6-Chloro-biphenyl-3-ylamine, demonstrating the industrial relevance of this transformation. The synthetic routes to 2-amino-4'-chlorobiphenyl, which often involve Suzuki-Miyaura or Gomberg-Bachmann reactions, are also directly applicable to the synthesis of 6-Chloro-biphenyl-3-ylamine.[2][10]
Potential as a Scaffold for Kinase Inhibitors
In the realm of medicinal chemistry, the biphenylamine scaffold is a key structural motif in numerous kinase inhibitors.[5][12][13] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The biphenyl core can effectively occupy the ATP-binding site of kinases, and the substituents on the two phenyl rings can be tailored to achieve potency and selectivity for a specific kinase target.
The dual functionality of 6-Chloro-biphenyl-3-ylamine makes it an attractive starting point for the synthesis of kinase inhibitor libraries. For example, the amino group can be used as an anchor to introduce a heterocyclic moiety that can form key hydrogen bonds with the kinase hinge region, while the chloro group can be a site for further modification via cross-coupling reactions to explore the solvent-exposed region of the ATP-binding pocket.
Experimental Protocol: Suzuki-Miyaura Synthesis of 6-Chloro-biphenyl-3-ylamine
The following protocol is a representative example of the synthesis of 6-Chloro-biphenyl-3-ylamine via a Suzuki-Miyaura coupling.[1]
Materials:
-
4-Chloro-3-iodoaniline
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Petroleum ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-3-iodoaniline (1.0 eq), phenylboronic acid (2.0 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.02 eq) to the reaction mixture.
-
Heat the reaction mixture to 110 °C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent (e.g., 10:1 v/v) to afford 6-Chloro-biphenyl-3-ylamine as a yellow liquid.
Expected Yield: ~88%[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 6-Chloro-biphenyl-3-ylamine and its derivatives. While a specific safety data sheet (SDS) for this compound may not be readily available, the safety profiles of related chloroanilines and biphenylamines should be considered.
-
Toxicity: Aromatic amines and halogenated aromatic compounds can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid creating aerosols or dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Conclusion
6-Chloro-biphenyl-3-ylamine is a versatile and strategically important building block for organic synthesis. Its dual functionality, with a reactive amino group and a modifiable chloro substituent, provides a rich platform for the construction of a wide array of complex molecules. The robust and scalable synthesis of this compound via modern cross-coupling methodologies, such as the Suzuki-Miyaura reaction, further enhances its appeal.
While its direct application in marketed pharmaceuticals has yet to be widely documented, its structural similarity to key intermediates in the agrochemical industry, such as the precursor to Boscalid, underscores its industrial relevance. Furthermore, the biphenylamine scaffold is a proven pharmacophore in medicinal chemistry, particularly in the design of kinase inhibitors. The synthetic handles present in 6-Chloro-biphenyl-3-ylamine make it an ideal starting point for the development of novel therapeutics.
This guide has provided a comprehensive overview of the synthesis, reactivity, and potential applications of 6-Chloro-biphenyl-3-ylamine. It is our hope that this information will inspire and enable researchers and professionals in the fields of drug discovery and materials science to unlock the full potential of this valuable synthetic building block.
References
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Scaffold-based design of kinase inhibitors for cancer therapy - PubMed. (URL: [Link])
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Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
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Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid - Eureka | Patsnap. (URL: [Link])
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Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model - MDPI. (URL: [Link])
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New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity - PMC - PubMed Central. (URL: [Link])
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Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering (RSC Publishing). (URL: [Link])
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Agrochemicals Technical Intermediate - Rays Biotech. (URL: [Link])
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(PDF) Synthesis and antimicrobial screening of some new acid chloride derivatives of 2-amino-N (3-chlorophenyl)-4, 5, 6, 7-Tetrahydrobenzo[b] thiophen-3-carboxamide. - ResearchGate. (URL: [Link])
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Pharmaceutical co-crystal compositions - Patent US-7927613-B2 - PubChem - NIH. (URL: [Link])
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WO/2018/024146 PROCESS FOR PREPARATION OF BOSCALID - WIPO Patentscope. (URL: [Link])
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])
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Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - RSC Publishing. (URL: [Link])
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Discovery of selective LATS inhibitors via scaffold hopping: enhancing drug-likeness and kinase selectivity for potential applications in regenerative medicine - NIH. (URL: [Link])
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Synthesis and characterization of thiolated β-cyclodextrin as a novel mucoadhesive excipient for intra-oral drug delivery - PubMed. (URL: [Link])
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Discovery and history of chlorinated biphenyl amines
An In-depth Technical Guide to the Discovery and History of Chlorinated Biphenyl Amines
Abstract
Chlorinated Biphenyl Amines (CBAs) represent a class of compounds at the intersection of industrial synthesis, environmental science, and modern organometallic chemistry. Structurally defined by a biphenyl core bearing both chlorine and amine substituents, their history is twofold. Initially, they emerged as unintended and often unrecognized byproducts in the synthesis of organic pigments, contributing to the complex environmental footprint of polychlorinated biphenyls (PCBs). Concurrently, the intentional synthesis of these molecules has been driven by the evolution of powerful cross-coupling methodologies, transforming them from challenging targets into accessible scaffolds for research in materials science and drug development. This guide provides a comprehensive overview of this journey, detailing the foundational chemical discoveries, the inadvertent synthesis pathways, the revolutionary impact of modern catalytic methods like the Buchwald-Hartwig amination, and the analytical techniques required for their detection. We will explore the causality behind key experimental choices and provide detailed protocols, offering researchers and drug development professionals a thorough grounding in the science of these significant compounds.
Introduction: A Dual Legacy
Chlorinated Biphenyl Amines (CBAs) are aromatic compounds that feature a biphenyl scaffold substituted with at least one amine group and one chlorine atom. Their scientific narrative is not a single, linear progression but rather a convergence of distinct fields. On one hand, they are structurally related to polychlorinated biphenyls (PCBs), a class of persistent organic pollutants whose industrial production began in 1929 and was banned in the United States in 1979 due to their environmental toxicity and probable carcinogenicity.[1][2][3] On the other hand, the aryl amine moiety is a cornerstone of medicinal chemistry and materials science, making the development of methods to synthesize CBAs a significant goal for synthetic chemists.
This guide traces the dual history of CBAs, from their unintentional formation in 20th-century industrial processes to their deliberate and precise synthesis using 21st-century catalytic methods. Understanding this history is critical for both environmental scientists tracking sources of organochlorine compounds and for synthetic chemists seeking to build complex molecular architectures.
Foundational Chemistry and Inadvertent Discovery
The story of CBAs begins not with their direct synthesis, but with the industrial chemistry of their parent structures: biphenyl, chlorine, and aromatic amines.
The Era of Industrial Chlorination and PCBs
The first synthesis of PCBs was reported in 1881, with large-scale commercial production, primarily by Monsanto under the trade name Aroclor, beginning in 1929.[4][5][6] The manufacturing process involved the direct chlorination of biphenyl with chlorine gas, often using a catalyst like iron chloride.[7][8] This process was inherently imprecise, creating complex mixtures of 209 possible PCB congeners, distinguished by the number and position of chlorine atoms.[3][9] These highly stable, non-flammable, and electrically insulating oils were widely used in transformers, capacitors, and as plasticizers.[2][3][6]
Inadvertent Synthesis in Pigment Manufacturing
While Aroclor mixtures were the primary source of legacy PCB contamination, researchers later discovered the presence of specific PCB congeners, such as PCB 11 (3,3'-dichlorobiphenyl), in environmental samples that could not be traced back to commercial Aroclor products.[10] This investigation led to a crucial discovery: certain organic pigments, particularly diarylide yellows and phthalocyanine greens and blues, were significant sources of inadvertently produced PCBs (iPCBs).[9][10][11][12][13]
The chemical logic behind this formation lies in the manufacturing process for azo pigments. This process often involves the diazotization of a primary aromatic amine, such as a chlorinated aniline, which is then coupled with another aromatic component.[9][10] Under the reaction conditions, side-reactions can occur, leading to the formation of chlorinated biphenyl structures. The presence of chlorinated precursors (solvents or reactants) and heat can facilitate the creation of these byproducts.[10] The discovery that the pigment industry was an inadvertent source of PCBs highlighted the potential for the formation of a wide range of chlorinated aromatic compounds, including CBAs, as trace contaminants.
Caption: Inadvertent formation of CBA-like structures during azo pigment synthesis.
The Evolution of Intentional Synthesis: From Harsh to Precise
The deliberate synthesis of CBAs and other aryl amines has been a long-standing challenge in organic chemistry. Early methods were often harsh and lacked general applicability, while modern techniques offer remarkable precision and control.
The Ullmann Condensation: A Historical Cornerstone
First reported by Fritz Ullmann in the early 1900s, the Ullmann condensation was the first major reaction for forming carbon-nitrogen (C-N) bonds between an aryl halide and an amine.[14][15] The classical Ullmann reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol.[16]
Classical Ullmann Reaction: Ar-X + H-NR₂ + Cu (stoichiometric) → Ar-NR₂ + HX + CuX
However, the traditional Ullmann reaction suffered from significant drawbacks:
-
Harsh Conditions : Required very high temperatures, often exceeding 200°C.[14][16]
-
Stoichiometric Copper : Demanded large amounts of copper metal or salts, leading to waste and difficult purification.[14]
-
Limited Scope : The reaction was often unreliable and gave poor yields, particularly with less reactive aryl chlorides.[16]
Despite these limitations, the Ullmann reaction established the fundamental principle of metal-mediated C-N cross-coupling and remained a key tool for decades. Modern variations have improved upon the original method by using soluble copper catalysts and ligands, allowing for milder reaction conditions.[14][16]
The Palladium Revolution: Buchwald-Hartwig Amination
The landscape of C-N bond formation was fundamentally transformed in the 1990s with the development of the palladium-catalyzed Buchwald-Hartwig amination. This reaction, credited to Stephen L. Buchwald and John F. Hartwig, allows for the coupling of a vast array of amines and aryl halides (or pseudohalides) with unprecedented efficiency and scope.[17] It has largely replaced harsher methods for the synthesis of aryl amines, including CBAs.[16][17]
The success of the reaction hinges on a catalytic cycle involving a palladium(0) species, which is regenerated after each turnover. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium amide complex.
-
Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Table 1: Comparison of Aryl Amination Methodologies
| Feature | Ullmann Condensation (Classical) | Buchwald-Hartwig Amination (Modern) |
| Metal | Copper (Cu) | Palladium (Pd) |
| Stoichiometry | Often stoichiometric | Catalytic (0.1 - 5 mol%) |
| Temperature | Very high (>200 °C)[14][16] | Mild to moderate (Room Temp. - 120 °C) |
| Substrate Scope | Limited, favors activated aryl halides | Broad, includes aryl chlorides, bromides, iodides, and triflates[17] |
| Functional Group Tolerance | Poor | Excellent[17][18] |
| Advantages | Historically significant, inexpensive metal | High yields, broad scope, mild conditions, reliable |
| Disadvantages | Harsh conditions, high waste, low yields | Expensive catalyst, air-sensitive ligands |
Experimental Protocol: Synthesis of a Model Chlorinated Biphenyl Amine
To illustrate the practical application of modern synthetic methods, this section provides a representative protocol for the synthesis of N-(4-chlorobiphenyl-3-yl)aniline via Buchwald-Hartwig amination.
Objective: To synthesize a model CBA using a palladium-catalyzed cross-coupling reaction.
Reaction Scheme:
3-Bromo-4-chlorobiphenyl + Aniline → N-(4-chlorobiphenyl-3-yl)aniline
Materials & Reagents:
-
3-Bromo-4-chlorobiphenyl (1 equivalent)
-
Aniline (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol% Pd)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Nitrogen or Argon inert atmosphere setup
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Assemble the Schlenk flask and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reagent Addition: To the flask, add 3-bromo-4-chlorobiphenyl, Pd₂(dba)₃, XPhos, and sodium tert-butoxide. Causality Note: The bulky, electron-rich XPhos ligand is chosen to facilitate both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.
-
Solvent and Reactant Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-(4-chlorobiphenyl-3-yl)aniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Modern Analytical Techniques
The detection and quantification of CBAs, whether as synthetic products or environmental contaminants, rely on sophisticated analytical methods, primarily chromatography coupled with mass spectrometry.
-
Sample Preparation : The first critical step is isolating the analytes from the sample matrix (e.g., soil, water, or a reaction mixture). This typically involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by cleanup steps using techniques like gel permeation chromatography (GPC) or silica gel chromatography to remove interfering compounds.[19][20][21][22]
-
Analysis : Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for analysis.[19] The gas chromatograph separates the individual CBA congeners based on their boiling points and polarity, while the mass spectrometer provides identification based on their unique mass-to-charge ratio and fragmentation patterns. For ultra-trace environmental analysis, high-resolution mass spectrometry (HRMS) is often employed for its superior sensitivity and specificity.
Toxicological and Environmental Context
While specific toxicological data for many CBA congeners are scarce, their structural similarity to PCBs warrants significant caution. PCBs are known to be persistent, bioaccumulative, and toxic.[23][24] Health effects associated with PCB exposure include carcinogenicity, endocrine disruption, neurotoxicity, and immune system dysfunction.[24][25][26]
The metabolism of PCBs is a key factor in their toxicity. In biological systems, PCBs are metabolized by cytochrome P450 enzymes, which typically introduce hydroxyl (-OH) groups onto the biphenyl core.[8][27][28][29] These hydroxylated metabolites can sometimes be more toxic than the parent compounds.[9] It is reasonable to assume that CBAs undergo similar metabolic transformations, and the resulting metabolites could pose unique health risks that require further investigation.
Conclusion and Future Outlook
The history of chlorinated biphenyl amines is a compelling example of chemical duality. Born from the imprecise and often unintentional chemistry of the early industrial era, they have re-emerged as targets of highly precise and versatile synthetic methodologies. The development of palladium-catalyzed reactions like the Buchwald-Hartwig amination has provided chemists with the tools to construct these molecules at will, opening new avenues for research in pharmaceuticals and materials.
However, their legacy as potential environmental contaminants cannot be ignored. The continued discovery of iPCBs from sources like pigments underscores the need for vigilant environmental monitoring and the development of greener industrial processes. Future research must focus on closing the knowledge gap regarding the specific toxicity, environmental fate, and metabolic pathways of individual CBA congeners to fully understand and mitigate their potential risks.
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Abstract
Biphenyl amine derivatives represent a cornerstone in modern medicinal chemistry, with their structural versatility giving rise to a wide array of pharmacological activities. A profound understanding of the isomerism within this scaffold is critical for the rational design and development of novel therapeutics. This guide provides an in-depth exploration of the structural isomers of biphenyl amines, with a particular focus on positional isomerism and atropisomerism. We will delve into synthetic strategies, robust analytical characterization techniques, and the direct implications of isomeric forms on biological activity and drug efficacy. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to navigate the complexities of these valuable compounds.
Introduction: The Significance of Isomerism in Biphenyl Amine Scaffolds
Biphenyl amines are privileged structures in drug discovery, forming the core of numerous approved drugs and clinical candidates. Their utility stems from the ability of the two phenyl rings to adopt specific spatial orientations, allowing for precise interactions with biological targets. However, the synthesis of these compounds can yield various structural isomers, each with potentially unique physicochemical properties and pharmacological profiles.
Two primary forms of structural isomerism are of paramount importance for this class of molecules:
-
Positional Isomerism: This refers to the different possible locations of substituents, including the amine group, on the biphenyl core. For instance, 2-aminobiphenyl, 3-aminobiphenyl, and 4-aminobiphenyl are positional isomers with markedly different biological activities. Notably, 4-aminobiphenyl is a recognized carcinogen, while the 2- and 3-isomers are considered non-carcinogenic or weakly carcinogenic, respectively.[1] This highlights the critical need for regioselective synthesis and precise analytical confirmation.
-
Atropisomerism: This is a unique form of axial chirality that arises from hindered rotation around the single bond connecting the two aryl rings.[2][3][4] If the ortho-substituents on each ring are sufficiently bulky, free rotation is restricted, leading to stable, non-interconvertible rotational isomers (atropisomers) that are enantiomers of each other.[2] These atropisomers can exhibit dramatically different pharmacological and toxicological profiles, making their separation and individual characterization a regulatory and scientific necessity.[5][6]
This guide will systematically address the synthesis, separation, and characterization of these isomers, culminating in a discussion of their structure-activity relationships (SAR) in the context of drug development.
Synthetic Strategies: Achieving Isomeric Purity
Control over isomeric outcome is a primary objective in the synthesis of biphenyl amine derivatives. The choice of synthetic route is dictated by the desired substitution pattern and whether stereoselective synthesis of atropisomers is required.
Controlling Positional Isomerism: A Tale of Two Couplings
The construction of the C-N bond linking the amine to the biphenyl scaffold is typically achieved through cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination.
-
Ullmann Condensation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with an amine.[7][8] While historically requiring harsh conditions (high temperatures), modern advancements with specialized ligands have enabled milder reaction conditions.[7][9] The primary advantage of the Ullmann reaction lies in its often complementary scope to palladium-catalyzed methods.
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a mainstay in medicinal chemistry for its broad substrate scope, functional group tolerance, and generally milder conditions.[10][11] The development of sophisticated phosphine-based ligands has been instrumental in its widespread adoption, allowing for the coupling of a vast array of aryl halides and amines.[10]
Expert Insight: The choice between Ullmann and Buchwald-Hartwig is not arbitrary. It is a strategic decision based on the specific substrates and desired outcome. For electron-deficient aryl halides, Buchwald-Hartwig often provides superior yields and cleaner reactions. Conversely, for certain heterocyclic or sterically hindered substrates, a ligand-assisted Ullmann approach may prove more effective. Pilot screening of both methods is a prudent, field-proven strategy during route development.
A Protocol for Buchwald-Hartwig Amination
Below is a representative, self-validating protocol for the synthesis of a generic biphenyl amine derivative.
Objective: To synthesize N-(biphenyl-4-yl)aniline from 4-bromobiphenyl and aniline.
Materials:
-
4-bromobiphenyl (1.0 eq)
-
Aniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (0.02 eq)
-
Xantphos (ligand) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Inert Atmosphere: To an oven-dried Schlenk flask, add Pd(OAc)2, Xantphos, and NaOtBu. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add 4-bromobiphenyl, followed by anhydrous toluene and aniline via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the 4-bromobiphenyl spot/peak indicates reaction completion.
-
Workup: Cool the reaction to room temperature. Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization (Self-Validation): Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Strategies for Atroposelective Synthesis
The synthesis of a single, stable atropisomer is a significant challenge that often requires specialized chiral catalysts or auxiliaries. Chiral phosphoric acid-catalyzed reactions have emerged as a powerful tool for achieving atroposelective synthesis of various scaffolds, including diarylamines.[12]
Analytical Characterization: Differentiating the Undifferentiable
Unambiguous identification of structural isomers is a non-negotiable aspect of drug development. A multi-technique approach is essential for comprehensive characterization.
Distinguishing Positional Isomers
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the substitution pattern on the biphenyl core.[13][14]
-
¹H NMR: The coupling patterns and chemical shifts of the aromatic protons provide a distinct fingerprint for each positional isomer.[15][16] For example, a para-substituted ring will exhibit a characteristic pair of doublets, whereas ortho- and meta-isomers will display more complex splitting patterns.
-
¹³C NMR: The number of unique carbon signals can help differentiate isomers based on molecular symmetry.[14]
-
2D NMR Techniques: For complex molecules, 2D NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for definitively assigning proton and carbon signals and establishing connectivity.[14][16]
Separating and Characterizing Atropisomers
The analysis of atropisomers requires specialized techniques due to their unique chiral nature.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold-standard for separating atropisomeric enantiomers.[5][17] Chiral stationary phases (CSPs), often based on derivatized polysaccharides or cyclodextrins, enable differential interaction with each enantiomer, leading to their separation.[5][17][18][19]
Expert Insight: Method development in chiral HPLC can be challenging. Low temperatures are often critical to prevent on-column interconversion (racemization) of the atropisomers.[5][19] Screening a variety of CSPs and mobile phase conditions is typically necessary to achieve baseline resolution.[17][18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR cannot separate enantiomers directly, it can be used to study their rotational barriers. Variable temperature (VT) NMR experiments can be used to determine the energy barrier to rotation and the half-life of interconversion.[20]
Workflow for Isomer Analysis
The following diagram outlines a logical workflow for the comprehensive analysis of a newly synthesized biphenyl amine derivative.
Caption: A decision-making workflow for the analytical characterization of biphenyl amine derivatives.
Structure-Activity Relationships (SAR): The Impact of Isomerism on Biology
The precise three-dimensional arrangement of a molecule dictates its interaction with biological targets. Consequently, structural isomers of biphenyl amine derivatives often exhibit distinct pharmacological profiles.
Positional Isomerism and Biological Activity
The position of the amino group and other substituents on the biphenyl framework dramatically influences biological activity. As previously mentioned, the carcinogenicity of aminobiphenyls is highly dependent on the amino group's position.[1] In a drug development context, moving a substituent from the meta- to the para-position can switch a compound from an agonist to an antagonist, or significantly alter its selectivity and metabolic stability.
Table 1: Comparative Biological Activities of Aminobiphenyl Isomers
| Isomer | Common Biological/Toxicological Finding | Mechanism of Action/Toxicity |
| 2-Aminobiphenyl | Generally regarded as non-carcinogenic.[1] | Does not form significant levels of DNA adducts. |
| 3-Aminobiphenyl | Considered a weak carcinogen.[1] | Lower efficiency of metabolic activation compared to 4-ABP. |
| 4-Aminobiphenyl | Established human bladder carcinogen.[1][21][22] | Metabolically activated in the liver to form N-hydroxy-4-ABP, which can form DNA adducts in the bladder.[21][22] |
Case Study: Atropisomerism in Telmisartan
Telmisartan is an angiotensin II receptor blocker (ARB) used to treat hypertension. It is also a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[23][24][25][26] Telmisartan possesses a substituted benzimidazole ring attached to a biphenyl core, and due to hindered rotation, it exists as a pair of stable atropisomers.
While both atropisomers contribute to the angiotensin II receptor blockade, studies have suggested that they may have different activities at the PPARγ receptor. This dual activity is thought to contribute to telmisartan's beneficial effects on metabolic syndrome components beyond simple blood pressure control.[24][26] The stable, yet distinct, activities of its atropisomers underscore the importance of evaluating each stereoisomer of a chiral drug candidate independently.
Caption: Differential activities of Telmisartan atropisomers on their primary biological targets.
Conclusion and Future Directions
The structural isomerism of biphenyl amine derivatives is a critical consideration in drug discovery and development. A thorough understanding of the principles governing positional isomerism and atropisomerism is essential for the design of safe and effective medicines. The ability to selectively synthesize and analytically differentiate these isomers provides a powerful platform for fine-tuning pharmacological activity, optimizing selectivity, and improving metabolic properties.
Future research in this area will likely focus on the development of more efficient and general methods for atroposelective synthesis, as leveraging atropisomerism is increasingly recognized as a valid strategy to enhance drug properties like target selectivity.[12] As analytical techniques become more sensitive, our ability to characterize and understand the behavior of these complex molecules in biological systems will continue to advance, paving the way for the next generation of innovative therapeutics based on the versatile biphenyl amine scaffold.
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Methodological & Application
Application Note & Protocol: Synthesis of 6-Chloro-biphenyl-3-ylamine via Suzuki-Miyaura Coupling
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 6-Chloro-biphenyl-3-ylamine
The biphenylamine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials. 6-Chloro-biphenyl-3-ylamine, in particular, is a key building block, offering multiple points for further chemical modification. The strategic placement of the chloro, amino, and phenyl groups allows for diverse derivatization, making it a valuable intermediate in the synthesis of complex target molecules.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] Its high functional group tolerance, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids make it an ideal choice for synthesizing substituted biphenyls.[2] This application note provides a comprehensive, field-proven protocol for the synthesis of 6-Chloro-biphenyl-3-ylamine, structured as a two-step process: a palladium-catalyzed Suzuki-Miyaura coupling followed by the reduction of a nitro group.
Overall Synthetic Strategy
The synthesis is approached in two sequential stages. The first stage involves the Suzuki-Miyaura coupling of a readily available chloro-nitro-aniline with phenylboronic acid. The nitro group serves a dual purpose: it is a precursor to the desired amine functionality and its electron-withdrawing nature can influence the reactivity of the aryl chloride. The second stage is the selective reduction of the nitro group to an amine, yielding the final product.
Caption: Two-step synthesis of 6-Chloro-biphenyl-3-ylamine.
Part 1: Suzuki-Miyaura Coupling of 4-Chloro-2-nitroaniline and Phenylboronic Acid
Mechanistic Insight: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 4-chloro-2-nitroaniline. This is often the rate-limiting step, especially for less reactive aryl chlorides.[4] The use of bulky, electron-rich phosphine ligands can accelerate this step.
-
Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers the phenyl group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.[3]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| 4-Chloro-2-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 1.73 g | 10.0 | Limiting Reagent |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g | 12.0 | 1.2 equivalents |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 92 mg | 0.1 (0.02 Pd) | 2 mol% Pd |
| SPhos | C₂₇H₃₃O₂P | 432.52 | 164 mg | 0.38 | 4 mol% |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 4.25 g | 20.0 | 2.0 equivalents |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 40 mL | - | Anhydrous |
| Water (degassed) | H₂O | 18.02 | 10 mL | - | Degassed |
Procedure:
-
Reaction Setup: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-chloro-2-nitroaniline (1.73 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), potassium phosphate (4.25 g, 20.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and SPhos (164 mg, 0.38 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[4]
-
Solvent Addition: Add anhydrous 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloro-2-nitroaniline) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude 6-chloro-2-nitrobiphenyl.
-
Part 2: Reduction of 6-Chloro-2-nitrobiphenyl
Rationale for Reagent Selection
The reduction of an aromatic nitro group to an amine is a common transformation in organic synthesis.[5] Several methods are available, including catalytic hydrogenation and the use of metal/acid combinations.[6] For this protocol, we will use tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol. This method is highly effective for the reduction of nitroarenes and is tolerant of a variety of functional groups, including aryl halides. The reaction proceeds under relatively mild conditions and is often high-yielding.[7]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |
| Crude 6-Chloro-2-nitrobiphenyl | C₁₂H₈ClNO₂ | 233.65 | ~10.0 (from Part 1) | ~10.0 | - |
| Tin(II) chloride dihydrate | SnCl₂·2H₂O | 225.65 | 11.3 g | 50.0 | 5.0 equivalents |
| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | As needed | - | For neutralization |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | For extraction |
Procedure:
-
Reaction Setup: Dissolve the crude 6-chloro-2-nitrobiphenyl from Part 1 in 95% ethanol (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: Add tin(II) chloride dihydrate (11.3 g, 50.0 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80-85 °C) and stir for 2-4 hours.
-
Monitoring: Monitor the reaction by TLC until the starting nitro compound is no longer visible.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture over ice (~100 g).
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) until the pH is ~8. Be cautious as CO₂ evolution will occur. A white precipitate of tin salts will form.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the crude 6-Chloro-biphenyl-3-ylamine.
-
Purification and Characterization
Purification by Flash Column Chromatography:
The crude product can be purified by flash column chromatography on silica gel.[8]
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). Due to the basic nature of the amine, it is advisable to add a small amount of triethylamine (~0.5-1%) to the eluent to prevent tailing and improve separation.[9]
-
Procedure: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporation of the solvent, load the dried silica onto the column. Elute with the chosen solvent system, collecting fractions and monitoring by TLC. Combine the pure fractions and evaporate the solvent to obtain the purified 6-Chloro-biphenyl-3-ylamine.
Expected Yield and Characterization:
-
Yield: 70-85% over two steps.
-
Appearance: Off-white to pale yellow solid.
-
Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Safety and Troubleshooting
-
Safety: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood. 1,4-Dioxane is a flammable solvent and a suspected carcinogen. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The neutralization step with sodium bicarbonate can be vigorous; add the base slowly.
-
Troubleshooting:
-
Low yield in Suzuki coupling: Ensure all reagents are dry and the reaction is performed under a strict inert atmosphere. The activity of the palladium catalyst is crucial; consider using a fresh batch. The choice of base can also be critical; other bases like Cs₂CO₃ or K₂CO₃ can be screened.[10]
-
Incomplete reduction: If the reduction is sluggish, increase the reaction time or add more tin(II) chloride. Ensure the ethanol is at a vigorous reflux.
-
Purification difficulties: Amines can be challenging to purify on silica gel. The addition of triethylamine to the eluent is highly recommended.[9] If separation is still difficult, consider using a different stationary phase like alumina.
-
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 879. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
YouTube. (2021). column chromatography & purification of organic compounds. Retrieved from [Link]
-
YouTube. (2014). organic chemistry reaction #13 - reduction of nitro group to amine. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of 4-phenylthieno[2,3-c]quinolines via Suzuki–Miyaura cross-couplings. Retrieved from [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
- Google Patents. (n.d.). CN101774929A - Preparation method of 2-methyl-4-nitrophenylamine.
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid. Retrieved from [Link]
- Google Patents. (n.d.). US20150232412A1 - Process for the reduction of nitro derivatives to amines.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
Gomberg-Bachmann reaction for synthesis of chlorinated biphenyls
An Application Guide for the Synthesis of Chlorinated Biphenyls via the Gomberg-Bachmann Reaction
Introduction: A Classic Approach to Aryl-Aryl Bond Formation
The Gomberg-Bachmann reaction, a named reaction established in 1924, provides a direct pathway for the synthesis of biaryl compounds through the coupling of an aryl diazonium salt with an arene.[1][2] This method is particularly relevant for creating unsymmetrical biaryls, including specific congeners of chlorinated biphenyls (PCBs). The reaction proceeds via a free-radical mechanism, initiated by the base-promoted decomposition of a diazonium salt.[3]
While modern cross-coupling methodologies like the Suzuki and Ullmann reactions often provide higher yields and greater functional group tolerance for PCB synthesis, the Gomberg-Bachmann reaction remains a valuable tool in specific contexts.[4][5][6] Its advantages include operational simplicity and the use of readily available, inexpensive starting materials. However, researchers must be aware of its primary limitation: yields are often modest (typically below 40%) due to competing side reactions, such as tar formation and solvent incorporation, which arise from the high reactivity of the intermediate aryl radical.[1][2][7]
This guide provides a detailed exploration of the Gomberg-Bachmann reaction mechanism, a comprehensive, field-tested protocol for the synthesis of a model chlorinated biphenyl, and critical insights to ensure experimental success and safety.
Pillar 1: The Underlying Mechanism
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The process can be dissected into three primary stages:
-
Diazotization: The synthesis begins with the conversion of a primary aromatic amine (a substituted aniline) into an aryl diazonium salt. This is typically achieved by treating the amine with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄, or HBF₄) at low temperatures (0–5 °C).[8][9] The low temperature is critical to prevent the premature decomposition of the thermally unstable diazonium salt.[8]
-
Aryl Radical Formation: The core of the Gomberg-Bachmann reaction is the homolytic cleavage of the C-N bond in the diazonium salt to generate a highly reactive aryl radical. This step is promoted by the addition of a base (e.g., NaOH), which facilitates the decomposition.[3]
-
Arylation and Re-aromatization: The newly formed aryl radical rapidly attacks the aromatic solvent (the second arene component), forming a resonance-stabilized radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule to regenerate the aromaticity of the biphenyl ring, thus yielding the final product.
The following diagram illustrates this mechanistic pathway.
Caption: Key steps of the Gomberg-Bachmann reaction mechanism.
Pillar 2: Experimental Protocol — Synthesis of 4-Chlorobiphenyl
This protocol details the synthesis of 4-chlorobiphenyl from 4-chloroaniline and benzene. It is designed as a self-validating system with embedded scientific expertise.
Safety First: Aryl diazonium salts are potentially explosive when isolated and dry.[8] Always handle them in solution, at low temperatures, and behind a blast shield. Perform the reaction in a well-ventilated fume hood.
Part A: Preparation of 4-Chlorobenzenediazonium Chloride Solution
Reagents & Equipment:
-
4-Chloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
Procedure:
-
In the 250 mL flask, combine 4-chloroaniline (e.g., 12.75 g, 0.1 mol) and distilled water (50 mL).
-
While stirring, slowly add concentrated HCl (25 mL). The mixture may warm up; an aniline hydrochloride salt will precipitate.
-
Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (7.0 g, 0.101 mol) in distilled water (25 mL) and cool it in an ice bath.
-
Fill the dropping funnel with the cold sodium nitrite solution. Add it dropwise to the stirred aniline hydrochloride suspension over 30-45 minutes. Crucially, maintain the temperature below 5 °C to prevent decomposition and side reactions.
-
After the addition is complete, continue stirring for an additional 15 minutes in the ice bath.
-
Verify a slight excess of nitrous acid using starch-iodide paper (it should turn blue). If the test is negative, add a small amount of NaNO₂ solution until it is positive. The resulting clear, cold solution of 4-chlorobenzenediazonium chloride is used immediately in the next step.
Senior Application Scientist's Note: The stability of the diazonium salt is paramount. Exceeding 5 °C will lead to its decomposition into phenols, significantly reducing the yield of the desired biphenyl. The formation of a clear solution indicates the complete conversion of the aniline salt to the soluble diazonium salt.
Part B: Gomberg-Bachmann Coupling
Reagents & Equipment:
-
Benzene (reagent grade, acts as reactant and solvent)
-
Sodium Hydroxide (NaOH) solution (e.g., 20% w/v)
-
1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and two dropping funnels.
Procedure:
-
To the 1 L flask, add benzene (400 mL). Begin vigorous stirring with the mechanical stirrer to create a significant vortex.
-
Cool the benzene to below 10 °C using an ice bath.
-
Fill one dropping funnel with the cold diazonium salt solution prepared in Part A.
-
Fill the second dropping funnel with the cold NaOH solution.
-
Begin the simultaneous, dropwise addition of the diazonium salt solution and the NaOH solution into the vigorously stirred benzene. Maintain a steady addition rate over approximately 1-2 hours.
-
Monitor the reaction closely: Nitrogen gas will evolve. The pH of the aqueous phase should be kept slightly alkaline. Maintain the reaction temperature between 5-10 °C.
-
After the addition is complete, allow the mixture to stir for an additional 2-3 hours, letting it slowly warm to room temperature.
Senior Application Scientist's Note: Vigorous mechanical stirring is non-negotiable. It maximizes the interfacial surface area between the aqueous diazonium salt droplets and the organic benzene phase, which is essential for this heterogeneous reaction. The base neutralizes the acid and promotes the formation of the aryl radical, which is the key reactive intermediate.
Part C: Work-up and Purification
Reagents & Equipment:
-
Separatory funnel
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane or petroleum ether
Procedure:
-
Transfer the reaction mixture to a large separatory funnel.
-
Allow the layers to separate. Remove and discard the lower aqueous layer.
-
Wash the organic (benzene) layer sequentially with:
-
5% HCl solution (100 mL) to remove any remaining basic substances.
-
Saturated NaHCO₃ solution (100 mL) to neutralize any remaining acid.
-
Brine (100 mL) to aid in breaking emulsions and removing bulk water.
-
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous MgSO₄ for 15-20 minutes.
-
Filter off the drying agent and transfer the filtrate to a round-bottom flask.
-
Remove the benzene solvent using a rotary evaporator. The crude product will be a dark, oily residue or solid.
-
Purify the crude product by column chromatography on silica gel, eluting with hexane or petroleum ether. The desired 4-chlorobiphenyl will elute first, while more polar, tar-like byproducts will remain on the column.
-
Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified 4-chlorobiphenyl.
Pillar 3: Data Presentation and Visualization
Illustrative Reaction Parameters
The Gomberg-Bachmann reaction is versatile but often produces low to moderate yields. The table below summarizes typical outcomes.
| Starting Aniline | Aromatic Substrate | Base | Typical Yield (%) |
| 4-Chloroaniline | Benzene | NaOH | 30 - 45% |
| 2,4-Dichloroaniline | Benzene | NaOH | 25 - 40% |
| 4-Bromoaniline | Toluene | NaOAc | ~35% |
| Aniline | Chlorobenzene | NaOH | 20 - 35% |
| 4-Nitroaniline | Benzene | NaOH | 30 - 50% |
Yields are highly dependent on reaction conditions, particularly stirring efficiency and temperature control.
Experimental Workflow Diagram
A streamlined visualization of the protocol aids in planning and execution.
Caption: A step-by-step workflow for the synthesis of chlorinated biphenyls.
References
- Bauer, U. et al. (1995). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 30(5), 931-939.
- Joshi, N. et al. (2011). Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives. Molecules, 16(8), 6433-6446.
- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. Chemosphere, 45(2), 137-143.
- Shaikh, A. S. et al. (2007). Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites. Environmental Health Perspectives, 115(9), 1314-1320.
- Wikipedia contributors. (n.d.). Gomberg–Bachmann reaction. In Wikipedia.
- ALL ABOUT CHEMISTRY. (2020, July 7). Gomberg-Bachmann-Graebe-Ullmann Reaction.
- BYJU'S. (n.d.). Ullmann Reaction.
- Wikipedia contributors. (n.d.). Ullmann reaction. In Wikipedia.
- chemeurope.com. (n.d.). Gomberg-Bachmann reaction.
- Slideshare. (n.d.). Ullmann Reaction and Gomberg - Bechmann Reaction.
- Docslib. (n.d.). Gomberg–Bachmann reaction, named for the Russian-American chemist.
- Dounay, A. B. et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters, 22(18), 7339-7343.
- Google Patents. (n.d.). WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles.
Sources
- 1. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]
- 2. Gomberg-Bachmann_reaction [chemeurope.com]
- 3. Ullmann Reaction and Gomberg - Bechmann Reaction | PPTX [slideshare.net]
- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improved Syntheses of Non-dioxin-like Polychlorinated Biphenyls (PCBs) and Some of Their Sulfur-containing Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mycollegevcampus.com [mycollegevcampus.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2004108633A1 - Process for the preparation of aryl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
Comprehensive Purity Analysis of 6-Chloro-biphenyl-3-ylamine: A Guide to HPLC and GC-MS Methods
Abstract
This technical guide provides detailed application notes and validated protocols for the purity analysis of 6-Chloro-biphenyl-3-ylamine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines two orthogonal and robust analytical techniques: High-Performance Liquid Chromatography (HPLC) for quantitative analysis of the principal compound and non-volatile impurities, and Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities. The methodologies are designed to be compliant with the principles of analytical procedure validation as described in the ICH Q2(R1) guideline.[1][2][3][4][5]
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
6-Chloro-biphenyl-3-ylamine (CAS: 56970-25-3, Molecular Formula: C12H10ClN, Molecular Weight: 203.67 g/mol ) is a crucial building block in the synthesis of various pharmaceutical compounds.[6] The purity of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Even trace-level impurities can lead to the formation of undesired side products, potentially altering the pharmacological and toxicological profile of the API. Therefore, robust and validated analytical methods are essential to ensure that the purity of 6-Chloro-biphenyl-3-ylamine meets stringent regulatory standards.
This guide presents a dual-pronged approach to purity analysis. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is employed as the primary method for quantifying the main component and detecting non-volatile impurities. Gas Chromatography-Mass Spectrometry (GC-MS) serves as a complementary technique, ideal for the separation, identification, and quantification of volatile and semi-volatile organic impurities that may not be amenable to HPLC analysis.
Physicochemical Properties of 6-Chloro-biphenyl-3-ylamine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective analytical methods.
| Property | Value | Significance for Method Development |
| Molecular Formula | C12H10ClN | Determines the exact mass for MS detection. |
| Molecular Weight | 203.67 g/mol | Essential for preparing standard solutions of known concentration. |
| Appearance | Expected to be a solid at room temperature. | Influences sample preparation and solvent selection. |
| Solubility | Soluble in nonpolar organic solvents and lipids.[7] | Guides the choice of diluent for sample preparation and mobile phase for HPLC. |
| UV Absorption | UV spectral maxima are observed at 197-222 nm, 214-265 nm, and 267-302 nm.[8] | Critical for selecting the optimal wavelength for UV detection in HPLC to ensure high sensitivity. |
| Volatility | Expected to have low to moderate volatility. | Determines the suitability for GC analysis. |
Part I: Quantitative Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Rationale and Method Principles
Reverse-phase chromatography is the method of choice for the analysis of non-polar to moderately polar compounds like 6-Chloro-biphenyl-3-ylamine.[9][10][11] The separation is based on the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).[9][11] A polar mobile phase is used to elute the compounds, with more hydrophobic components being retained longer on the column.[9][10][11]
The amine group in 6-Chloro-biphenyl-3-ylamine is basic and can interact with residual silanols on the silica-based stationary phase, leading to peak tailing. To mitigate this, a low pH mobile phase is employed to protonate the amine group, ensuring good peak shape and reproducibility.[12]
HPLC Protocol: Step-by-Step
3.2.1. Materials and Reagents
-
6-Chloro-biphenyl-3-ylamine reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥ 99%)
-
Water (deionized, 18.2 MΩ·cm)
-
C18 Reverse-Phase HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3.2.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Instrument | HPLC system with UV/Vis or Diode Array Detector (DAD) | Standard for purity analysis, DAD allows for peak purity assessment. |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for aromatic compounds.[13] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape for basic analytes.[12] |
| Mobile Phase B | Acetonitrile | Common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-20 min: 30-80% B; 20-25 min: 80% B; 25-26 min: 80-30% B; 26-30 min: 30% B | A gradient is used to elute a wide range of potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the mobile phase. |
3.2.3. Sample and Standard Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 6-Chloro-biphenyl-3-ylamine reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the standard stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 6-Chloro-biphenyl-3-ylamine sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
3.2.4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the system is clean.
-
Inject the working standard solution five times to check for system suitability (e.g., retention time RSD ≤ 1.0%, peak area RSD ≤ 2.0%).
-
Inject the sample solution in duplicate.
-
Calculate the purity of the sample using the area percent method.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for 6-Chloro-biphenyl-3-ylamine.
Part II: Confirmatory Analysis and Volatile Impurity Profiling by GC-MS
Rationale and Method Principles
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14] It is particularly useful for identifying impurities that may not be detected by HPLC or for confirming the identity of known impurities. Electron Ionization (EI) is a hard ionization technique that generates a reproducible fragmentation pattern, creating a "fingerprint" of the molecule that can be compared to spectral libraries for positive identification.[15][16][17]
Due to the polarity of the amine group, derivatization may be necessary to improve peak shape and thermal stability. However, for a screening method, direct injection can often provide sufficient information, especially with modern inert GC columns.
GC-MS Protocol: Step-by-Step
4.2.1. Materials and Reagents
-
6-Chloro-biphenyl-3-ylamine sample
-
Dichloromethane (GC grade)
-
Helium (carrier gas, ultra-high purity)
4.2.2. Instrumentation and Conditions
| Parameter | Condition | Rationale |
| Instrument | Gas Chromatograph with a Mass Selective Detector (MSD) | Provides both chromatographic separation and mass spectral data for identification. |
| Column | HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A non-polar column suitable for a wide range of semi-volatile organic compounds.[18] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency.[18] |
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes sensitivity for trace impurity analysis. |
| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program designed to separate compounds with a range of boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for an EI source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns.[18] |
| Mass Scan Range | 40-450 amu | Covers the mass of the parent compound and expected fragments/impurities. |
| Sample Diluent | Dichloromethane | A volatile solvent that is compatible with GC analysis. |
4.2.3. Sample Preparation
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the 6-Chloro-biphenyl-3-ylamine sample into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.
4.2.4. Analysis Procedure
-
Perform a solvent blank injection to ensure the system is free from contaminants.
-
Inject the sample solution.
-
Acquire the total ion chromatogram (TIC) and mass spectra for each peak.
-
Identify the main component and any impurities by comparing their mass spectra with a reference library (e.g., NIST).
GC-MS Workflow Diagram
Caption: GC-MS workflow for impurity identification.
Method Validation Strategy
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2] Both the HPLC and GC-MS methods should be validated in accordance with ICH Q2(R1) guidelines.[1][2]
Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is often demonstrated through forced degradation studies.[19][20][21][22][23]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[24][25][26][27]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[25][26][28]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Validation Parameters Relationship
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The HPLC and GC-MS methods detailed in this guide provide a comprehensive and robust framework for the purity analysis of 6-Chloro-biphenyl-3-ylamine. The RP-HPLC method is suitable for the accurate quantification of the main component and non-volatile impurities, while the GC-MS method is invaluable for the identification and confirmation of volatile and semi-volatile impurities. Proper validation of these methods in accordance with ICH guidelines will ensure that they are fit for purpose in a regulated drug development environment, ultimately contributing to the quality and safety of the final pharmaceutical product.
References
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
LCGC International. (2018). The Limit of Detection. Retrieved from [Link]
-
Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. Clinical Biochemist Reviews. Retrieved from [Link]
-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. Retrieved from [Link]
-
Bio-Rad. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. Retrieved from [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
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Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]
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ResearchGate. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]
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MDPI. (2022). Evaluation of a Simplified Method for GC/MS Qualitative Analysis of Polycyclic Aromatic Hydrocarbons, Polychlorinated Biphenyls, and Organic Pesticides Using PARADISe Computer Program. Retrieved from [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?. Retrieved from [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
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1H and 13C NMR characterization of 6-Chloro-biphenyl-3-ylamine
An Application Note and Protocol for the ¹H and ¹³C NMR Characterization of 6-Chloro-biphenyl-3-ylamine
Authored by: A Senior Application Scientist
Abstract
This application note provides a comprehensive guide to the structural characterization of 6-Chloro-biphenyl-3-ylamine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details a robust, field-proven protocol for sample preparation and data acquisition. Furthermore, it offers an in-depth analysis and interpretation of the resulting spectra, ensuring unambiguous confirmation of the molecular structure. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Introduction
6-Chloro-biphenyl-3-ylamine, with the molecular formula C₁₂H₁₀ClN, is a substituted biphenyl compound.[1][2] Biphenyl scaffolds are prevalent in medicinal chemistry and materials science due to their unique structural and electronic properties. Accurate and thorough characterization of such molecules is a critical step in any research and development pipeline. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the non-destructive elucidation of molecular structures in solution.[3] This guide presents a detailed methodology for obtaining and interpreting high-quality ¹H and ¹³C NMR spectra for 6-Chloro-biphenyl-3-ylamine, ensuring data integrity and confidence in structural assignment.
Experimental Methodology
The following sections outline the necessary materials and the step-by-step protocols for sample preparation and NMR data acquisition. The choices made in this protocol are grounded in best practices for small molecule NMR to ensure high-quality, reproducible results.[4][5]
Materials and Equipment
-
Sample: 6-Chloro-biphenyl-3-ylamine (Purity: ≥98%)
-
Deuterated Solvent: Chloroform-d (CDCl₃, 99.8% D) is a common choice for its ability to dissolve a wide range of organic compounds.[6]
-
Internal Standard: Tetramethylsilane (TMS) is often pre-added to the solvent by the manufacturer for referencing the chemical shift to 0 ppm.[7]
-
NMR Tubes: High-quality, 5 mm outer diameter NMR tubes, clean and unscratched.[5]
-
Glassware: Clean, dry vial for sample dissolution; glass Pasteur pipette.
-
Filtration: A small plug of Kimwipe or a syringe filter to remove any particulate matter.[8]
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped for ¹H and ¹³C detection.
Protocol 1: NMR Sample Preparation
Proper sample preparation is paramount for acquiring a high-quality NMR spectrum.[9] This protocol is designed to minimize impurities and ensure a homogenous sample solution.
-
Weighing the Sample: Accurately weigh 10-25 mg of 6-Chloro-biphenyl-3-ylamine for ¹H NMR into a clean, dry vial. For ¹³C NMR, a more concentrated sample of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[5][10]
-
Solvent Addition: Add approximately 0.6-0.7 mL of Chloroform-d (CDCl₃) to the vial.[4] This volume is standard for most 5 mm NMR tubes.
-
Dissolution: Gently swirl the vial to completely dissolve the sample. If the sample does not dissolve easily, gentle warming or sonication can be applied, but ensure the sample is returned to room temperature before proceeding.
-
Filtration and Transfer: To prevent line broadening from suspended solids, filter the solution. Place a small, clean Kimwipe plug into a Pasteur pipette. Use this pipette to transfer the sample solution from the vial into the NMR tube.[7][8] This step removes any dust or insoluble impurities.
-
Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation. Label the tube clearly near the top. Do not use tape for labeling as it can interfere with the sample spinning in the spectrometer.[8]
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz instrument. Modern spectrometers can often automate many of these steps.
-
Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This step is crucial for maintaining a stable magnetic field.[11]
-
Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field across the sample, which is essential for sharp spectral lines.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required. This can take from 20 minutes to several hours.[10]
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain NMR spectrum. Calibrate the ¹H spectrum by setting the residual CHCl₃ signal to 7.26 ppm and the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.[11]
Results and Discussion
The following sections detail the analysis of the ¹H and ¹³C NMR spectra of 6-Chloro-biphenyl-3-ylamine, with assignments based on published data and established principles of NMR spectroscopy.[2]
Caption: Structure of 6-Chloro-biphenyl-3-ylamine.
For clarity in the spectral assignments, the atoms in the molecule are numbered as follows:
(A visual of the numbered structure would be placed here in a full application note. For this format, please refer to the numbering in the tables below.)
¹H NMR Spectrum Analysis
The ¹H NMR spectrum of 6-Chloro-biphenyl-3-ylamine in CDCl₃ displays a series of signals in the aromatic region (7.5-6.5 ppm) and a broad signal corresponding to the amine protons.[2] The integration of these signals corresponds to the number of protons in the molecule.
Table 1: ¹H NMR Data for 6-Chloro-biphenyl-3-ylamine (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.48 - 7.30 | Multiplet (m) | 5H | H-2', H-3', H-4', H-5', H-6' |
| 7.19 | Singlet (s) | 1H | H-2 |
| 6.62 | Doublet (d) | 1H | H-4 |
| 6.56 | Doublet of Doublets (dd) | 1H | H-5 |
| 3.65 | Singlet (s, broad) | 2H | -NH₂ |
Data sourced from ChemicalBook.[2]
-
Unsubstituted Phenyl Ring (H-2' to H-6'): The complex multiplet between 7.48 and 7.30 ppm, integrating to 5 protons, is characteristic of the monosubstituted phenyl ring. The protons on this ring (ortho, meta, and para) have similar chemical environments, leading to overlapping signals.[12][13]
-
Substituted Phenyl Ring (H-2, H-4, H-5):
-
The singlet at 7.19 ppm is assigned to H-2. It appears as a singlet because it has no adjacent protons to couple with.
-
The signal at 6.62 ppm is a doublet, assigned to H-4. It is split by the neighboring H-5 proton.
-
The signal at 6.56 ppm is a doublet of doublets, assigned to H-5. It is split by both H-4 and H-2, though the coupling to H-2 might be small (meta-coupling).
-
-
Amine Protons (-NH₂): The broad singlet at 3.65 ppm, integrating to 2 protons, is assigned to the amine group. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronic effects of the substituents (Cl, NH₂, and the phenyl group).[14]
Table 2: ¹³C NMR Data for 6-Chloro-biphenyl-3-ylamine (101 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 145.24 | C-3 |
| 141.11 | C-1' |
| 139.75 | C-1 |
| 130.55 | C-6 |
| 129.41 | C-3'/C-5' |
| 128.06 | C-2'/C-6' |
| 127.58 | C-4' |
| 121.57 | C-2 |
| 117.84 | C-5 |
| 115.37 | C-4 |
Data sourced from ChemicalBook, with some assignments inferred.[2]
-
Quaternary Carbons: The signals for carbons C-1, C-3, C-6, and C-1' are typically weaker than those for protonated carbons.
-
C-3, directly attached to the electron-donating amino group, is shifted downfield to 145.24 ppm.
-
C-1' (the point of attachment for the unsubstituted phenyl ring) and C-1 are found at 141.11 and 139.75 ppm, respectively.
-
C-6, bonded to the electronegative chlorine atom, appears at 130.55 ppm.
-
-
Protonated Carbons:
-
The carbons of the unsubstituted phenyl ring appear at 129.41 (C-3'/C-5'), 128.06 (C-2'/C-6'), and 127.58 ppm (C-4').[15]
-
The carbons of the substituted ring appear at 121.57 (C-2), 117.84 (C-5), and 115.37 ppm (C-4). These upfield shifts (compared to benzene at ~128.5 ppm) are consistent with the electron-donating effect of the amino group.[16]
-
Conclusion
This application note has detailed a reliable and reproducible protocol for the ¹H and ¹³C NMR characterization of 6-Chloro-biphenyl-3-ylamine. The step-by-step guides for sample preparation and data acquisition are designed to yield high-quality spectra. The subsequent analysis and interpretation of the ¹H and ¹³C NMR data, supported by tabulated chemical shifts and assignments, provide an unambiguous confirmation of the compound's structure. This methodology serves as a foundational tool for researchers and scientists requiring rigorous structural verification of this and similar chemical entities.
References
-
Georgia State University. (2023, August 29). Small molecule NMR sample preparation. GSU Chemistry. [Link]
-
Scribd. NMR Sample Preparation Guide. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]
-
University of Manchester. NMR Sample Preparation. [Link]
-
Capot Chemical. Specifications of 6-Chloro-biphenyl-3-ylamine. [Link]
-
Unknown Source. Typical Proton and C-13 Chemical Shifts. [Link]
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ResearchGate. NMR spectroscopy of biphenyl with M. [Link]
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CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines. [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]
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The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors. [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). [Link]
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KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I). [Link]
-
ResearchGate. Experimental and calculated 13 C NMR and 1 H NMR chemical shifts. [Link]
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BMRB. bmse000506 Biphenyl. [Link]
-
ChemSigma. 3'-CHLORO-BIPHENYL-4-YLAMINE HCL. [Link]
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Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
-
Oregon State University. 13C NMR Chemical Shift. [Link]
-
University of Potsdam. Chemical shifts. [Link]
-
ChemSynthesis. 6-chloro-8-(3-chlorophenyl)-9H-purin-2-amine. [Link]
-
PubChem. Pcb 187. [Link]
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- 4. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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- 12. rsc.org [rsc.org]
- 13. Biphenyl(92-52-4) 1H NMR spectrum [chemicalbook.com]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. bmse000506 Biphenyl at BMRB [bmrb.io]
- 16. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]
Derivatization of the amine group in 6-Chloro-biphenyl-3-ylamine
Anwendungs- und Protokollleitfaden: Strategien zur Derivatisierung der Amingruppe in 6-Chlor-biphenyl-3-ylamin
An die wissenschaftliche Gemeinschaft: Dieser Leitfaden wurde für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung entwickelt. Er bietet einen detaillierten Einblick in die chemische Modifikation von 6-Chlor-biphenyl-3-ylamin, einer wichtigen Zwischenstufe in der Synthese von pharmazeutisch aktiven Wirkstoffen und neuen Materialien. Als leitender Anwendungswissenschaftler ist es mein Ziel, nicht nur Protokolle aufzulisten, sondern auch die wissenschaftlichen Grundlagen und praktischen Überlegungen zu erläutern, die für eine erfolgreiche Synthese entscheidend sind.
6-Chlor-biphenyl-3-ylamin (CAS: 56970-25-3) ist ein aromatisches Amin, dessen strukturelle Komplexität es zu einem wertvollen Baustein in der organischen Synthese macht.[1] Die primäre Amingruppe (-NH₂) ist ein reaktiver "Griff", der eine Vielzahl chemischer Umwandlungen ermöglicht. Die Derivatisierung dieser Gruppe ist ein entscheidender Schritt bei der Erforschung von Struktur-Wirkungs-Beziehungen (SAR), der Optimierung von ADME-Eigenschaften (Absorption, Verteilung, Metabolismus, Exkretion) und der Entwicklung neuer Moleküle mit maßgeschneiderten Funktionen.
Die Modifikation der Amingruppe kann die Polarität, Löslichkeit, Basizität und die Fähigkeit zur Bildung von Wasserstoffbrückenbindungen des Moleküls grundlegend verändern. Diese Veränderungen beeinflussen direkt die pharmakokinetischen und pharmakodynamischen Profile eines potenziellen Medikamentenkandidaten. In diesem Leitfaden werden vier grundlegende und robuste Strategien zur Derivatisierung von 6-Chlor-biphenyl-3-ylamin vorgestellt: Acylierung, Sulfonylierung, reduktive Aminierung und die Buchwald-Hartwig-Aminierung.
Übersicht der Derivatisierungsstrategien
Die Auswahl der richtigen Derivatisierungsstrategie hängt vom gewünschten Endprodukt und den spezifischen Zielen des Forschungsprojekts ab. Jede Methode bietet Zugang zu einer einzigartigen Klasse von Verbindungen mit unterschiedlichen chemischen und biologischen Eigenschaften.
Abbildung 1: Workflow der Derivatisierungsstrategien für 6-Chlor-biphenyl-3-ylamin.
Vergleich der Derivatisierungsmethoden
| Methode | Reagenztyp | Produktklasse | Wesentliche Bedingungen | Vorteile | Limitationen |
| Acylierung | Acylchlorid, Anhydrid | Amid | Basische Bedingungen (z.B. Pyridin, Et₃N) | Robust, hohe Ausbeuten, kommerziell vielfältige Reagenzien | Produkt ist neutral, verringerte Basizität |
| Sulfonylierung | Sulfonylchlorid | Sulfonamid | Basische Bedingungen (z.B. Pyridin, DMAP) | Bildet stabile, leicht saure N-H-Bindungen, bioisoster zu Amiden | Reagenzien können feuchtigkeitsempfindlich sein |
| Reduktive Aminierung | Aldehyd, Keton | Sekundäres/Tertiäres Amin | Reduktionsmittel (z.B. NaBH(OAc)₃, H₂) | Bildet flexible Alkylketten, erhält die Basizität | Erfordert Kontrolle über die Reaktivität des Reduktionsmittels[2] |
| Buchwald-Hartwig | Aryl-/Heteroarylhalogenid | Sekundäres/Tertiäres Arylamin | Palladium-Katalysator, Ligand, Base | Enorme Vielfalt an Arylgruppen einführbar, milde Bedingungen | Katalysatorsystem kann teuer und luftempfindlich sein[3][4] |
Detaillierte Anwendungsprotokolle
Die folgenden Protokolle sind als validierte Ausgangspunkte für die Laborpraxis konzipiert. Anpassungen von Konzentrationen, Temperaturen und Reaktionszeiten können je nach spezifischem Substrat erforderlich sein.
Protokoll 1: Acylierung zur Synthese von N-(6-Chlor-biphenyl-3-yl)acetamid
Prinzip: Diese Reaktion ist eine klassische nukleophile Acylsubstitution, bei der das freie Elektronenpaar des Amin-Stickstoffs das elektrophile Carbonyl-Kohlenstoffatom eines Acylchlorids angreift. Eine Base wird verwendet, um den entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.
Materialien und Reagenzien:
-
6-Chlor-biphenyl-3-ylamin (1 Äq.)
-
Acetylchlorid (1.1 Äq.)
-
Wasserfreies Dichlormethan (DCM) oder Tetrahydrofuran (THF)
-
Wasserfreies Pyridin oder Triethylamin (Et₃N) (1.5 Äq.)
-
Gesättigte Natriumbicarbonat-Lösung (NaHCO₃)
-
Wasser (destilliert)
-
Sole (gesättigte NaCl-Lösung)
-
Wasserfreies Magnesiumsulfat (MgSO₄) oder Natriumsulfat (Na₂SO₄)
-
Rotationsverdampfer, Magnetrührer, Eisbad
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Lösen Sie 1.0 g 6-Chlor-biphenyl-3-ylamin in 20 mL wasserfreiem DCM in einem trockenen Rundkolben unter einer inerten Atmosphäre (Stickstoff oder Argon).
-
Kühlung: Kühlen Sie die Lösung in einem Eisbad auf 0 °C ab.
-
Basenzugabe: Fügen Sie langsam 1.5 Äquivalente Pyridin oder Triethylamin zur gerührten Lösung hinzu.
-
Reagenzzugabe: Tropfen Sie langsam 1.1 Äquivalente Acetylchlorid zur gekühlten Lösung. Eine exotherme Reaktion und die Bildung eines Präzipitats (Pyridinium- oder Triethylammoniumhydrochlorid) können beobachtet werden.
-
Reaktion: Lassen Sie die Reaktion unter Rühren für 1-2 Stunden bei 0 °C laufen und erwärmen Sie sie anschließend auf Raumtemperatur. Überwachen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC).
-
Aufarbeitung: Verdünnen Sie die Reaktionsmischung mit 30 mL DCM. Waschen Sie die organische Phase nacheinander mit 20 mL Wasser, 20 mL gesättigter NaHCO₃-Lösung und 20 mL Sole.
-
Trocknung und Konzentration: Trocknen Sie die organische Phase über MgSO₄ oder Na₂SO₄, filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel im Rotationsverdampfer.
-
Reinigung: Reinigen Sie den Rohprodukt-Rückstand mittels Säulenchromatographie auf Kieselgel (typisches Eluentensystem: Hexan/Ethylacetat-Gemisch), um das reine Amid-Derivat zu erhalten.[5][6]
Abbildung 2: Reaktionsschema der Acylierung.
Protokoll 2: Sulfonylierung zur Synthese von N-(6-Chlor-biphenyl-3-yl)benzolsulfonamid
Prinzip: Analog zur Acylierung reagiert das Amin nukleophil mit einem Sulfonylchlorid. Die resultierenden Sulfonamide sind wichtige Bioisostere von Amiden und Carbonsäuren in der medizinischen Chemie, da sie als Wasserstoffbrückendonoren fungieren können, aber im Gegensatz zu Aminen nicht basisch sind.
Materialien und Reagenzien:
-
6-Chlor-biphenyl-3-ylamin (1 Äq.)
-
Benzolsulfonylchlorid (1.1 Äq.)
-
Wasserfreies Pyridin (als Lösungsmittel und Base)
-
1 M Salzsäure (HCl)
-
Ethylacetat (EtOAc)
-
Wasser (destilliert), Sole
-
Wasserfreies Na₂SO₄
Schritt-für-Schritt-Anleitung:
-
Vorbereitung: Lösen Sie 1.0 g 6-Chlor-biphenyl-3-ylamin in 15 mL wasserfreiem Pyridin in einem trockenen Rundkolben bei Raumtemperatur.
-
Reagenzzugabe: Fügen Sie langsam 1.1 Äquivalente Benzolsulfonylchlorid hinzu. Die Reaktion kann leicht exotherm sein.
-
Reaktion: Rühren Sie die Mischung für 4-6 Stunden bei Raumtemperatur oder bei 50 °C, um die Reaktion zu beschleunigen. Überwachen Sie den Fortschritt mittels DC oder LC-MS.[7]
-
Aufarbeitung: Gießen Sie die Reaktionsmischung vorsichtig in 50 mL Eiswasser. Extrahieren Sie das wässrige Gemisch dreimal mit je 30 mL Ethylacetat.
-
Waschen: Vereinigen Sie die organischen Phasen und waschen Sie sie nacheinander mit 20 mL 1 M HCl (um überschüssiges Pyridin zu entfernen), 20 mL Wasser und 20 mL Sole.
-
Trocknung und Konzentration: Trocknen Sie die organische Phase über Na₂SO₄, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.
-
Reinigung: Kristallisieren Sie das Rohprodukt aus einem geeigneten Lösungsmittelsystem (z.B. Ethanol/Wasser) um oder reinigen Sie es mittels Säulenchromatographie.[8]
Protokoll 3: Palladium-katalysierte Buchwald-Hartwig-Aminierung
Prinzip: Diese leistungsstarke Kreuzkupplungsreaktion ermöglicht die Bildung einer C-N-Bindung zwischen dem Amin und einem Aryl- oder Heteroarylhalogenid.[3][9] Sie ist von unschätzbarem Wert für die Synthese komplexer Moleküle, die in der modernen Arzneimittelforschung benötigt werden. Die Wahl des Palladium-Präkatalysators und des Liganden ist entscheidend für den Erfolg.[4][10]
Materialien und Reagenzien:
-
6-Chlor-biphenyl-3-ylamin (1 Äq.)
-
Aryl- oder Heteroarylbromid/-chlorid (1.2 Äq.)
-
Pd₂(dba)₃ (Tris(dibenzylidenaceton)dipalladium(0)) (1-2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (2-4 mol%)
-
Natrium-tert-butoxid (NaOtBu) (1.4 Äq.)
-
Wasserfreies Toluol oder Dioxan
-
Argon- oder Stickstoffgas
-
Schlenk-Technik oder Glovebox
Schritt-für-Schritt-Anleitung:
-
Vorbereitung des Reaktionsgefäßes: Ein Schlenk-Rohr oder ein Rundkolben wird unter Vakuum erhitzt und mit Inertgas (Argon) gespült.
-
Zugabe der Feststoffe: Geben Sie unter Inertgasatmosphäre Pd₂(dba)₃, XPhos, NaOtBu und 6-Chlor-biphenyl-3-ylamin in das Reaktionsgefäß.
-
Zugabe der Flüssigkeiten: Fügen Sie das entgaste Lösungsmittel (Toluol) und anschließend das Arylhalogenid hinzu.
-
Reaktion: Verschließen Sie das Gefäß und erhitzen Sie die Mischung unter Rühren auf 80-110 °C für 12-24 Stunden. Die Reaktion sollte unter einer positiven Inertgasatmosphäre stehen.
-
Überwachung: Verfolgen Sie den Umsatz mittels LC-MS, um den Verbrauch des Ausgangsmaterials zu bestätigen.
-
Aufarbeitung: Kühlen Sie die Reaktion auf Raumtemperatur ab. Verdünnen Sie die Mischung mit Ethylacetat und filtrieren Sie sie durch eine kurze Schicht Celite, um die Palladium-Rückstände zu entfernen.
-
Extraktion und Reinigung: Waschen Sie das Filtrat mit Wasser und Sole. Trocknen Sie die organische Phase, konzentrieren Sie sie im Vakuum und reinigen Sie das Rohprodukt mittels Säulenchromatographie.[10]
Analytische Überwachung und Charakterisierung
Ein wesentlicher Bestandteil jedes Syntheseprotokolls ist die zuverlässige Überwachung und Charakterisierung.
-
Dünnschichtchromatographie (DC): Ein schnelles und kostengünstiges Verfahren zur qualitativen Überwachung des Reaktionsfortschritts. Durch den Vergleich der Retentionsfaktoren (Rf) von Ausgangsmaterial, Produkt und Co-Spots kann der Reaktionsverlauf abgeschätzt werden.
-
Flüssigchromatographie-Massenspektrometrie (LC-MS): Bietet quantitative Informationen über den Reaktionsumsatz und bestätigt die Masse des gewünschten Produkts. Dies ist die Methode der Wahl für die genaue Überwachung, insbesondere bei komplexen Reaktionen wie der Buchwald-Hartwig-Kupplung.[7][11]
-
Kernspinresonanzspektroskopie (NMR): ¹H- und ¹³C-NMR sind unerlässlich für die strukturelle Aufklärung des reinen Produkts. Die Verschiebung der Signale der aromatischen Protonen in der Nähe der Amingruppe sowie das Auftreten neuer Signale (z.B. von einer Acetyl- oder Sulfonylgruppe) bestätigen die erfolgreiche Derivatisierung.
-
Infrarotspektroskopie (IR): Nützlich zur Identifizierung funktioneller Gruppen. Das Verschwinden der N-H-Streckschwingungen der primären Amine (~3300-3500 cm⁻¹) und das Auftreten von Amid- (C=O bei ~1650 cm⁻¹) oder Sulfonamid-Banden (S=O bei ~1350 und ~1160 cm⁻¹) sind klare Indikatoren für eine erfolgreiche Reaktion.
Fazit und Ausblick
Die Derivatisierung der Amingruppe in 6-Chlor-biphenyl-3-ylamin eröffnet ein breites Feld für die chemische Exploration. Die hier vorgestellten Protokolle für Acylierung, Sulfonylierung und Buchwald-Hartwig-Aminierung stellen robuste und vielseitige Methoden dar, um eine Vielzahl von Analoga für die Prüfung in der Arzneimittel- und Materialforschung herzustellen. Die sorgfältige Auswahl der Methode, die genaue Durchführung des Protokolls und eine gründliche analytische Charakterisierung sind die Grundpfeiler für den Erfolg bei der Synthese neuer und wertvoller chemischer Verbindungen.
Referenzen
-
Chung, K. H., So, C. M., Wong, S. M., Luk, C. H., Zhou, Z., Lau, C. P., & Kwong, F. Y. (2012). Buchwald–Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. SYNLETT, 23(08), 1181–1186. Verfügbar unter: [Link]
-
Li, Y., et al. (2022). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. RSC Publishing. Verfügbar unter: [Link]
-
Wang, L., et al. (2021). Aminosulfonylation of aromatic amines, sulfur dioxide and hydrazines. RSC Publishing. Verfügbar unter: [Link]
-
Chung, K. H., So, C. M., Wong, S. M., et al. (2012). Buchwald-Hartwig amination of aryl chlorides catalyzed by easily accessible benzimidazolyl phosphine-Pd complexes. HKMU Scholars. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Abgerufen von [Link]
-
ACS Publications. (2021). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Organic Letters. Verfügbar unter: [Link]
-
National Institutes of Health (NIH). (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation. Abgerufen von [Link]
-
Journal of the American Chemical Society. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Verfügbar unter: [Link]
-
National Institutes of Health (NIH). (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Abgerufen von [Link]
-
Journal of Organic and Pharmaceutical Chemistry Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Verfügbar unter: [Link]
-
PubMed. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Verfügbar unter: [Link]
-
ResearchGate. (n.d.). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Abgerufen von [Link]
-
PubMed. (n.d.). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Abgerufen von [Link]
Sources
- 1. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.hkmu.edu.hk [scholars.hkmu.edu.hk]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Biological Activity Screening of 6-Chloro-biphenyl-3-ylamine Derivatives
Introduction: Unveiling the Therapeutic Potential of Biphenylamines
The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2][3] The introduction of various substituents, such as a chloro group and an amine, can significantly modulate the pharmacological profile of the parent biphenyl molecule. This application note provides a comprehensive guide for the initial biological activity screening of a novel series of 6-Chloro-biphenyl-3-ylamine derivatives.
The strategic placement of a chlorine atom can enhance the lipophilicity and metabolic stability of a compound, while the amine group offers a site for further chemical modification and can be crucial for target engagement. Given the known bioactivities of related structures[1][4], a primary screening cascade for these derivatives should logically investigate their cytotoxic, antimicrobial, and enzyme-inhibiting potential. This document outlines detailed protocols for these initial assays, designed to provide a robust preliminary assessment of the therapeutic promise of this chemical series.
Experimental Design: A Multi-Faceted Approach to Biological Screening
A systematic screening approach is essential to efficiently characterize the biological effects of novel chemical entities. The proposed workflow for 6-Chloro-biphenyl-3-ylamine derivatives begins with a broad assessment of cytotoxicity, which is a critical parameter for any potential therapeutic agent.[5] Concurrently, screening for antimicrobial activity against a panel of clinically relevant bacteria will identify any potential anti-infective properties. Finally, an enzyme inhibition assay, exemplified here with a protein kinase, will explore the potential for these compounds to modulate key cellular signaling pathways, a common mechanism of action for many drugs.[6][7]
Caption: High-level overview of the screening cascade.
Part 1: Cytotoxicity Screening
Rationale: Assessing the cytotoxic potential of novel compounds is a fundamental step in drug discovery.[5][8] The MTT assay is a reliable and widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of cells.[9][10][11] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[11][12] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[11]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Human cancer cell line (e.g., HeLa, A549, or MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
6-Chloro-biphenyl-3-ylamine derivatives (stock solutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10][13]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 6-Chloro-biphenyl-3-ylamine derivatives in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations.
-
Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubate the plate for another 24-48 hours.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[13]
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
Data Analysis:
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of untreated cells) x 100
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
| Compound | IC50 (µM) on HeLa cells |
| Derivative 1 | 15.2 |
| Derivative 2 | > 100 |
| Derivative 3 | 5.8 |
| Doxorubicin | 0.9 |
Part 2: Antimicrobial Activity Screening
Rationale: The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[14][15] The Kirby-Bauer disk diffusion method is a widely accepted and straightforward technique for the preliminary screening of antimicrobial activity.[16][17] This method involves placing paper disks impregnated with the test compound onto an agar plate inoculated with a specific bacterium. The diffusion of the compound into the agar creates a concentration gradient, and if the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[17][18]
Protocol: Kirby-Bauer Disk Diffusion Assay
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Agar (MHA) plates[16]
-
Sterile paper disks (6 mm diameter)
-
6-Chloro-biphenyl-3-ylamine derivatives (stock solutions in a suitable solvent like DMSO)
-
Sterile saline solution (0.85%)
-
0.5 McFarland turbidity standard[16]
-
Sterile cotton swabs
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
From a fresh culture, pick 3-5 isolated colonies of the test bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.
-
-
Plate Inoculation:
-
Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.[16][17]
-
-
Disk Application:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the 6-Chloro-biphenyl-3-ylamine derivatives onto the surface of the inoculated MHA plate.
-
Gently press each disk to ensure complete contact with the agar.
-
Include a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ampicillin) as a positive control.
-
-
Incubation:
-
Invert the plates and incubate them at 35-37°C for 18-24 hours.
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters.
-
Data Interpretation:
The diameter of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound. The results can be qualitatively categorized as susceptible, intermediate, or resistant based on established standards for known antibiotics, though for novel compounds, this serves as a preliminary screen for activity.
| Compound | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Derivative 1 | 18 | 8 |
| Derivative 2 | 0 | 0 |
| Derivative 3 | 25 | 12 |
| Ampicillin | 28 | 22 |
| Solvent Control | 0 | 0 |
Part 3: Enzyme Inhibition Screening
Rationale: Many diseases are caused by the aberrant activity of enzymes, making them prime targets for therapeutic intervention.[6][19] Kinases, a class of enzymes that play crucial roles in cell signaling, are particularly important drug targets.[20] An in vitro kinase assay can determine if the 6-Chloro-biphenyl-3-ylamine derivatives can inhibit the activity of a specific kinase. Such assays typically measure the phosphorylation of a substrate by the kinase.[21][22]
Caption: Simplified diagram of enzyme inhibition.
Protocol: In Vitro Kinase Assay (General)
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
6-Chloro-biphenyl-3-ylamine derivatives (stock solutions in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)
-
White, opaque 384-well plates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Assay Preparation:
-
Prepare a solution of the kinase in the reaction buffer.
-
Prepare a solution of the substrate and ATP in the reaction buffer.
-
-
Compound Addition:
-
Add a small volume (e.g., 1 µL) of the 6-Chloro-biphenyl-3-ylamine derivatives at various concentrations to the wells of a 384-well plate.
-
Include wells with a known kinase inhibitor (positive control) and DMSO alone (negative control).
-
-
Kinase Reaction Initiation:
-
Add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding the substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and detect the product formation according to the manufacturer's instructions for the chosen detection reagent (e.g., by adding the ADP-Glo™ reagent and measuring luminescence).
-
Data Analysis:
The percentage of kinase inhibition can be calculated using the following formula:
% Inhibition = 100 x (1 - (Signal of treated sample - Signal of background) / (Signal of untreated sample - Signal of background))
The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
| Compound | IC50 (µM) against Kinase X |
| Derivative 1 | 2.5 |
| Derivative 2 | > 50 |
| Derivative 3 | 0.8 |
| Staurosporine | 0.01 |
Conclusion and Future Directions
This application note provides a foundational framework for the initial biological characterization of 6-Chloro-biphenyl-3-ylamine derivatives. The outlined protocols for cytotoxicity, antimicrobial, and enzyme inhibition screening will enable researchers to efficiently identify promising lead compounds within this chemical series.
Compounds exhibiting significant activity in these primary assays should be advanced to more comprehensive secondary screening. This may include testing against a broader panel of cell lines or microbial strains, determining the mechanism of action of enzyme inhibition, and evaluating in vivo efficacy and toxicity in animal models. The data generated from this initial screening cascade will be invaluable for guiding structure-activity relationship (SAR) studies and optimizing the therapeutic potential of this novel class of compounds.
References
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
National Institutes of Health. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
Biobide. What is an Inhibition Assay?. [Link]
-
News-Medical.net. Advances in High-Throughput Screening for Novel Antimicrobial Compounds. [Link]
-
BellBrook Labs. Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]
-
Clinical Trials Arena. Universal enzyme inhibition measurement could boost drug discovery. [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. [Link]
-
YouTube. functional in vitro assays for drug discovery. [Link]
-
baseclick GmbH. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. [Link]
-
Hardy Diagnostics. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]
-
PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]
-
protocols.io. in vitro kinase assay. [Link]
-
PubMed Central. Evaluation of novel compounds as anti-bacterial or anti-virulence agents. [Link]
-
ResearchGate. Can anyone suggest a protocol for a kinase assay?. [Link]
-
American Chemical Society. Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. [Link]
-
MDPI. The Quest for Novel Antimicrobial Compounds: Emerging Trends in Research, Development, and Technologies. [Link]
-
ResearchGate. Screening of small-molecule library for novel antibacterials. [Link]
-
PubMed Central. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
IJSDR. Biological deeds of Biphenyl derivatives - A short Review. [Link]
-
ResearchGate. Synthesis and Biological Evaluation of Biphenyl Derivatives of Hydrazine via Palladium Catalyzed Suzuki-Miyaura Coupling Reaction. [Link]
-
National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
-
MDPI. Exploring the Antibacterial and Antiparasitic Activity of Phenylaminonaphthoquinones—Green Synthesis, Biological Evaluation and Computational Study. [Link]
-
PubMed. Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. [Link]
-
PubMed Central. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. [Link]
-
PubMed Central. Structure–Activity Relationship of Lower Chlorinated Biphenyls and Their Human-Relevant Metabolites for Astrocyte Toxicity. [Link]
-
ResearchGate. Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. [Link]
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- 3. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 4. Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. blog.biobide.com [blog.biobide.com]
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- 8. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions of Chloroanilines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and professionals in drug development who are working with the often-challenging substrate class of chloroanilines. The inherent inertness of the C-Cl bond and the electronic properties of the aniline moiety necessitate careful optimization of reaction conditions to achieve high yields and purity. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of these reactions, grounded in mechanistic principles and field-proven strategies.
Troubleshooting Guide & FAQs
Here, we address common issues encountered during the Suzuki coupling of chloroanilines in a practical question-and-answer format.
FAQ 1: My Suzuki coupling reaction with a chloroaniline is showing low to no conversion. What are the primary factors to investigate?
Low conversion is a frequent hurdle when working with less reactive aryl chlorides like chloroanilines. The rate-determining step in the catalytic cycle for these substrates is often the oxidative addition of the aryl chloride to the Pd(0) complex.[1] To overcome this, a systematic evaluation of the catalyst system, base, and temperature is crucial.
Initial Diagnostic Workflow:
A brief workflow for troubleshooting low conversion.
In-depth Troubleshooting Steps:
-
Catalyst System Evaluation: The choice of ligand is paramount for activating the C-Cl bond. Electron-rich and sterically bulky phosphine ligands are generally required to promote the oxidative addition step.[2]
-
Ligand Selection: Consider switching to more robust ligands known for their efficacy with aryl chlorides. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are excellent starting points.[2][3] N-heterocyclic carbenes (NHCs) are also highly effective for coupling unreactive aryl chlorides.[4]
-
Palladium Pre-catalyst: The source of palladium can influence the generation of the active Pd(0) species. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they require in situ reduction which can sometimes be inefficient.[5] Consider using pre-catalysts like Buchwald's G3 or G4 pre-catalysts, which readily generate the active catalyst.[5]
-
-
Base Optimization: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center.[4]
-
Strength and Solubility: For chloroanilines, stronger bases are often necessary. While aqueous K₂CO₃ is a common first choice, it may not be sufficient.[2] Consider screening stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[2][6] Organic bases can also be effective.
-
Anhydrous Conditions: If protodeboronation (hydrolysis of the boronic acid) is a suspected side reaction, switching to anhydrous conditions with a base like K₃PO₄ can be beneficial.[2]
-
-
Solvent and Temperature: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[7][8]
-
Solvent Choice: Aprotic polar solvents like dioxane, THF, or 2-MeTHF are commonly used.[5] Toluene is also a viable option, particularly at higher temperatures. If solubility is an issue, DMF can be considered, though it can sometimes lead to side reactions.[9][10] The addition of water is often necessary to dissolve the inorganic base and facilitate the reaction.[5]
-
Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures are often required compared to couplings with aryl bromides or iodides. Reactions are typically run at temperatures ranging from 80 °C to 110 °C.
-
Example Protocol for Optimizing a Low-Yielding Reaction:
| Parameter | Initial Condition | Suggested Optimization | Rationale |
| Catalyst | Pd(PPh₃)₄ | [Pd(XPhos) G3] | More active pre-catalyst with a bulky, electron-rich ligand to facilitate oxidative addition. |
| Base | Na₂CO₃ (aq) | K₃PO₄ | Stronger base to promote transmetalation. |
| Solvent | Toluene | Dioxane/H₂O (9:1) | Improves solubility of many boronic acids and bases. |
| Temperature | 80 °C | 100 °C | Provides more energy to overcome the activation barrier of C-Cl bond cleavage. |
FAQ 2: I am observing significant amounts of dehalogenation (hydrodehalogenation) of my chloroaniline starting material. How can I minimize this side reaction?
Dehalogenation, the replacement of the chlorine atom with a hydrogen, is a common side reaction, particularly with electron-rich aryl chlorides. It can occur through various pathways, including a competing reaction where a hydride ligand on the palladium complex undergoes reductive elimination with the aryl group.[5]
Key Strategies to Mitigate Dehalogenation:
-
Choice of Base: Strong, non-nucleophilic bases are preferred. The use of alkoxides (e.g., NaOtBu, KOtBu) can sometimes lead to increased dehalogenation. Consider switching to phosphate or carbonate bases.
-
Solvent Purity: Ensure the use of dry, high-purity solvents. Water content should be controlled, as it can be a source of protons for the dehalogenation pathway. While some water is often necessary to dissolve the base, excessive amounts can be detrimental.
-
Ligand Selection: Bulky ligands that promote rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.
-
Reaction Time and Temperature: Monitor the reaction progress closely. Prolonged reaction times at high temperatures can increase the likelihood of side reactions. Aim for the minimum time and temperature required for complete conversion of the starting material.
FAQ 3: My reaction is producing a significant amount of homocoupling product from the boronic acid. What is the cause and how can I prevent it?
Homocoupling of the boronic acid (also known as the Glaser-Hay coupling) results in the formation of a biaryl species derived from two molecules of the boronic acid. This side reaction is often promoted by the presence of oxygen and Pd(II) species.[5]
Preventing Boronic Acid Homocoupling:
-
Thorough Degassing: Oxygen is a known promoter of homocoupling.[2] It is imperative to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ or a pre-catalyst that cleanly generates Pd(0) can be advantageous over Pd(II) sources like Pd(OAc)₂.[5] If a Pd(II) source is used, it must be efficiently reduced to Pd(0) in the initial stages of the reaction. Inefficient reduction can leave residual Pd(II) which can catalyze homocoupling.
-
Stoichiometry: While a slight excess of the boronic acid is common, a large excess can increase the probability of homocoupling. A 1.1 to 1.5 molar equivalent of the boronic acid relative to the chloroaniline is a typical starting point.
Catalytic Cycle and Common Side Reactions:
The Suzuki coupling cycle and key side reactions.
FAQ 4: My chloroaniline has other functional groups. How do I ensure compatibility with the Suzuki coupling conditions?
A key advantage of the Suzuki coupling is its generally high functional group tolerance. However, certain groups can be sensitive to the basic conditions.
-
Base-Labile Groups (e.g., esters, amides): If your substrate contains functional groups that can be hydrolyzed by strong bases, it is advisable to use milder bases. KF or NaHCO₃ can be effective alternatives, although they may require higher temperatures or more active catalysts.[2][4][9]
-
Phenols and other acidic protons: Functional groups with acidic protons can be deprotonated by the base. This may or may not interfere with the reaction, but it is a factor to consider in the overall stoichiometry of the base.
FAQ 5: How does steric hindrance on the chloroaniline or the boronic acid affect the reaction?
Steric hindrance, particularly at the positions ortho to the coupling sites, can significantly slow down the reaction.[11][12][13]
-
Ortho-Substituted Chloroanilines: Coupling at a sterically hindered position requires a highly active catalyst system. Bulky, electron-rich ligands are essential to promote both the oxidative addition and the final reductive elimination step. Ligands like tBu₃P or highly hindered Buchwald ligands are often necessary.[4]
-
Ortho-Substituted Boronic Acids: These can also slow down the transmetalation step. Ensuring the use of a sufficiently strong base and optimal solvent system is critical. In some cases, converting the boronic acid to a more reactive boronate ester (e.g., a pinacol ester) or a trifluoroborate salt can be beneficial.[5]
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Chloroaniline:
This is a representative protocol and may require optimization for specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloroaniline (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., [Pd(XPhos) G3], 0.02 mmol, 2 mol%) and the ligand (if not using a pre-catalyst).
-
Solvent Addition and Degassing: Add the degassed solvent (e.g., dioxane, 5 mL) and degassed water (0.5 mL). Seal the vessel and purge with an inert gas for 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Reddit. (2023, February 24). How to approach choosing reaction conditions for Suzuki? Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid -a search for optimal catalytic conditions. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138–11147. [Link]
-
YouTube. (2020, February 14). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
National Institutes of Health. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
-
ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Retrieved from [Link]
-
ResearchGate. (n.d.). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for Suzuki coupling 1. Retrieved from [Link]
-
PubMed. (n.d.). A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. Retrieved from [Link]
-
RSC Publishing. (2019, April 8). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Retrieved from [Link]
-
Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Challenges of Chlorinated Biphenyl Amine Products
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and FAQs to address the specific challenges encountered during the purification of chlorinated biphenyl amine products. These molecules, while crucial in various research and development areas, present unique purification hurdles due to their isomeric complexity and chemical properties. This document is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in crude chlorinated biphenyl amine products?
Impurities typically originate from the synthetic route used. The two most common synthetic strategies, Suzuki-Miyaura coupling and Gomberg-Bachmann type reactions, each have characteristic byproducts.
-
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is versatile but can lead to specific impurities. A major byproduct is the self-coupling of the aryl boronic acid starting material.[1] Additionally, incomplete reaction can leave behind starting materials like bromochloroanilines or chlorophenylboronic acids.[2]
-
Gomberg-Bachmann and Related Diazotization Reactions: These methods involve the coupling of an aniline with a benzene derivative.[3][4] Common impurities include unreacted starting materials and byproducts from side reactions of the highly reactive diazonium salt intermediate. Nitro compounds can also form as byproducts, which can often be converted to their corresponding amines by reduction and subsequently removed with an acid wash.[3]
Q2: Why are my chlorinated biphenyl amine isomers so difficult to separate using standard chromatography?
Positional isomers of chlorinated biphenyl amines often have very similar polarities and molecular weights. This makes their separation challenging because standard chromatographic techniques, which primarily separate based on these properties, are less effective. The subtle differences in dipole moment and molecular shape conferred by the varying positions of the chlorine atoms and the amine group require specialized chromatographic conditions to resolve.[5] High-performance techniques like comprehensive two-dimensional gas chromatography (GCxGC) have been developed specifically to handle the complex separation of these types of congeners.[6]
Q3: My aromatic amine product is turning dark/colored during purification or storage. What is happening?
Aromatic amines are susceptible to oxidation, which can be accelerated by exposure to air, light, or trace metal ions.[7] The electron-donating nature of the amino group increases the electron density of the aromatic rings, making them prone to oxidative coupling reactions that form highly colored polymeric byproducts.[7][8] This degradation can lead to reduced yield and the appearance of new impurity peaks. To mitigate this, it is recommended to use fresh, high-purity solvents, work under an inert atmosphere (e.g., nitrogen or argon) for particularly sensitive compounds, and store the purified product in a cool, dark place.[9][10]
Troubleshooting Guide: Column Chromatography
This section addresses common issues encountered during the chromatographic purification of chlorinated biphenyl amines.
Issue 1: Significant Peak Tailing in My Chromatogram
Question: My product peak on a silica gel column is broad and tails significantly, making fractionation difficult and reducing purity. Why is this happening?
Answer: This is a classic problem when purifying basic compounds like amines on standard silica gel. The surface of silica gel is covered with weakly acidic silanol groups (Si-OH). The basic lone pair of electrons on your amine's nitrogen atom engages in a strong secondary interaction with these acidic sites. This causes a portion of your compound to "stick" to the stationary phase and elute more slowly, resulting in a tailed peak.
Solutions:
-
Mobile Phase Modification: Add a small amount (0.1-1%) of a competitive base to your eluent. Triethylamine (Et₃N) is a common choice. The triethylamine will preferentially interact with the acidic silanol sites, effectively masking them from your product and allowing it to elute in a sharp, symmetrical band.
-
Use a Different Stationary Phase:
-
Alumina (Al₂O₃): Basic or neutral alumina can be an excellent alternative to silica gel for purifying amines as it lacks the acidic silanol groups.
-
Deactivated Silica: You can use commercially available deactivated silica gel or prepare it by treating standard silica with a silylating agent.
-
Workflow: Troubleshooting Peak Tailing
Caption: Decision workflow for resolving amine peak tailing in column chromatography.
Issue 2: Poor or No Separation of Isomers
Question: My crude product contains two positional isomers that are co-eluting on my silica gel column. How can I improve the separation?
Answer: Separating isomers requires maximizing the subtle differences in their interaction with the stationary and mobile phases.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: Use a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio). This will increase the retention time of all compounds and may provide more opportunity for the stationary phase to differentiate between the isomers.
-
Use an Isocratic System: A single, unchanging solvent mixture (isocratic elution) often provides better resolution for closely eluting compounds than a gradient elution.
-
-
Change the Stationary Phase (HPLC): For very challenging separations, High-Performance Liquid Chromatography (HPLC) is recommended.
-
Phenyl Columns: Columns with a phenyl stationary phase can provide unique selectivity for aromatic compounds through π-π stacking interactions. These interactions are sensitive to the electron density of the aromatic rings, which is affected by the position of the chlorine atoms, thus enabling separation.[5]
-
Pentafluorophenyl (PFP) Columns: PFP columns offer alternative selectivity mechanisms, including dipole-dipole and charge-transfer interactions, which can be highly effective for separating halogenated isomers.[5]
-
Data Table: HPLC Column Selection for Isomer Separation
| Column Type | Primary Interaction Mechanism | Best Suited For |
| Standard C18 | Hydrophobic Interactions | General purpose, separation by polarity. |
| Phenyl-Hexyl | Hydrophobic & π-π Interactions | Aromatic positional isomers.[5] |
| Biphenyl/PFP | Enhanced π-π & Dipole-Dipole | Difficult-to-separate halogenated isomers.[5] |
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity, but finding the right conditions is crucial.
Issue: Compound 'Oils Out' Instead of Crystallizing
Question: When I cool my recrystallization solution, my product separates as an oil, not as crystals. What should I do?
Answer: "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.
Solutions:
-
Use More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, then add more hot solvent until the solution is just shy of being saturated.
-
Cool More Slowly: Allow the flask to cool to room temperature slowly on the benchtop before moving it to an ice bath. Slow cooling encourages the ordered arrangement of molecules into a crystal lattice.
-
Change the Solvent System: The chosen solvent may be too "good." An ideal solvent dissolves the compound when hot but poorly when cold.[11] Try a more polar solvent if your compound is highly nonpolar, or vice-versa. A two-solvent system is often an excellent solution.
Diagram: The Principle of Two-Solvent Recrystallization
Caption: Workflow for a successful two-solvent recrystallization.
Experimental Protocols
Protocol 1: Flash Column Chromatography with Triethylamine
-
Preparation: Dry-pack a column with silica gel. Pre-elute the column with the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate) containing 0.5% triethylamine (Et₃N) by volume.
-
Sample Loading: Dissolve your crude chlorinated biphenyl amine in a minimal amount of dichloromethane or the mobile phase. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed along with the eluent.
Protocol 2: Two-Solvent Recrystallization
-
Solvent Selection: Choose a "good" solvent that readily dissolves your compound when hot (e.g., ethanol, acetone) and a "poor" solvent in which your compound is insoluble (e.g., water, hexane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid at the boiling point.
-
Induce Saturation: While keeping the solution hot, add the "poor" solvent dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.
-
Clarification: Add a few drops of the hot "good" solvent to just re-dissolve the turbidity, creating a clear, saturated solution.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent to remove any residual soluble impurities. Dry the crystals thoroughly.
References
- BenchChem. (2025). Side reactions and byproduct formation in the synthesis of 3-(Chloromethyl)-2-methyl-1,1'-biphenyl. BenchChem Technical Support.
-
Seymour, M. P., et al. (1986). Clean-up and separation of chlorobiphenyl isomers after synthesis by Cadogan coupling using preparative high-performance liquid chromatography. Journal of Chromatography A, 368(1), 174-9. [Link]
-
Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Synthesis, 2001(10), 1599-1602. [Link]
- Google Patents. (1981). Preparing biphenyl compounds by coupling. GB2065655A.
-
Korytár, P., et al. (2002). High-resolution separation of polychlorinated biphenyls by comprehensive two-dimensional gas chromatography. Journal of Chromatography A, 958(1-2), 203-18. [Link]
-
Moltó, J. C., et al. (1998). Polychlorinated Biphenyls. In Chromatographic Analysis of Environmental and Food Toxicants. CRC Press. [Link]
- Google Patents. (2020). Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl. CN111072492A.
-
Organic Syntheses. Biphenyl, 3,4-dichloro-. [Link]
- Google Patents. (2014).
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2000). Analytical Methods for Polychlorinated Biphenyls (PCBs). [Link]
-
Welch Materials, Inc. (2024). A Guide to Selective Columns for Isomer Separation. [Link]
- BenchChem. (2025).
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- BenchChem. (2025). Technical Support Center: Recrystallization of 1-([1,1'-Biphenyl]-4-yl)pentan-1-one.
-
Jenkins, R. L., et al. (1978). Chlorination of benzidine and other aromatic amines an aqueous environments. Archives of Environmental Contamination and Toxicology, 7(3), 301-15. [Link]
-
U.S. Environmental Protection Agency. (2007). Analytical Method: The Analysis of By-Product Chlorinated Biphenyls in Water, Revision 2. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103539679B - Method for preparing 4'-chloro-2-aminobiphenyl through palladium/carbon catalysis - Google Patents [patents.google.com]
- 3. GB2065655A - Preparing biphenyl compounds by coupling - Google Patents [patents.google.com]
- 4. CN111072492A - Method for synthesizing 3,4-dichloro-2-amino-5-fluorobiphenyl - Google Patents [patents.google.com]
- 5. welch-us.com [welch-us.com]
- 6. High-resolution separation of polychlorinated biphenyls by comprehensive two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Chlorination of benzidine and other aromatic amines an aqueous environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Degradation of 6-Chloro-biphenyl-3-ylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 6-Chloro-biphenyl-3-ylamine. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and interpret your results with confidence.
Section 1: Foundational Concepts & Potential Degradation Pathways
This section addresses the fundamental questions regarding the stability of 6-Chloro-biphenyl-3-ylamine and its likely behavior in solution.
Q1: What are the primary degradation pathways I should anticipate for 6-Chloro-biphenyl-3-ylamine in solution?
Based on its chemical structure—a chlorinated biphenyl core with an amine substituent—6-Chloro-biphenyl-3-ylamine is susceptible to several degradation pathways. It is crucial to consider both abiotic (photolytic, hydrolytic, oxidative) and biotic (microbial) routes, as the operative pathway will depend on your experimental or environmental conditions.
-
Oxidative Degradation: The arylamine group is often the most reactive site. It is susceptible to oxidation, which can lead to the formation of colored products and further polymerization. In the presence of oxygen or oxidizing agents, you might observe the formation of nitroso, nitro, or quinone-like structures. This is a common degradation route for aromatic amines.[1]
-
Photodegradation: Aromatic amines and chlorinated aromatic compounds are frequently photosensitive.[2] The primary mechanism for related polychlorinated biphenyls (PCBs) under UV irradiation is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.[2][3] This would result in the formation of 3-aminobiphenyl. Secondary reactions can include hydroxylation of the aromatic rings.
-
Hydrolysis: Due to the stability of the C-Cl and C-N bonds on the aromatic rings, significant hydrolysis is unlikely under neutral pH conditions at ambient temperature. However, forced degradation under extreme pH and high temperatures may induce some level of hydrolysis, potentially leading to hydroxylated derivatives.
-
Microbial Degradation: In environmental or biological systems, bacteria can degrade chlorinated aromatic compounds. Common initial steps include dioxygenation (introducing two hydroxyl groups onto a ring) and dehalogenation.[4] The resulting catechols can then undergo ring cleavage, breaking down the aromatic structure entirely.[4]
Below is a diagram illustrating the principal hypothesized abiotic degradation pathways.
Caption: Hypothesized abiotic degradation pathways for 6-Chloro-biphenyl-3-ylamine.
Q2: What are the critical factors that influence the stability of my compound in solution?
Several environmental factors can significantly impact the degradation rate and pathway. Controlling these is paramount for reproducible results.
| Factor | Influence on Stability & Causality | Recommendations for Control |
| pH | The protonation state of the amine group is pH-dependent. In acidic conditions, the formation of the anilinium salt (-NH3+) can make the amine group less susceptible to oxidation but may alter photodegradation kinetics.[5] Extreme pH (both acidic and basic) can catalyze hydrolysis at elevated temperatures. | Use buffered solutions for your experiments. Test a range of pH values (e.g., 3, 7, 9) to understand the compound's stability profile. |
| Light | As a chlorinated aromatic amine, the compound is likely susceptible to photodegradation.[6] Energy from UV or even high-intensity visible light can break the C-Cl bond.[2] | Conduct experiments in amber glassware or protect vessels with aluminum foil unless photostability is the specific parameter being tested. Follow ICH Q1B guidelines for photostability testing.[6] |
| Temperature | Higher temperatures increase the rate of all chemical reactions, accelerating degradation.[1] Thermal stress can provide the activation energy needed for hydrolysis and oxidation. | Store stock solutions and samples at recommended temperatures (e.g., 2-8 °C or -20 °C). Use precisely controlled incubators or water baths for degradation studies. |
| Oxygen | The presence of dissolved oxygen is critical for oxidative degradation pathways.[1] Reactions can be significantly slower in deoxygenated solutions. | If you need to isolate oxidative pathways, you can sparge your solvent and solution with an inert gas like nitrogen or argon. Conversely, bubbling air or oxygen can be used for forced oxidation studies. |
Section 2: Experimental Design & Protocols
This section provides actionable protocols for conducting stability and degradation studies, grounded in industry-standard practices.
Q3: How should I design a forced degradation (stress testing) study for this compound?
A forced degradation study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method. The goal is to achieve 5-20% degradation of the active substance. This protocol is adapted from ICH Q1A(R2) guidelines.[7][8]
The workflow involves subjecting the compound to various stress conditions and analyzing the resulting mixture.
Caption: A typical workflow for a forced degradation study.
Protocol 2.1: Forced Degradation Study
Objective: To identify potential degradants of 6-Chloro-biphenyl-3-ylamine under various stress conditions.
Materials:
-
6-Chloro-biphenyl-3-ylamine
-
Acetonitrile (ACN) and Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, temperature-controlled oven/water bath, photostability chamber
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 ACN:water mixture. This serves as your initial reference (T=0).
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl in an amber vial.
-
Incubate at 60°C. Withdraw aliquots at 2, 6, 12, and 24 hours.
-
Before analysis, neutralize each aliquot with an equivalent volume of 0.1 M NaOH.
-
Rationale: Investigates susceptibility to acidic conditions. Neutralization is crucial to prevent on-column reactions.[6]
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH in an amber vial.
-
Incubate at 60°C. Sample and neutralize with 0.1 M HCl as described for acid hydrolysis.
-
Rationale: Investigates susceptibility to alkaline conditions.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ in a clear vial.
-
Keep at room temperature, protected from light. Sample at regular intervals.
-
Rationale: Simulates exposure to oxidizing agents. The reaction is often rapid at room temperature.
-
-
Thermal Degradation:
-
Place a vial of the stock solution and a separate vial containing the solid compound in an oven at 80°C.
-
Sample the solution periodically. For the solid, dissolve a small, weighed amount at each time point for analysis.
-
Rationale: Assesses intrinsic thermal stability in both solution and solid states.[1]
-
-
Photostability:
-
Expose a vial of the stock solution in a clear vial to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
Concurrently, run a dark control by wrapping an identical sample in aluminum foil.
-
Rationale: Determines light sensitivity, a critical parameter for handling and storage. The dark control differentiates between thermal and light-induced degradation.
-
Q4: Can you provide a starting HPLC-MS method for analyzing the degradation samples?
Certainly. A reverse-phase HPLC method coupled with both UV and Mass Spectrometry (MS) detection is ideal. UV allows for quantification, while MS is indispensable for identifying unknown degradation products.
Protocol 2.2: Stability-Indicating HPLC-UV/MS Method
Instrumentation:
-
HPLC system with a UV/PDA detector and a Mass Spectrometer (e.g., single quadrupole or TOF).
-
Column: C18, 2.1 x 100 mm, 1.8 µm (or similar high-efficiency column).
Method Parameters:
| Parameter | Recommended Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for good ionization in positive ESI mode and sharpens peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reverse-phase, good elution strength. |
| Gradient | 10% B to 95% B over 15 min, hold for 3 min, return to initial over 1 min, equilibrate for 3 min. | A broad gradient is necessary to elute the parent compound and a wide range of potential degradants with varying polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 2 µL | Small volume to prevent peak overload. |
| UV Detection | 254 nm and PDA scan (200-400 nm) | 254 nm is a good starting point for aromatic compounds. PDA provides spectral data for peak purity analysis. |
| MS Detector | Electrospray Ionization (ESI), Positive Mode | The amine group will readily protonate, making positive mode ESI highly sensitive. |
| MS Scan Mode | Full Scan (e.g., m/z 100-500) | To detect parent ion (C12H10ClN, [M+H]+ ≈ 204.06) and any unknown degradant ions. |
Section 3: Troubleshooting Guide
Even with robust protocols, unexpected issues can arise. This section addresses common problems in a question-and-answer format.
Q5: I've run my stress samples, but my chromatogram shows no degradation, even under harsh conditions. What's going on?
Possible Cause 1: Compound is highly stable. While forced degradation aims to produce degradants, some molecules are exceptionally robust.
-
Solution: Increase the severity of your stress conditions incrementally. For example, move from 0.1 M HCl to 1 M HCl, or increase the temperature from 60°C to 80°C. For oxidation, consider a stronger system like a Fenton-based process, but be aware this is very aggressive.[9]
Possible Cause 2: Analytical method is not retaining degradants. Your degradants might be much more polar than the parent compound and could be eluting in the solvent front (void volume), making them invisible.
-
Solution: Modify your HPLC gradient. Start with a lower percentage of organic solvent (e.g., 2% B instead of 10%) and hold for a few minutes to ensure you capture very polar species.
Q6: My chromatogram is a mess with dozens of small, unidentifiable peaks. How do I make sense of it?
Possible Cause 1: Non-specific degradation. Aggressive conditions (e.g., high heat with a strong oxidant) can shatter the molecule into many small fragments, which is not informative.
-
Solution: Reduce the stressor concentration, temperature, or exposure time to aim for the target 5-20% degradation. This will favor the formation of primary degradants over subsequent breakdown products.
Possible Cause 2: Impurities in the starting material. The small peaks may have been present at a low level in your T=0 sample and are simply being resolved by your new method.
-
Solution: Carefully compare your stressed sample chromatogram to a high-quality T=0 injection. Use peak-purity functions on your PDA detector and mass spectrometry to investigate all peaks.
Q7: My treated sample is now colorless, but my HPLC-MS analysis shows a large peak that I can't identify. What should I do?
This is a classic scenario in the degradation of colored or aromatic compounds.
-
Explanation: The loss of color (decolorization) often means a specific chromophore has been destroyed, but it does not mean the entire molecule has been broken down (mineralized).[9] You have likely cleaved a key part of the structure but are left with a significant, colorless degradation product.
-
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Look at the molecular ion of the new peak. Does it correspond to a logical transformation? For example, if your parent [M+H]+ is ~204.06, a peak at ~170.09 could correspond to the loss of chlorine ([M-Cl+H]+), suggesting a dechlorination pathway. A peak at ~220.05 could suggest the addition of an oxygen atom ([M+O+H]+), indicating hydroxylation.
-
Consider MS/MS: If you have tandem mass spectrometry capabilities, fragment the unknown peak. The fragmentation pattern can provide invaluable structural clues.
-
Check for Co-elution: Ensure the new peak is pure using PDA analysis.
-
By systematically applying these principles and protocols, researchers can effectively investigate the degradation pathways of 6-Chloro-biphenyl-3-ylamine, leading to a comprehensive understanding of its stability profile.
References
-
Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology. [Link]
-
Degradation of chlorinated nitroaromatic compounds. ResearchGate. [Link]
-
Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. Academic Journals. [Link]
-
Degradation studies of amines and alkanolamines during sour gas treatment process. ResearchGate. [Link]
-
Stability Study Protocols and Reports. Neopharm Labs. [Link]
-
Guideline on Stability Testing for Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. European Medicines Agency. [Link]
-
Analytical Methods. Ministry of the Environment, Government of Japan. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Information package for assessing new amine solvents. Norwegian CCS Research Centre. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University Research Portal. [Link]
-
Anaerobic degradation of chlorinated aromatic hydrocarbons. ResearchGate. [Link]
-
Degradation of Chlorinated Nitroaromatic Compounds. PubMed. [Link]
-
The upper (chloro)biphenyl degradation pathway and lower transformation of (chloro)benzoic acid to catechol. ResearchGate. [Link]
-
Degradation Products of Polychlorinated Biphenyls and Their In Vitro Transformation by Ligninolytic Fungi. National Institutes of Health. [Link]
-
Effect of photosensitizer diethylamine on the photodegradation of polychlorinated biphenyls. PubMed. [Link]
-
Analytical Methods for Polychlorinated Biphenyls (PCBs). Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. ResearchGate. [Link]
-
Stability Testing and CLSI EP25-A. Westgard QC. [Link]
-
The Degradation Pathway of Biphenyl. The upper degradation pathway from biphenyl to benzoate and 2-hydroxypenta-2,4-dienoate. ResearchGate. [Link]
-
NIOSH Manual of Analytical Methods: Polychlorobiphenyls. Centers for Disease Control and Prevention (CDC). [Link]
-
Standardized Analytical Methods for Use During Homeland Security Events (SAM). United States Environmental Protection Agency (EPA). [Link]
-
Biphenyl degradation upper pathway. ResearchGate. [Link]
-
Photodegradation of polychlorinated Biphenyls (PCBs) in surfactant solutions. ResearchGate. [Link]
-
Aerobic bacterial degradation of polychlorinated biphenyls and their hydroxy and methoxy derivatives. ResearchGate. [Link]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Identifying Reaction Byproducts in 6-Chloro-biphenyl-3-ylamine Synthesis by MS
Welcome to the technical support center for synthetic and analytical chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-biphenyl-3-ylamine. Mass Spectrometry (MS) is an indispensable tool for reaction monitoring and quality control, but interpreting the complex data from a crude reaction mixture can be challenging. This document provides a structured troubleshooting guide and answers to frequently asked questions to help you confidently identify reaction byproducts and optimize your synthesis.
The predominant synthetic route to 6-Chloro-biphenyl-3-ylamine is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This guide will focus primarily on byproducts originating from this pathway, as it is one of the most versatile and widely used methods for forming C-C bonds.[3]
Troubleshooting Guide: A Systematic Approach to Byproduct Identification
Navigating the array of peaks in a mass spectrum requires a logical and systematic approach. This section outlines a workflow to move from a complex crude spectrum to confident byproduct identification.
Q1: I have a complex mass spectrum from my crude reaction. Where do I even begin?
Answer: The most effective strategy is to follow a structured analytical workflow. This begins with predicting likely impurities based on your reaction's mechanism and culminates in detailed spectral interpretation. Avoid randomly trying to assign every minor peak; instead, focus on the most probable side reactions first.
The workflow below outlines the key steps for a comprehensive analysis.
Caption: A systematic workflow for identifying reaction byproducts using MS.
Q2: What are the most common byproducts I should expect in my Suzuki coupling synthesis of 6-Chloro-biphenyl-3-ylamine?
Answer: Understanding the common side reactions of the Suzuki-Miyaura coupling is crucial for predicting byproducts.[2] The most frequently encountered side products stem from homocoupling, dehalogenation, and protodeboronation.
The table below summarizes the key species to look for in your MS analysis. The synthesis is assumed to proceed via the coupling of a halogenated aniline (e.g., 4-Chloro-3-iodoaniline) with phenylboronic acid.
| Compound Name | Role in Reaction | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ | Key Isotopic Signature |
| 6-Chloro-biphenyl-3-ylamine | Target Product | C₁₂H₁₀ClN | 203.67 | 204.06 | M+2 peak (~33% of M+) [4][5] |
| Biphenyl | Homocoupling Product | C₁₂H₁₀ | 154.21 | 155.08 | None |
| Biphenyl-3-ylamine | Dehalogenation Product | C₁₂H₁₁N | 169.22 | 170.10 | None |
| 4-Chloro-3-iodoaniline | Starting Material | C₆H₅ClIN | 253.47 | 253.94 | M+2 peak (~33%) |
| 4-Chloroaniline | De-iodination Product | C₆H₆ClN | 127.57 | 128.02 | M+2 peak (~33%) |
| Phenylboronic acid | Starting Material | C₆H₇BO₂ | 121.93 | 122.05 | Boron isotopes (¹⁰B/¹¹B) |
| Triphenylphosphine Oxide | Ligand Oxidation | C₁₈H₁₅OP | 278.28 | 279.09 | None |
Q3: My mass spectrum is very noisy and the signal for my target compound is weak. What are the first things I should check?
Answer: Poor signal intensity and high baseline noise are common issues that can obscure your results.[6] Before questioning the reaction's success, it's essential to troubleshoot the MS instrument and sample preparation.
Step-by-Step Troubleshooting Protocol:
-
Check Sample Concentration: Ensure your sample is appropriately concentrated. If it's too dilute, you won't get a strong signal. Conversely, an overly concentrated sample can cause ion suppression.[6]
-
Verify Instrument Calibration and Tuning: Regularly tune and calibrate your mass spectrometer with appropriate standards. Incorrect calibration is a primary cause of mass accuracy errors.[6]
-
Inspect for Leaks: Air leaks are a notorious cause of high background noise and reduced sensitivity.[7][8] Check all gas connections, the septum, and column fittings. The presence of high-intensity peaks at m/z 18 (H₂O), 28 (N₂), and 32 (O₂) in your background scan can indicate a leak.[8]
-
Optimize Ionization Source: The choice of ionization technique (e.g., ESI, APCI) and its settings (voltages, gas flows, temperature) can dramatically impact signal intensity. Ensure these are optimized for your analyte class.[6]
-
Assess Mobile Phase/Solvent Quality: Use high-purity, MS-grade solvents to minimize background contamination. Contaminants like phthalates or siloxanes from column bleed can create a noisy baseline.[8]
Q4: I see an unexpected peak with a clear chlorine isotopic pattern. How can I deduce its structure?
Answer: An unexpected peak with a characteristic 3:1 M+/(M+2) intensity ratio is a strong indicator of a chlorine-containing byproduct.[5][9] This often arises from an incomplete reaction or an unexpected side reaction pathway.
Consider a scenario where your starting material is 4-chloro-3-iodoaniline . The Suzuki coupling is expected to occur at the more reactive C-I bond.[3] An incomplete reaction could lead to the homocoupling of the starting material after the initial oxidative addition at the iodine position, leading to a dichlorinated byproduct.
Caption: Potential side reaction leading to a dichlorinated homocoupling byproduct.
To identify this unknown, you would:
-
Determine the Molecular Weight: From the m/z of the molecular ion. For the byproduct in the diagram, the monoisotopic mass is ~252.1 Da, leading to an [M+H]⁺ at m/z ~253.
-
Analyze the Full Isotopic Pattern: A dichlorinated compound will exhibit M+, M+2, and M+4 peaks in a ratio of approximately 9:6:1.[4][5]
-
Use HRMS: Obtain a high-resolution mass to determine the elemental formula.
-
Perform MS/MS: Fragment the ion to see characteristic losses (e.g., loss of Cl, HCl) that can help confirm the biphenyl core structure.
Frequently Asked Questions (FAQs)
Q: What is the most definitive way to confirm the identity of a suspected byproduct?
A: The gold standard for structural confirmation involves a combination of techniques. While initial MS data provides the molecular weight, High-Resolution Mass Spectrometry (HRMS) is the next critical step. HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows you to confidently determine the elemental formula of the ion.[9] Following this, tandem mass spectrometry (MS/MS) should be performed. In an MS/MS experiment, the ion of interest is isolated and fragmented. The resulting fragmentation pattern provides a structural fingerprint that can be compared against known standards, literature data, or fragmentation prediction software to confirm the structure.
Q: What is the expected MS fragmentation pattern for the target product, 6-Chloro-biphenyl-3-ylamine?
A: For 6-Chloro-biphenyl-3-ylamine (MW 203.67), under typical electron impact (EI) or collision-induced dissociation (CID) conditions, you can expect the following:
-
Molecular Ion (M⁺˙): A strong molecular ion peak at m/z 203, accompanied by its M+2 isotope peak at m/z 205 in a ~3:1 ratio.[4][5]
-
Loss of Chlorine: A significant fragment resulting from the loss of a chlorine radical (·Cl), leading to a peak at m/z 168 [M-Cl]⁺.
-
Loss of HCl: A peak corresponding to the loss of a neutral HCl molecule, resulting in an ion at m/z 167 [M-HCl]⁺˙.
-
Amine-related Fragmentation: While alpha-cleavage is dominant for aliphatic amines, for aromatic amines, fragmentation of the ring system is more common.[10][11] You may see fragments related to the biphenyl core.
Q: I see a prominent peak at m/z 154 in my chromatogram. What is it likely to be?
A: A peak at m/z 154 almost certainly corresponds to biphenyl . This is the product of the homocoupling of phenylboronic acid, one of the most common side reactions in Suzuki couplings.[12] Its formation is often promoted by the presence of oxygen, which highlights the importance of properly degassing the reaction mixture.[12]
Q: My reaction was sluggish, and I see a major peak at m/z 170. What does this suggest?
A: A peak at m/z 170 ([M+H]⁺) corresponds to a molecular weight of 169, which is the mass of biphenyl-3-ylamine . This is the dehalogenated version of your target product (loss of chlorine). Dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions, where the aryl halide is reduced instead of coupled.[13] The presence of a significant amount of this byproduct suggests that the catalytic cycle may be favoring a reductive pathway over the desired cross-coupling.
References
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved from [Link]
-
Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?. Retrieved from [Link]
-
Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry [Video]. YouTube. Retrieved from [Link]
-
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
-
Instructables. (n.d.). How to Read a Simple Mass Spectrum. Retrieved from [Link]
-
Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]
-
GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry. Retrieved from [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. Retrieved from [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Agilent Technologies. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]
-
Odenkirk, M.T., Jones, R., Prenni, J., & Brinkley, S.C. (2025). Mass Spectrometer (MS) troubleshooting guide. Alliance Bioversity International - CIAT. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. Retrieved from [Link]
-
MDPI. (n.d.). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). MS/MS fragmentation spectrum (top) and fragmentation pattern (bottom)... [Image]. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Agilent Technologies. (2019, September 16). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]
-
Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
-
PubMed. (2015). Synthesis of amide derivatives of chlorin e6 and investigation of their biological activity. Retrieved from [Link]
-
SciELO. (2019, September 23). Download PDF (Inglês). Retrieved from [Link]
- Google Patents. (n.d.). US20220380321A1 - Process for the preparation of biphenylamines.
- Google Patents. (n.d.). JPH0616636A - Production of 6-chloro-3-pyridylmethylamine.
- Google Patents. (n.d.). CN106366002A - Synthesis method of intermediate 4'-chloro-2-aminobiphenyl of boscalid.
-
PubMed. (1987). Use of the 'ortho effect' for chlorinated biphenyl and brominated biphenyl isomer identification. Retrieved from [Link]
-
J&W Pharmlab. (n.d.). 6-Chloro-biphenyl-3-ylamine - CAS:56970-25-3. Retrieved from [Link]
-
ResearchGate. (n.d.). α-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro- N,N ,2-Trimethylpropenylamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-phase synthesis of 2-amino-3-chloro-5- and 8-nitro-1,4- naphthoquinones: A new and general colorimetric test for resin-bound amines. Retrieved from [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Halogenated Anilines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for common issues related to catalyst deactivation in cross-coupling reactions involving halogenated anilines. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with a chloroaniline is sluggish or fails completely, while the same conditions work for bromo- or iodoanilines. What's the primary reason for this?
A1: The primary reason lies in the strength of the carbon-halogen (C-X) bond. The bond strength follows the trend C-Cl > C-Br > C-I. The initial and often rate-limiting step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) center.[1][2] Chloroanilines, having the strongest C-X bond among the common halogens, present a higher energy barrier for this oxidative addition step.[3][4] Consequently, catalyst systems that are active enough for bromo- or iodoanilines may be insufficient to efficiently activate the more robust C-Cl bond, leading to slow or no reaction.
To overcome this, you often need a more electron-rich and sterically bulky ligand on the palladium catalyst to promote the oxidative addition.[1][5]
Q2: I'm observing the formation of a black precipitate (palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of palladium black is a classic sign of catalyst decomposition.[6] It indicates that the palladium(0) species, which is the active catalyst, is agglomerating into inactive metallic palladium. This can happen for several reasons:
-
Ligand Dissociation: If the supporting ligand dissociates from the palladium center, the "naked" palladium atoms can easily aggregate. This is more common with sterically demanding monodentate phosphine ligands.[6]
-
Unstable Catalytic Intermediates: Certain intermediates in the catalytic cycle may be unstable and decompose, leading to the release of Pd(0).
-
Reaction Conditions: High temperatures can sometimes promote catalyst decomposition, especially with less stable catalyst systems.[4]
Prevention Strategies:
-
Ligand Choice: Bidentate ligands, like Xantphos or dppf, can form more stable complexes with palladium and are less prone to dissociation.[6]
-
Precatalyst Selection: Using well-defined, air-stable precatalysts can lead to a cleaner formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)2.[1][7]
-
Degassing: Ensure your solvents and reagents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[6][8]
Q3: My reaction works well with simple anilines, but with heteroaromatic anilines, the yield drops significantly. Why does this happen?
A3: Heteroaromatic anilines can be challenging substrates due to the potential for the heteroatom (e.g., nitrogen in pyridine) to coordinate to the palladium center.[9] This coordination can lead to the formation of off-cycle, catalytically inactive or dormant palladium complexes.[9][10] In essence, the substrate itself can act as a ligand and poison the catalyst.
Troubleshooting:
-
Ligand Design: The development of bulky, electron-rich biarylphosphine ligands (e.g., Buchwald ligands) has been crucial in overcoming this issue.[9][10] These ligands create a sterically hindered environment around the palladium, which can disfavor the coordination of the heteroaromatic substrate and promote the desired cross-coupling reaction.[5]
-
Base Selection: In some cases, the choice of base can also be critical. A moderately strong base might be necessary to avoid decomposition of sensitive heteroaromatic substrates, which can also contribute to catalyst deactivation.[10]
Troubleshooting Guide
Problem 1: Low or No Conversion
Symptom: The starting materials (halogenated aniline and coupling partner) remain largely unreacted even after extended reaction times.
| Potential Cause | Explanation | Troubleshooting Steps |
| Inefficient Oxidative Addition | The C-X bond of the halogenated aniline is too strong for the current catalyst system. This is especially common for chloroanilines.[3] | 1. Switch to a more active ligand: Use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos, XPhos, or Hartwig's tri-tert-butylphosphine).[1][5] 2. Increase reaction temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for oxidative addition. Monitor for catalyst decomposition.[4] 3. Consider a different palladium precatalyst: Well-defined precatalysts can be more efficient in generating the active Pd(0) species.[1][11] |
| Catalyst Poisoning | Functional groups on the aniline or coupling partner (e.g., unprotected thiols, certain heterocycles) are coordinating to the palladium and deactivating it.[12] | 1. Protect sensitive functional groups: If possible, protect interfering functional groups before the coupling reaction. 2. Screen different ligand types: N-heterocyclic carbene (NHC) ligands can sometimes be more robust in the presence of certain functional groups.[1][13] |
| Poor Solubility | The reagents, catalyst, or base may not be sufficiently soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates.[7] | 1. Screen different solvents: Common solvents for cross-coupling include toluene, dioxane, and THF. A mixture of solvents can sometimes improve solubility.[7][14] 2. Ensure proper agitation: Vigorous stirring is crucial, especially when using inorganic bases that have low solubility.[7] |
Problem 2: Formation of Side Products
Symptom: Besides the desired product, significant amounts of byproducts are observed, such as homocoupling of the coupling partner or hydrodehalogenation of the aniline.
| Potential Cause | Explanation | Troubleshooting Steps |
| β-Hydride Elimination | If the coupling partner has β-hydrogens, β-hydride elimination can occur from the organopalladium intermediate, leading to an alkene byproduct and a palladium-hydride species.[15][16][17] This palladium-hydride can then participate in hydrodehalogenation. | 1. Ligand Modification: The choice of ligand can influence the rate of reductive elimination versus β-hydride elimination. Bulky ligands that promote a faster reductive elimination can minimize this side reaction.[5][18] 2. Substrate Design: If possible, modify the coupling partner to remove β-hydrogens. |
| Slow Reductive Elimination | The final step of the catalytic cycle, reductive elimination to form the C-N bond, is slow. This can allow for side reactions to occur.[19] | 1. Use electron-poor ligands: While electron-rich ligands promote oxidative addition, sometimes a balance is needed. In some cases, more electron-poor ligands can accelerate reductive elimination.[19] 2. Additives: In certain systems, additives have been shown to promote reductive elimination.[20] |
| Homocoupling of Boronic Acid (in Suzuki Coupling) | This is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen or high temperatures. | 1. Rigorous Degassing: Ensure the reaction is performed under a strictly inert atmosphere to minimize oxygen.[6] 2. Optimize Base and Temperature: The choice of base and reaction temperature can influence the rate of homocoupling. |
Experimental Protocols & Visualizations
Protocol: Catalyst Pre-activation for Challenging C-N Couplings
For challenging substrates like amides or anilines that are poor reducing agents for Pd(II) precatalysts, an explicit pre-activation step can be beneficial.[21]
Objective: To efficiently generate the active Pd(0) catalyst from a Pd(II) source before adding the coupling partners.
Materials:
-
Pd(OAc)₂
-
Biaryldialkylphosphine ligand (e.g., RuPhos)
-
Water (degassed)
-
1,4-Dioxane (anhydrous, degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.05 mol%) and the phosphine ligand (0.15 mol%).
-
Add anhydrous, degassed 1,4-dioxane (1 mL per mmol of the limiting reagent).
-
Add a small amount of degassed water (2 mol%).
-
Heat the mixture at 80 °C for 1 minute. You should observe a color change indicating the formation of the Pd(0) species.
-
Cool the mixture to room temperature.
-
Add the halogenated aniline (1.0 equiv), the amine coupling partner (1.2 equiv), and the base (e.g., NaOt-Bu, 1.2 equiv).
-
Proceed with your standard reaction conditions (e.g., heating).
This pre-activation protocol can lead to lower catalyst loadings and shorter reaction times.[21]
Diagram: Common Catalyst Deactivation Pathways
Caption: Common deactivation and off-cycle pathways from the main catalytic cycle.
References
-
Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
- Lee, C.-W., Oh, K. S., Kim, K. S., & Ahn, K. H. (2000). Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. Organic Letters, 2(9), 1213–1216.
- Wang, R., Sun, X., & Han, B. (2025). Catalyst design strategies for NOx-involved electrocatalytic C–N coupling reactions. Inorganic Chemistry Frontiers.
- Zhang, Z., et al. (2022). Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters.
- Sinha, A., et al. (2020). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 39(22), 3948–3963.
-
Cross-Coupling Catalysts for Inactive Substrates from a Three-Dimensional Virtual Screening. (n.d.). ChemRxiv. Retrieved from [Link]
-
Mechanistically informed selection rules for competing β-hydride and β-heteroatom eliminations. (n.d.). Research Collection. Retrieved from [Link]
- Lu, X. (2005). β-Hydride Elimination in Palladium-Catalyzed Reactions. Chinese Journal of Organic Chemistry, 25(10), 1159-1165.
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
β-hydride elimination in palladium-catalyzed reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic letters, 15(1), 136–139.
-
Hartwig Group. (n.d.). Publications. The Hartwig Group. Retrieved from [Link]
- Wang, R., Sun, X., & Han, B. (2025). Catalyst Design Strategies for NOx-Involved Electrocatalytic C-N Coupling Reactions.
- Semproni, J. M., et al. (2018). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 37(15), 2441–2445.
-
Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
- BenchChem. (2025).
- Thomas, A. A., & Denmark, S. E. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 81(21), 10207–10222.
- BenchChem. (2025).
-
Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. (n.d.). ChemRxiv. Retrieved from [Link]
- DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In T. Colacot (Ed.), New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry.
- Pérez-Temprano, M. H., et al. (2018). Designing Pd and Ni Catalysts for Cross-Coupling Reactions by Minimizing Off-Cycle Species.
-
Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (n.d.). ChemRxiv. Retrieved from [Link]
- Hartwig, J. F. (2007). Electronic Effects on Reductive Elimination To Form Carbon−Carbon and Carbon−Heteroatom Bonds from Palladium(II) Complexes. Inorganic Chemistry, 46(6), 1936–1947.
-
Dajoe Merit. (2019, January 30). How Oxidative Addition works in Transition Metal Catalysis- Pd, Mg, Rh [Video]. YouTube. [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
-
Wikipedia. (n.d.). John P. Wolfe. Retrieved from [Link]
- Galkin, M. V., et al. (2016). Palladium-catalyzed reductive coupling of phenols with anilines and amines: efficient conversion of phenolic lignin model monomers and analogues to cyclohexylamines. Green Chemistry, 18(23), 6241–6245.
-
Oxidative addition and palladium coupling. (n.d.). St. Benedict & St. John's. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. [Link]
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
-
Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]
- Krasowska, M., et al. (2019). Reduction of Nitrobenzene to Aniline by CO/H2O in the Presence of Palladium Nanoparticles.
- Sipos, G., et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics, 40(21), 3613–3620.
-
Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
- Sugahara, T., et al. (2014). Palladium-catalyzed Amination of Aryl Sulfides With Anilines.
-
Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube. [Link]
-
Formation of palladium black during Suzuki coupling. (2022, December 4). Reddit. [Link]
- Podyacheva, E. N., et al. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.
- Shang, R., et al. (2019). A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline-Aniline Cross-Coupling Reaction.
- Xia, Q., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)-NHC Precatalysts for Cross-Coupling Reactions. Journal of Organic Chemistry, 86(22), 15650–15657.
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Mechanistic Insights for Aniline‐Catalyzed Halogenation Reactions. (n.d.). ResearchGate. Retrieved from [Link]
- Ghaffari, B., et al. (2015). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Molecules, 20(5), 8967–8991.
-
Cross-coupling strategies for aniline synthesis a, Anilines are.... (n.d.). ResearchGate. Retrieved from [Link]
-
Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Sources
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- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 9. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
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- 11. Yoneda Labs [yonedalabs.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Palladium-catalyzed amination of aryl sulfides with anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines [organic-chemistry.org]
- 16. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
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Preventing protodeboronation in Suzuki reactions with boronic acids
Guide: Preventing Protodeboronation in Suzuki Reactions with Boronic Acids
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who encounter the common but often frustrating side reaction of protodeboronation in their Suzuki-Miyaura coupling experiments. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you enhance your reaction yields and purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
This section addresses the fundamental "what" and "why" of protodeboronation, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is protodeboronation and why is it a problem in my Suzuki reaction?
A1: Protodeboronation is a hydrolytic side reaction that cleaves the C–B bond of your boronic acid, replacing it with a C–H bond. This process consumes your starting material, converting it into an undesired arene or heteroarene byproduct and reducing the overall yield of your desired coupled product. This side reaction is a major pathway for the decomposition of boronic acids and directly competes with the desired productive catalytic cycle of the Suzuki-Miyaura coupling.
To visualize this, consider the main catalytic cycle and the competing protodeboronation pathway:
Q2: What are the primary factors that cause protodeboronation?
A2: Several factors can accelerate this unwanted side reaction. The main culprits are:
-
Presence of Water and Protic Solvents: Water is a primary proton source for the hydrolysis of the C-B bond.
-
Excessively Strong Bases: Strong bases, particularly hydroxide ions (e.g., from NaOH, KOH), can promote the formation of an "ate" complex that is more susceptible to hydrolysis.
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of decomposition, especially for sensitive boronic acids.
-
Nature of the Boronic Acid:
-
Electron-rich aryl boronic acids are generally more susceptible to protodeboronation.
-
Heterocyclic boronic acids (e.g., containing furan, pyrrole, or pyridine rings) are notoriously unstable and prone to decomposition.
-
Ortho-substituted boronic acids can also be more labile due to steric factors.
-
Q3: How can I confirm that protodeboronation is the main issue in my reaction?
A3: The most direct way is to analyze your crude reaction mixture using techniques like LC-MS, GC-MS, or ¹H NMR. Look for a significant peak corresponding to the mass or spectrum of the "de-boronated" starting material (Ar-H). If you see a substantial amount of this byproduct alongside unreacted starting materials and your desired product, protodeboronation is a likely cause of your low yield.
Part 2: Troubleshooting Guide - Strategies for Prevention
This section provides specific, actionable solutions to common problems encountered during Suzuki couplings.
Q4: My yield is low when using an electron-rich or heterocyclic boronic acid. What is the first thing I should change?
A4: The first and often most impactful change is to switch your base. Strong, nucleophilic bases like NaOH and KOH in the presence of water are highly aggressive.
Solution: Switch to a milder, non-nucleophilic inorganic base. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent first choices. These bases are strong enough to facilitate the catalytic cycle but are significantly less likely to promote hydrolysis. Fluoride-based bases like cesium fluoride (CsF) or potassium fluoride (KF) can also be effective, as the fluoride ion can activate the boronic acid without requiring significant amounts of water.
| Base | Typical pKa (of conjugate acid) | Common Issues | Recommended Use Case |
| NaOH, KOH | ~15.7 | Promotes significant protodeboronation | Avoid with sensitive substrates |
| K₂CO₃ | ~10.3 | Moderate; can still cause issues at high temps | Good starting point for many systems |
| K₃PO₄ | ~12.3 | Generally low protodeboronation | Excellent for sensitive/heterocyclic boronic acids |
| CsF, KF | ~3.2 | Low solubility in some organic solvents | Anhydrous conditions; good for ortho-substituted substrates |
Q5: I've changed the base, but I'm still seeing significant byproduct formation. What's my next step?
A5: Your next step is to rigorously control the water content in your reaction.
Solution:
-
Use Anhydrous Solvents: Use freshly dried, sparged solvents. Solvents like toluene, dioxane, and THF are common choices. While some water is often necessary for the reaction to proceed, minimizing it can drastically reduce protodeboronation.
-
Dry Your Reagents: Ensure your base (e.g., K₃PO₄) and other salts are dried in an oven or under high vacuum before use.
-
Employ an Inert Atmosphere: Set up your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the flask.
Q6: My boronic acid is extremely unstable and decomposes even with milder bases and anhydrous conditions. Is there a way to protect it?
A6: Absolutely. This is a classic problem, especially in multi-step syntheses. The solution is to use a more stable boronic acid derivative, such as a boronate ester.
Solution: Convert your boronic acid into a neopentyl glycol or pinacol boronate ester (Bpin). These esters are significantly more stable towards hydrolysis and can often be purified via chromatography. For even greater stability and controlled release, MIDA (N-methyliminodiacetic acid) boronates are an exceptional choice. MIDA boronates are highly crystalline, stable to air and chromatography, and only release the active boronic acid species under the basic conditions of the Suzuki reaction itself.
| Boron Species | Relative Stability | Purification Method | Key Advantage |
| Boronic Acid (RB(OH)₂) | Low | Recrystallization (often difficult) | Commercially available |
| Pinacol Ester (RBpin) | Moderate-High | Silica Gel Chromatography | Good balance of stability and reactivity |
| MIDA Ester (RB(mida)) | Very High | Silica Gel Chromatography | "Slow-release" of boronic acid, minimizing decomposition |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation with a Sensitive Boronic Acid
This protocol uses potassium phosphate as a mild base and anhydrous dioxane.
-
Reagent Preparation:
-
Dry K₃PO₄ in an oven at 120 °C for at least 4 hours and cool under vacuum.
-
Use anhydrous dioxane from a solvent purification system or a freshly opened bottle.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv), the boronic acid (1.2–1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Seal the flask with a septum and purge with argon or nitrogen for 15-20 minutes.
-
Add your palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and ligand, if separate.
-
Via syringe, add anhydrous dioxane. The final concentration should be around 0.1 M with respect to the aryl halide.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, LC-MS, or GC-MS.
-
-
Workup:
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: Book by Dennis G. Hall, Wiley-VCH URL: [Link]
-
Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews, American Chemical Society URL: [Link]
-
Title: Suzuki−Miyaura Coupling of Heteroaryl Boronic Acids and Related Compounds Source: The Journal of Organic Chemistry, American Chemical Society URL: [Link]
-
Title: Mechanisms of the Suzuki-Miyaura Reaction: The Role of the Base Source: Accounts of Chemical Research, American Chemical Society URL: [Link]
-
Title: A Simple and Efficient Protocol for the Suzuki-Miyaura Coupling of Aryl and Heteroaryl Chlorides with Pinacolboranes and Boronic Acids Source: Synlett, Thieme URL: [Link]
-
Title: Organoboron MIDA esters: a convenient and stable class of reagents for Suzuki-Miyaura cross-coupling Source: Nature Chemistry URL: [Link]
Technical Support Center: Column Chromatography for Substituted Biphenyls
Welcome to the technical support center for the purification of substituted biphenyls using column chromatography. This guide, curated by a Senior Application Scientist, provides practical, in-depth solutions to common challenges encountered in the lab. Whether you are a seasoned researcher or new to the field of drug development, this resource is designed to help you navigate the complexities of purifying these unique molecules.
Troubleshooting Guide: Real-World Scenarios and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Scenario 1: Poor Separation of Biphenyl Isomers
Question: I am struggling to separate two constitutional isomers of a substituted biphenyl. They are eluting very close together, or as a single broad peak, on my silica gel column with a hexane/ethyl acetate mobile phase. What can I do?
Answer: This is a common challenge, as isomers of substituted biphenyls often have very similar polarities. Here’s a systematic approach to improving your separation:
-
Optimize the Mobile Phase:
-
Reduce the Elution Strength: A mobile phase that is too "strong" (too polar in normal-phase chromatography) will move your compounds too quickly through the column, preventing effective separation. Systematically decrease the percentage of the more polar solvent (e.g., ethyl acetate). Small changes, even 1-2%, can have a significant impact.
-
Introduce a Different Solvent: Sometimes, a binary solvent system just doesn't provide the required selectivity. Introducing a third solvent can alter the interactions between your compounds and the stationary phase. For example, adding a small amount of dichloromethane or toluene to your hexane/ethyl acetate mixture can introduce different selectivity.
-
-
Consider the Stationary Phase:
-
Normal-Phase Options: If you are using standard silica gel, consider alumina (basic, neutral, or acidic) if your compounds are sensitive to the acidic nature of silica.[1]
-
Reverse-Phase Chromatography: For many substituted biphenyls, especially those with some degree of polarity, reverse-phase chromatography can offer superior separation. A C18 column is a good starting point, but for aromatic compounds like biphenyls, a biphenyl or phenyl-hexyl stationary phase is often a better choice.[2][3][4] These phases provide additional separation mechanisms through π-π interactions between the aromatic rings of the stationary phase and your biphenyl analytes.[2][3]
-
-
Improve Column Packing and Loading:
-
Column Dimensions: A longer, narrower column will generally provide better resolution than a short, wide one.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase. Dissolve your sample in a minimal amount of the mobile phase or a weak solvent to apply it to the column in a concentrated band.
-
Scenario 2: My Substituted Biphenyl Appears to be Decomposing on the Column
Question: I've noticed that the total recovery of my substituted biphenyl from the column is low, and I'm seeing new, unexpected spots on my TLC analysis of the fractions. I suspect it might be degrading on the silica gel. How can I confirm this and prevent it?
Answer: Compound stability on silica gel is a critical factor that is often overlooked. Here’s how to address this issue:
-
Confirming Instability:
-
2D TLC Analysis: Spot your purified compound on a TLC plate. Run the plate in a suitable solvent system. After the run, let the plate dry completely, and then turn it 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot that has moved diagonally. If it is degrading on the silica, you will see the main spot with a streak or additional spots trailing from it in the second direction.[1]
-
NMR of Crude vs. Purified: Compare the NMR spectrum of your crude reaction mixture with that of the purified material. The appearance of new signals or changes in the integration of existing signals after chromatography can indicate decomposition.
-
-
Solutions for Unstable Compounds:
-
Deactivate the Silica Gel: You can reduce the acidity of silica gel by treating it with a base. A common method is to prepare a slurry of the silica gel in your non-polar solvent and add 1-2% triethylamine. The triethylamine will neutralize the acidic silanol groups.
-
Use an Alternative Stationary Phase: As mentioned previously, alumina can be a good alternative for acid-sensitive compounds.[1] Florisil is another option.
-
Work Quickly: Minimize the time your compound spends on the column. A faster flow rate (using a flash chromatography system, for example) can sometimes help, but be aware that this may reduce resolution.
-
Scenario 3: Unexpected Peak Broadening or Tailing
Question: My purified substituted biphenyl shows a single spot on TLC, but when I run it on HPLC, I see a broad or tailing peak. What could be the cause?
Answer: Peak broadening or tailing in HPLC can be caused by a variety of factors, from the column itself to the mobile phase and the nature of the analyte.
-
Column and System Issues:
-
Column Contamination: Strongly retained impurities from previous runs can interfere with the peak shape of your analyte. It's good practice to have dedicated columns for specific projects or to thoroughly wash the column between different samples.[5]
-
Plugged Frit: A blocked frit at the column inlet can cause poor peak shape.[5] This can sometimes be resolved by back-flushing the column.[6]
-
Column Void: A void in the packing material at the head of the column can also lead to peak broadening.
-
-
Mobile Phase Effects:
-
pH: If your substituted biphenyl has acidic or basic functional groups, the pH of the mobile phase can significantly impact peak shape. For acidic compounds, a mobile phase pH below the pKa will ensure they are in their neutral form, which generally results in better peak shape. The opposite is true for basic compounds. A mobile phase pH range of 1.5 to 9 is generally recommended for biphenyl columns.[6]
-
Solvent Mismatch: Injecting your sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
-
-
Analyte-Specific Issues: The Case of Atropisomerism
-
On-Column Interconversion: Substituted biphenyls with bulky groups in the ortho positions can exhibit atropisomerism , where rotation around the central single bond is restricted.[7][8][9][10] This creates stable, non-superimposable enantiomers (a form of axial chirality).[7][10] If the energy barrier to rotation is low enough, these isomers can interconvert at room temperature. This on-column interconversion during the chromatographic run can lead to significant peak broadening or even the appearance of a "plateau" between two partially resolved peaks.[11]
-
How to Investigate: Variable temperature chromatography can be a useful tool here. Lowering the temperature of the column may slow down the interconversion enough to resolve the two atropisomers into distinct peaks. Conversely, increasing the temperature may cause them to coalesce into a single, sharper peak.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase to start with for purifying a novel substituted biphenyl?
A1: While the "best" stationary phase is always compound-dependent, a biphenyl stationary phase is an excellent starting point for method development with substituted biphenyls.[2] It leverages both the hydrophobic interactions seen with a C18 phase and the π-π interactions that are specific to aromatic compounds, often providing unique selectivity that C18 or phenyl-hexyl phases may not.[3][12]
Q2: How does the choice of organic modifier in reverse-phase chromatography affect the separation of substituted biphenyls?
A2: The choice between acetonitrile and methanol can significantly alter the selectivity of your separation, especially on a biphenyl or phenyl-hexyl column.[3][12][13]
-
Acetonitrile: Tends to produce more "C18-like" separations where hydrophobic interactions dominate.[12]
-
Methanol: Often enhances the π-π interactions, leading to different elution orders and improved separation of aromatic compounds.[12] Therefore, it is highly recommended to screen both solvents during method development.
Q3: My substituted biphenyl is very non-polar. How can I get it to retain on a reverse-phase column?
A3: For highly non-polar compounds, you need to maximize the hydrophobic interaction with the stationary phase.
-
Use a high percentage of water in your mobile phase (e.g., 50% or more).
-
Consider a stationary phase with a high carbon load for increased hydrophobicity.
-
If the compound is still not retained, you may need to use normal-phase chromatography .
Q4: When should I consider using chiral chromatography for my substituted biphenyl?
A4: You should consider chiral chromatography if your substituted biphenyl has the potential for atropisomerism . This is likely if there are three or more large substituents in the ortho positions of the biphenyl core, which restrict rotation around the central bond.[7][8][9][10] Even if you are not aiming to isolate the individual enantiomers, a chiral column can be a valuable analytical tool to confirm if you have a single enantiomer, a racemic mixture, or a mixture of diastereomers. Chiral HPLC is an effective method for resolving enantiomers of compounds like cannabidiol, which has a substituted biphenyl substructure.[14]
Experimental Protocols
General Protocol for Normal-Phase Flash Column Chromatography of a Substituted Biphenyl
-
TLC Analysis:
-
Dissolve a small amount of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems, starting with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.3.
-
-
Column Preparation:
-
Select a column of appropriate size for your sample amount.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of a non-polar solvent (like dichloromethane or toluene).
-
Alternatively, you can perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column. This often results in better separation.
-
-
Elution and Fraction Collection:
-
Begin eluting with the solvent system determined from your TLC analysis.
-
Collect fractions and monitor the elution of your compound by TLC.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the mobile phase (gradient elution).[1]
-
-
Analysis and Recovery:
-
Combine the fractions containing your pure compound.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified compound under high vacuum to remove any residual solvent.
-
Visualizations
Troubleshooting Workflow for Biphenyl Purification
Caption: A decision tree for troubleshooting common issues in biphenyl purification.
Principle of π-π Interactions in Biphenyl Chromatography
Caption: Enhanced retention through π-π interactions between the analyte and stationary phase.
Data Tables
Comparison of Common Reverse-Phase Stationary Phases for Biphenyl Purification
| Stationary Phase | Primary Interaction Mechanism | Best For | Key Considerations |
| C18 (Octadecylsilane) | Hydrophobic (dispersive) forces | General purpose, good for non-polar to moderately polar compounds. | May not provide enough selectivity for closely related aromatic isomers. |
| Phenyl-Hexyl | Hydrophobic and π-π interactions | Aromatic and moderately polar compounds. | Offers alternative selectivity to C18.[4] |
| Biphenyl | Hydrophobic and strong π-π interactions | Substituted biphenyls, aromatic compounds, and drug metabolites. | Selectivity can be "tuned" by changing the organic modifier (Methanol vs. Acetonitrile).[12] Offers enhanced retention for polarizable molecules.[2] |
References
-
Why Biphenyl is a very interesting primary choice as stationary phase in LC. (2016-11-23). Restek. [Link]
-
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. (2017-06-01). LCGC North America. [Link]
-
Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (2023-04-12). Queen's University Belfast Research Portal. [Link]
-
(PDF) Evaluation of retention and selectivity using biphenyl stationary phases. (2018-03-23). ResearchGate. [Link]
-
Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. (2025-12-05). American Chemical Society. [Link]
-
The Ascentis Express Biphenyl U/HPLC Column: A New Choice in Selectivity. Chromatography Today. [Link]
-
Chromatography Products. Chromtech. [Link]
-
90 Å Biphenyl, 2 µm Column Care & Use Sheet - HPLC. HALO® HPLC Columns. [Link]
-
HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
-
Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. SciELO. [Link]
-
Determining if substituted biphenyls are chiral or not. YouTube. [Link]
-
Conformations of Biphenyls. Chemistry LibreTexts. [Link]
-
HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent. [Link]
-
Separation of Atropisomers by Chiral Liquid Chromatography and Thermodynamic Analysis of Separation Mechanism. ResearchGate. [Link]
-
A Brief Introduction to Atropisomerism. Unacademy. [Link]
-
ATROPISOMERISM AXIAL CHIRALITY EXAMPLES Biphenyls are connected by σ bond. Free Hindered rotation. YouTube. [Link]
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- 4. pure.qub.ac.uk [pure.qub.ac.uk]
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Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of Substituted Biphenyl Amines: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of the Biphenyl Amine Scaffold
The substituted biphenyl amine motif is a cornerstone in modern chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its rigid, yet conformationally flexible, structure is crucial for binding to biological targets, making it a key component in drugs, organic light-emitting diodes (OLEDs), and advanced materials.[3] The efficient construction of the C(aryl)-N bond linking the two phenyl rings is therefore a critical challenge in synthetic organic chemistry.
This guide provides an in-depth comparative analysis of the three principal synthetic strategies for accessing this valuable scaffold: the modern Buchwald-Hartwig amination, the classic Ullmann condensation, and the versatile Suzuki-Miyaura coupling. We will move beyond simple procedural descriptions to explore the mechanistic underpinnings, strategic advantages, and practical limitations of each route, providing the field-proven insights necessary to select and optimize the ideal pathway for your specific research and development goals.
The Palladium Workhorse: Buchwald-Hartwig Amination
First reported in the mid-1990s by Professors Stephen Buchwald and John Hartwig, this palladium-catalyzed C-N cross-coupling reaction has revolutionized the synthesis of arylamines.[4] It offers a highly versatile and functional-group-tolerant method, largely supplanting harsher, classical techniques.[5]
The Catalytic Cycle: A Dance of Palladium Oxidation States
The reaction proceeds through a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates. The choice of ligand is paramount, as it modulates the catalyst's stability, reactivity, and substrate scope. Bulky, electron-rich phosphine ligands are typically required to facilitate the key steps of the cycle.[4][6]
Caption: A plausible catalytic cycle for the modern Ullmann condensation.
Causality Behind Experimental Choices
-
The "Classic" vs. "Modern" Ullmann: The traditional Ullmann reaction required stoichiometric amounts of copper powder and harsh reaction conditions, often exceeding 200 °C. [7][8]This severely limited its substrate scope. The modern breakthrough was the discovery that ligands such as 1,10-phenanthroline, amino acids, and N,N'-dimethylethylenediamine (DMEDA) could dramatically accelerate the reaction, allowing for catalytic amounts of copper (often CuI) and much milder temperatures. [7][9]The ligand is believed to solubilize the copper salt and facilitate the oxidative addition and reductive elimination steps. * Substrate Reactivity: Unlike palladium-catalyzed reactions, the Ullmann condensation generally favors electron-deficient aryl halides. The reactivity order is typically Ar-I > Ar-Br >> Ar-Cl. [8]* Base and Solvent: A strong base like K₂CO₃ or Cs₂CO₃ is common, often in a high-boiling polar aprotic solvent like DMF, NMP, or DMSO to facilitate the high reaction temperatures that may still be required. [7]
Advantages and Limitations
-
Advantages:
-
Low Cost: Copper is significantly cheaper and more abundant than palladium. * Lower Toxicity: Copper is generally less toxic, simplifying product purification and making it more attractive for pharmaceutical manufacturing.
-
-
Limitations:
-
Harsh Conditions: While improved, conditions can still be harsher than Buchwald-Hartwig reactions, limiting functional group tolerance. [8][10] * Substrate Scope: Often less effective for electron-rich aryl halides and sterically hindered amines. [7] * Stoichiometry: High catalyst and base loadings are sometimes necessary.
-
The Modular Approach: Suzuki-Miyaura Coupling
While not a direct amination method, the Suzuki-Miyaura coupling is a premier strategy for constructing the biphenyl core. [11][12]The amine functionality can be present on one of the coupling partners or introduced in a subsequent step. This modularity provides a powerful and highly reliable route to the target compounds.
Mechanistic Pathway
The Suzuki reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organohalide. [11]Its catalytic cycle is robust and well-understood.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.
Causality Behind Experimental Choices
-
Coupling Partners: The key advantage is the stability and low toxicity of the organoboron reagents. [11]Boronic acids and their pinacol esters are commercially available or readily prepared. [13]They are generally stable to air and moisture, simplifying handling.
-
Base: The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) plays a crucial role. It activates the boronic acid by forming a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is necessary for the transmetalation step. [11][13]* Solvent System: Often performed in biphasic solvent systems, such as toluene/water or dioxane/water. The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
Advantages and Limitations
-
Advantages:
-
Exceptional Reliability and Scope: One of the most reliable and widely used cross-coupling reactions. [14] * Mild Conditions: Often proceeds at or slightly above room temperature. [15] * Low Toxicity Byproducts: The boron-containing byproducts are generally non-toxic and easily removed. [11]* Limitations (for Biphenyl Amine Synthesis):
-
Two-Step Process: Requires a two-step sequence if the amine is not already on a starting material, which can lower overall yield.
-
Boronic Acid Instability: Some boronic acids can be prone to protodeboronation (loss of the boron group) or homocoupling, especially under certain conditions. [16]
-
Comparative Performance Analysis
The optimal choice of synthetic route depends heavily on the specific target molecule, available starting materials, scale, and cost considerations.
| Feature | Buchwald-Hartwig Amination | Ullmann Condensation | Suzuki-Miyaura Coupling (for biphenyl core) |
| Reaction Type | Direct C(aryl)-N Coupling | Direct C(aryl)-N Coupling | C(aryl)-C(aryl) Coupling |
| Catalyst | Palladium (Pd) | Copper (Cu) | Palladium (Pd) |
| Typical Temp. | 80 - 120 °C | 100 - 210 °C (can be lower with modern ligands) [8] | 25 - 110 °C [15] |
| Key Advantage | Broadest substrate scope and high functional group tolerance. [4] | Low catalyst cost and toxicity. | High reliability, mild conditions, stable reagents. [11] |
| Key Limitation | High catalyst cost; air-sensitive ligands. [17] | Harsh conditions; limited to activated aryl halides. [7][8] | Indirect route to amines; potential boronic acid instability. [16] |
| Aryl Halide Scope | Excellent for Cl, Br, I, OTf. [18] | Best for I, Br; requires activation for Cl. [8] | Excellent for Br, I, OTf; Cl requires specialized ligands. [16] |
| Amine Scope | Excellent for primary, secondary, and many N-heterocycles. [19] | Good for anilines, amides, N-heterocycles; less effective for alkylamines. [20][21] | N/A (Amine is part of substrate or added later) |
| Industrial Scalability | Challenging due to Pd cost and removal. | Favorable due to low cost of copper. | Highly favorable and widely used in industry. |
Validated Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
General Experimental Workflow
Caption: A general workflow for cross-coupling reactions.
Protocol 5.1: Buchwald-Hartwig Amination
Synthesis of 4-(Phenylamino)biphenyl
-
Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol%), XPhos (19.1 mg, 0.04 mmol, 4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times. [22]3. Reagent Addition: Under a positive pressure of argon, add 4-bromobiphenyl (233 mg, 1.0 mmol), aniline (112 mg, 1.2 mmol), and 5 mL of anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture at 100 °C in an oil bath with vigorous stirring for 16 hours. Monitor by TLC or GC-MS. [23]5. Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench by adding 10 mL of water. Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the product.
Protocol 5.2: Suzuki-Miyaura Coupling
Synthesis of 4-Nitrobiphenyl
-
Setup: To a round-bottom flask with a stir bar, add 1-bromo-4-nitrobenzene (202 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), SPhos (8.2 mg, 0.02 mmol, 2 mol%), and potassium carbonate (414 mg, 3.0 mmol). [15]2. Solvent Addition: Add a 10:1 mixture of toluene/water (5.5 mL).
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes.
-
Reaction: Heat the mixture to 100 °C under nitrogen with vigorous stirring for 4 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by flash chromatography to obtain 4-nitrobiphenyl. The nitro group can then be reduced to the amine in a subsequent step.
Conclusion and Strategic Recommendations
The synthesis of substituted biphenyl amines is a mature field with several powerful and reliable methods at the disposal of the modern chemist.
-
For maximum versatility, speed, and functional group tolerance during discovery and early-stage development, the Buchwald-Hartwig amination is often the method of choice. Its broad scope allows for the rapid generation of diverse analogue libraries.
-
When cost, scalability, and metal toxicity are primary concerns , particularly in process chemistry and large-scale manufacturing, the Ullmann condensation presents a highly attractive, economically viable alternative, provided the substrate is electronically suitable.
Ultimately, the selection of a synthetic route is a multi-faceted decision. By understanding the mechanistic nuances and practical considerations outlined in this guide, researchers can make informed choices, accelerating the discovery and development of the next generation of pharmaceuticals and advanced materials.
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Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling. Angewandte Chemie International Edition, 48(38), 6954-6971.
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Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103.
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia.
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Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia.
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Hassan, J., et al. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
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Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361.
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Couplings for the Synthesis of Pharmaceuticals. Chemical Society Reviews, 41(4), 1478-1517.
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BenchChem. (2025). A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives. BenchChem Technical Guides.
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Rahman, M. M., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI.
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Antemir, A. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Bath.
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Jana, R., et al. (2011). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 40(10), 5074-5094.
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Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)—O, C(aryl)—N, and C(aryl)—S Bond Formation. Angewandte Chemie International Edition, 42(44), 5400-5449.
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Mondal, B., et al. (2013). C–N bond forming cross-coupling reactions: an overview. Chemical Society Reviews, 42(22), 8784-8797.
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Shakeel, M., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Mini-Reviews in Organic Chemistry, 19(6), 724-740.
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ResearchGate. (2020). POP‐type ligands used in the Buchwald–Hartwig amination.
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So, C. M., & Kwong, F. Y. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459.
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IJSDR. (2021). Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research, 6(12).
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Kunz, K., et al. (2003). Recent developments in the Ullmann reaction: a pristine transformation takes on a new sheen. Synlett, 2003(15), 2428-2439.
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BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Nitrophenylboronic Acid with Aryl Halides. BenchChem Technical Guides.
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Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(105), 86321-86324.
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OpenOChem Learn. Buchwald-Hartwig Amination.
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Thuy-Boun, P. S., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(3), 996-1000.
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Wikipedia contributors. (2023). Ullmann reaction. Wikipedia, The Free Encyclopedia.
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Organic Chemistry Portal. Ullmann Reaction.
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Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666.
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Thuy-Boun, P. S., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation. Journal of Chemical Education, 98(3), 996-1000.
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. ACS GCI Reagent Guides.
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Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19131-19163.
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Vantourout, M. J., et al. (2021). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 11(1), 339-348.
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Volyniuk, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7384.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
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BenchChem. (2025). Application Notes and Protocols for the Synthesis of Bis-(3,4-dimethyl-phenyl)-amine via Buchwald-Hartwig Amination. BenchChem Technical Guides.
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BenchChem. (2025). Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Biphenyl Synthesis. BenchChem Technical Guides.
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Mondal, M., & Bora, U. (2012). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water. Tetrahedron Letters, 53(19), 2414-2417.
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BYJU'S. Ullmann Reaction.
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Britton, J., et al. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. RSC Medicinal Chemistry, 12(10), 1689-1695.
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Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide.
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Volyniuk, D., et al. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Dyes and Pigments, 215, 111303.
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ResearchGate. (2023). Biphenyl amine substrates for selective meta-C–H functionalization.
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A Senior Application Scientist's Guide to the Biological Activity of 6-Chloro-biphenyl-3-ylamine Isomers
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the biological activity of isomeric compounds is paramount. The precise spatial arrangement of functional groups within a molecule can dramatically alter its pharmacological and toxicological profile. This guide provides an in-depth comparison of the potential biological activities of 6-Chloro-biphenyl-3-ylamine isomers. While direct comparative studies on these specific isomers are not extensively documented in publicly available literature, we can construct a robust predictive comparison based on well-established structure-activity relationships (SAR) of related chloro-aniline and biphenyl derivatives.
This guide will delve into the likely biological impacts of altering the substitution pattern of the chloro and amino groups on the biphenyl scaffold. We will explore predicted differences in cytotoxicity, metabolic activation, and receptor interactions. Furthermore, we will provide detailed, field-proven experimental protocols for researchers to validate these hypotheses in their own laboratories.
The Critical Role of Isomerism in Biological Activity
The term "6-Chloro-biphenyl-3-ylamine" suggests a biphenyl core with a chlorine atom at the 6-position and an amino group at the 3-position of one of the phenyl rings. The biological activity of such a compound is not static; it is intrinsically linked to the spatial relationship between these functional groups and the two phenyl rings. Even subtle shifts in their positions can lead to profound changes in how the molecule interacts with biological systems.
For the purpose of this guide, we will consider the primary positional isomers where the chloro and amino groups are on the same phenyl ring. The biphenyl linkage introduces another layer of complexity, with ortho, meta, and para conformations affecting the molecule's planarity and, consequently, its ability to bind to cellular targets.
Structure-Activity Relationship (SAR) Insights from Related Compounds
The biological activity of polychlorinated biphenyls (PCBs) and their derivatives is heavily influenced by the number and position of chlorine atoms. The addition of an amino group introduces a site for metabolic activation, a key factor in the carcinogenicity of aromatic amines.
Key principles that will inform our comparative analysis include:
-
Metabolic Activation: The amino group can be metabolized by cytochrome P450 enzymes to form reactive intermediates that can bind to DNA, leading to genotoxicity and carcinogenicity. The position of the chlorine atom can influence the rate and site of this metabolic activation.
-
Receptor Binding: The planarity of the biphenyl rings is a critical determinant for binding to receptors such as the Aryl Hydrocarbon Receptor (AhR). Substitution at the ortho positions can hinder free rotation between the phenyl rings, reducing planarity and AhR binding affinity.
-
Toxicity: The toxicity of chlorinated biphenyls often correlates with their metabolic stability and the formation of toxic metabolites. Hydroxylated metabolites, for instance, can be more toxic than the parent compounds.
A Predictive Comparison of 6-Chloro-biphenyl-3-ylamine Isomers
Based on the established SAR principles for related compounds, we can predict the relative biological activities of the key positional isomers of 6-Chloro-biphenyl-3-ylamine. The following table summarizes these predictions. It is crucial to note that these are hypotheses that require experimental validation.
| Isomer (Hypothetical Structure) | Predicted Cytotoxicity | Predicted Genotoxicity (Metabolic Activation) | Predicted AhR Binding Affinity | Rationale |
| 2-Chloro-5-aminobiphenyl | Moderate to High | High | Moderate | The para relationship between the amino group and the biphenyl linkage may facilitate metabolic activation. The ortho chlorine could influence planarity. |
| 4-Chloro-3-aminobiphenyl | Moderate | Moderate to High | High | A planar conformation is more likely, potentially leading to higher AhR binding. The proximity of the chloro and amino groups may influence metabolic activation. |
| 2'-Chloro-3-aminobiphenyl | Low to Moderate | Moderate | Low | The chlorine on the second ring and ortho to the biphenyl linkage will likely disrupt planarity, reducing AhR binding and potentially overall toxicity. |
Experimental Protocols for Assessing Biological Activity
To empirically determine the biological activity of these isomers, a series of well-established in vitro assays should be employed. The following are detailed protocols for key experimental workflows.
I. Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow:
-
Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the 6-Chloro-biphenyl-3-ylamine isomers (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each isomer.
A Spectroscopic Journey: Unraveling the Molecular Signature of 6-Chloro-biphenyl-3-ylamine and Its Precursors
In the intricate landscape of pharmaceutical research and drug development, the precise characterization of novel compounds is paramount. This guide provides an in-depth spectroscopic comparison of 6-Chloro-biphenyl-3-ylamine, a significant scaffold in medicinal chemistry, with its key precursors, 4-Chloro-3-iodoaniline and Phenylboronic acid. By examining the distinct spectroscopic fingerprints—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—we illuminate the structural transformations that occur during its synthesis, offering researchers a robust analytical framework for reaction monitoring and quality control.
The synthesis of 6-Chloro-biphenyl-3-ylamine is efficiently achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology provides a powerful tool for the formation of carbon-carbon bonds, in this case, the joining of an aryl halide with an organoboron compound.[1] The choice of a halogenated aniline and phenylboronic acid as precursors is a strategic one, leveraging the stability and commercial availability of these reagents to construct the biphenyl backbone.
The Synthetic Pathway: A Spectroscopic Roadmap
The transformation from precursors to the final product involves the formation of a new carbon-carbon bond between the two aromatic rings. This fundamental structural change is the primary driver of the distinct spectroscopic signatures we will explore. Understanding these differences is not merely an academic exercise; it is a critical component of process analytical technology (PAT) in pharmaceutical manufacturing, enabling real-time reaction monitoring and ensuring the purity and identity of the final active pharmaceutical ingredient (API).
Caption: Synthetic workflow for 6-Chloro-biphenyl-3-ylamine.
Comparative Spectroscopic Analysis
The following sections detail the expected and observed spectroscopic data for 6-Chloro-biphenyl-3-ylamine and its precursors. This comparative approach highlights the key diagnostic features that arise from the specific functional groups and overall molecular architecture of each compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). The formation of the biphenyl structure in the final product leads to a more complex aromatic region in the NMR spectra compared to the simpler patterns of the precursors.
¹H NMR Data Summary
| Compound | Key Chemical Shifts (ppm) and Multiplicities |
| 6-Chloro-biphenyl-3-ylamine | δ 7.48-7.30 (m, 5H), 7.19 (s, 1H), 6.62 (d, J = 2.7 Hz, 1H), 6.56 (dd, J = 8.5, 2.9 Hz, 1H), 3.65 (s, 2H)[1] |
| 4-Chloro-3-iodoaniline | Expected aromatic protons in the range of δ 6.5-7.5, with splitting patterns dictated by the substitution. The amine protons would likely appear as a broad singlet. |
| Phenylboronic acid | Aromatic protons typically appear as multiplets in the range of δ 7.3-8.0. The hydroxyl protons are often broad and may exchange with solvent. |
¹³C NMR Data Summary
| Compound | Key Chemical Shifts (ppm) |
| 6-Chloro-biphenyl-3-ylamine | δ 145.24, 141.11, 139.75, 130.55, 129.41 (2C), 128.06 (2C), 127.58, 121.57, 117.84, 115.37, 115.36[1] |
| 4-Chloro-3-iodoaniline | Aromatic carbons are expected in the region of δ 110-150. The carbon bearing the iodine will be significantly shifted to a higher field (lower ppm value). |
| Phenylboronic acid | Aromatic carbons typically resonate between δ 128-135. The carbon attached to the boron atom is characteristically found at a lower field. |
The most telling transformation in the NMR spectra is the appearance of signals corresponding to the newly introduced phenyl group in 6-Chloro-biphenyl-3-ylamine, which are absent in the spectrum of 4-Chloro-3-iodoaniline.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of chemical bonds. The presence or absence of specific functional group vibrations provides a powerful diagnostic tool.
Key IR Absorption Bands (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C=C Aromatic Stretch | C-Cl Stretch | C-I Stretch | B-O-H Stretch |
| 6-Chloro-biphenyl-3-ylamine | ~3400-3200 | ~3100-3000 | ~1600-1450 | ~800-600 | - | - |
| 4-Chloro-3-iodoaniline | ~3400-3200 | ~3100-3000 | ~1600-1450 | ~800-600 | ~600-500 | - |
| Phenylboronic acid | - | ~3100-3000 | ~1600-1450 | - | - | ~3300 (broad) |
The disappearance of the B-O-H stretching vibration from phenylboronic acid and the C-I stretch from 4-chloro-3-iodoaniline are key indicators of a successful reaction. The IR spectrum of the final product will be a composite of the characteristic absorptions of a substituted biphenyl and an aromatic amine.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and elucidation of structural features.
Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected Molecular Ion (M⁺) Peak (m/z) | Key Fragmentation Patterns |
| 6-Chloro-biphenyl-3-ylamine | 203.67[1] | 203/205 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of Cl, fragmentation of the biphenyl system. |
| 4-Chloro-3-iodoaniline | 253.47[2] | 253/255 (due to ³⁵Cl/³⁷Cl isotopes) | Loss of I, Cl, and fragmentation of the aniline ring. |
| Phenylboronic acid | 121.93[3] | 122 | Loss of H₂O, B(OH)₂. |
The molecular ion peak in the mass spectrum of 6-Chloro-biphenyl-3-ylamine will be significantly different from its precursors, providing a clear confirmation of the product's formation. The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for M⁺ and M+2 peaks) will be a persistent feature in both the chlorinated precursor and the final product.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The extent of conjugation in a molecule significantly influences its UV-Vis spectrum.
UV-Vis Absorption Maxima (λ_max)
| Compound | Expected λ_max (nm) | Chromophore |
| 6-Chloro-biphenyl-3-ylamine | ~250-290 | Extended π-system of the biphenyl core with auxochromic amino group. |
| 4-Chloro-3-iodoaniline | ~240-280 | Substituted benzene ring. |
| Phenylboronic acid | ~220, ~260-270[4] | Phenyl ring. |
The formation of the biphenyl system in 6-Chloro-biphenyl-3-ylamine results in an extended conjugated system compared to its precursors. This is expected to cause a bathochromic (red) shift in the absorption maximum to a longer wavelength, a key spectroscopic indicator of the successful C-C bond formation.[5]
Experimental Protocols
The following are generalized, yet robust, protocols for the spectroscopic analysis of the compounds discussed. Adherence to these methodologies will ensure the acquisition of high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak.
IR Spectroscopy
-
Sample Preparation (ATR): For solid samples, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Collect a background spectrum of the empty ATR crystal.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For these compounds, Electron Ionization (EI) or Electrospray Ionization (ESI) are appropriate. For EI, a direct insertion probe or a gas chromatograph (GC) inlet can be used. For ESI, the sample should be dissolved in a suitable solvent and infused or injected via a liquid chromatograph (LC).
-
Mass Analysis: Scan a wide mass range to detect the molecular ion and significant fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, acetonitrile). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λ_max.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Data Acquisition: Record the absorbance spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Conclusion
The spectroscopic comparison of 6-Chloro-biphenyl-3-ylamine with its precursors, 4-Chloro-3-iodoaniline and Phenylboronic acid, provides a clear and detailed picture of the chemical transformation occurring during its synthesis. Each spectroscopic technique offers a unique and complementary perspective, allowing for a comprehensive characterization of these molecules. By understanding the distinct spectroscopic signatures, researchers and drug development professionals can confidently monitor the progress of the Suzuki-Miyaura coupling reaction, verify the structure of the final product, and ensure its purity, thereby upholding the rigorous standards of scientific integrity and quality in the pharmaceutical industry.
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A Comparative Guide to 6-Chloro-biphenyl-3-ylamine and Alternative Building Blocks in Modern Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with nitrogen-containing scaffolds being particularly prevalent in a vast array of pharmaceuticals and functional materials.[1][2] Within this class, molecules possessing a biphenyl framework are of significant interest due to their rigid, well-defined three-dimensional structure, which is crucial for specific interactions with biological targets.[3] 6-Chloro-biphenyl-3-ylamine emerges as a highly versatile and strategic building block for the construction of complex fused heterocyclic systems.
This guide provides an in-depth comparison of 6-Chloro-biphenyl-3-ylamine with other common precursors in the synthesis of high-value heterocycles, such as carbazoles and phenanthridines. We will delve into the causality behind synthetic choices, present comparative experimental data, and provide detailed protocols to illustrate the practical advantages and limitations of each approach.
The Strategic Advantage of 6-Chloro-biphenyl-3-ylamine
6-Chloro-biphenyl-3-ylamine is a bifunctional reagent primed for intramolecular cyclization. Its structure is unique in that the amino group (a nucleophile) and the chloro group (a leaving group in cross-coupling reactions or a handle for C-H activation at the ortho position) are positioned to facilitate the formation of a new heterocyclic ring spanning the two phenyl systems.
The synthesis of this building block is itself an instructive example of modern cross-coupling chemistry, typically achieved via a Suzuki-Miyaura coupling between a substituted aniline (like 4-chloro-3-iodoaniline) and phenylboronic acid.[3][4] This accessibility makes it a reliable starting point for multi-step syntheses.
Case Study 1: The Synthesis of Carbazoles
Carbazoles are a vital class of heterocycles found in numerous natural products and pharmaceuticals, exhibiting a range of biological activities including anticancer and anti-inflammatory properties.[5] They are also widely used as host materials in organic light-emitting diodes (OLEDs).
Route A: Intramolecular C-H Activation with 6-Chloro-biphenyl-3-ylamine Precursor
One of the most elegant and efficient modern methods for carbazole synthesis is the palladium-catalyzed intramolecular C-H activation of 2-aminobiphenyl derivatives.[6] In this approach, a precursor derived from 6-Chloro-biphenyl-3-ylamine (e.g., an N-acylated or N-sulfonylated derivative) undergoes direct cyclization.
Causality of Experimental Design:
-
N-Protection: The amine is typically protected (e.g., with a tosyl group) to prevent side reactions and to tune the electronic properties of the substrate for the C-H activation step.
-
Palladium Catalyst: Palladium(II) acetate is a common choice as it can readily initiate the catalytic cycle.
-
Ligand: Phosphine ligands are often unnecessary, but in some cases, they can improve efficiency.
-
Oxidant: An oxidant is required to regenerate the active Pd(II) catalyst.
-
Acidic Additive: An acid like trifluoroacetic acid (TFA) can act as a promoter.
Route B: Alternative Building Blocks for Carbazole Synthesis
Traditional methods like the Graebe-Ullmann or Borsche-Drechsel cyclizations, while historically important, often require harsh conditions. Modern alternatives focus on transition-metal-catalyzed reactions from different starting points.[5][6]
-
Indole-Based Strategies: Lewis acid-catalyzed domino reactions involving indoles and other reagents can yield highly functionalized carbazoles.[7] For example, the reaction of indole esters with propargylic alcohols.[7]
-
Buchwald-Hartwig Amination: A Nozaki-type Buchwald–Hartwig amination between 2,2'-dihalobiphenyls and an amine source can be used to construct the carbazole core.[8]
-
Cycloaddition Reactions: Certain strategies employ cycloaddition reactions to build the carbazole skeleton from simpler precursors.[6]
Comparative Performance
| Feature | Route A (6-Chloro-biphenyl-3-ylamine derivative) | Route B (Alternative: Indole + Propargylic Alcohol)[7] |
| Building Block | N-Protected 2-Aminobiphenyl | Indole Ester, Propargylic Alcohol |
| Reaction Type | Intramolecular Pd-Catalyzed C-H Activation | Friedel-Crafts Arylation / Electrocyclization |
| Key Reagents | Pd(OAc)₂, Oxidant (e.g., Ag₂CO₃) | Lewis Acid (e.g., BF₃·OEt₂), DBU |
| Conditions | Moderate to high temperature (e.g., 100-130 °C) | Room temperature |
| Typical Yield | Good to Excellent (80-96%)[8] | Good |
| Advantages | High atom economy, direct C-H functionalization, excellent yields. | Milder reaction conditions, readily available starting materials. |
| Disadvantages | Requires pre-synthesis of the biphenyl precursor. | May have limitations in substrate scope and regioselectivity. |
Case Study 2: The Synthesis of Phenanthridines
Phenanthridines are another class of N-heterocycles with significant biological relevance, forming the core of several alkaloids and anticancer agents.[9][10][11]
Route A: Cyclization from 6-Chloro-biphenyl-3-ylamine Derivatives
While less common than for carbazoles, derivatives of 6-Chloro-biphenyl-3-ylamine can be envisioned as precursors for phenanthridines. For instance, after converting the amine to an isocyanide, a radical or metal-catalyzed cyclization onto the adjacent phenyl ring could form the 6-membered ring. This leverages the pre-existing biphenyl linkage.
Route B: Alternative Building Blocks for Phenanthridine Synthesis
The literature is rich with methods for phenanthridine synthesis, which generally fall into two categories: radical-based and transition-metal-catalyzed reactions.[12]
-
Radical Cyclization of 2-Isocyanobiphenyls: This is a powerful and common method. The 2-isocyanobiphenyl precursor is treated with a radical initiator, leading to cyclization and formation of the phenanthridine, often with a substituent at the 6-position.[12]
-
Palladium-Catalyzed Reactions: Domino reactions involving benzylamines and aryl halides or Suzuki coupling followed by intramolecular amination are effective strategies.[12] These methods offer mild conditions and good functional group tolerance.
Comparative Performance
| Feature | Route A (Hypothetical from 6-Chloro-biphenyl-3-ylamine) | Route B (2-Isocyanobiphenyl Radical Cyclization)[12] |
| Building Block | 6-Chloro-biphenyl-3-isocyanide | 2-Isocyanobiphenyl |
| Reaction Type | Radical or Metal-Catalyzed Cyclization | Radical-Initiated Cyclization |
| Key Reagents | Radical Initiator (e.g., AIBN) or Pd-catalyst | Radical Initiator, Tin Hydride or alternative |
| Conditions | Typically requires elevated temperatures | Mild to moderate temperatures |
| Advantages | Utilizes a readily available biphenylamine scaffold. | Well-established, high-yielding, good for installing C6-substituents. |
| Disadvantages | Requires conversion of amine to isocyanide; less established route. | Precursor synthesis required; use of potentially toxic reagents like tin hydrides. |
Experimental Protocols
Protocol 1: Synthesis of a Carbazole via Pd-Catalyzed C-H Activation
This protocol is a representative example based on methodologies described in the literature.[6][8]
-
Substrate Preparation: Synthesize the N-Tosyl-2-aminobiphenyl precursor from the corresponding 2-aminobiphenyl (derived from 6-Chloro-biphenyl-3-ylamine).
-
Reaction Setup: To a flame-dried Schlenk tube, add the N-Tosyl-2-aminobiphenyl (0.1 mmol), Pd(OAc)₂ (5 mol%), and K₂CO₃ (2 equivalents).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous DMA (dimethylacetamide) (1.0 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 130 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the pure carbazole product.
Trustworthiness Check: This protocol is self-validating as the progress can be monitored by TLC, and the final product's identity and purity can be confirmed by NMR spectroscopy and mass spectrometry. The described conditions are standard for this type of C-H activation.[8][13]
Conclusion
6-Chloro-biphenyl-3-ylamine stands out as a strategic building block for heterocyclic synthesis, particularly for constructing carbazole scaffolds via modern, efficient palladium-catalyzed C-H activation. Its primary advantage lies in its pre-configured biphenyl framework, which allows for direct and high-yielding intramolecular cyclization.
While alternative building blocks, such as indoles for carbazoles or 2-isocyanobiphenyls for phenanthridines, offer their own merits—often involving milder conditions or different functional group compatibility—the choice of starting material is dictated by the specific target molecule, desired substitution pattern, and overall synthetic strategy. As the field moves towards more sustainable and atom-economical methods, the direct C-H functionalization pathways enabled by precursors like 6-Chloro-biphenyl-3-ylamine will continue to be a highly attractive and powerful tool for researchers in drug discovery and materials science.[5][14]
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Novel Anticancer Compounds Derived from 6-Chloro-biphenyl-3-ylamine
Introduction: The Biphenyl Scaffold as a Privileged Structure in Oncology
In the landscape of modern drug discovery, certain chemical scaffolds consistently reappear in successful therapeutic agents. The biphenyl core is one such "privileged structure," recognized for its versatility and ability to form the foundation of potent, biologically active molecules.[1] Derivatives of the 6-Chloro-biphenyl-3-ylamine scaffold, in particular, represent a promising frontier in the development of novel anticancer agents. Their rigid, yet conformationally adaptable structure provides an excellent platform for designing molecules that can precisely interact with complex biological targets, such as the ATP-binding pocket of protein kinases.
This guide provides a comprehensive framework for the in vitro evaluation of novel compounds derived from this scaffold. We will move beyond simple protocol recitation to explore the causal logic behind the experimental workflow—from initial cytotoxicity screening to the elucidation of specific molecular mechanisms. Our objective is to identify lead compounds that not only exhibit potent anticancer activity but also possess a favorable selectivity profile, laying the groundwork for subsequent preclinical and clinical development.
The In Vitro Evaluation Funnel: A Strategy for Lead Identification
The journey from a newly synthesized compound to a viable drug candidate is a process of systematic filtration. We must design a series of experiments that efficiently and logically assesses the compound's potential, starting with broad effects and progressively narrowing down to specific molecular interactions. This workflow ensures that resources are focused on the most promising candidates.
Caption: The In Vitro Evaluation Workflow for Novel Anticancer Compounds.
Part 1: Primary Screening - Quantifying Cytotoxicity
The first critical question is whether our novel compounds can effectively kill cancer cells. A primary cytotoxicity screen provides the quantitative basis for this assessment, establishing the half-maximal inhibitory concentration (IC₅₀)—the concentration of compound required to inhibit cell proliferation by 50%.[2]
Experimental Rationale: We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely used colorimetric method to measure cellular metabolic activity, which serves as a proxy for cell viability.[3][4] A key aspect of this screen is to test compounds against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma) alongside a non-malignant cell line (e.g., BJ human fibroblasts). This dual approach is crucial for calculating a Selectivity Index (SI) , which is the ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells. A higher SI indicates a greater therapeutic window, a highly desirable trait for any potential drug.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system, incorporating vehicle controls and blanks to ensure data integrity.
-
Cell Seeding:
-
Action: Seed 5,000-10,000 cells per well in a 96-well flat-bottom plate in 100 µL of complete culture medium.[2] Include wells for "cells only" (positive control for viability), "medium only" (blank), and each experimental condition.
-
Causality: Achieving a sub-confluent monolayer ensures that cells are in a logarithmic growth phase and that growth inhibition is not due to contact inhibition.
-
-
Incubation:
-
Action: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Causality: This allows the cells to adhere to the plate and recover from the stress of trypsinization and seeding.
-
-
Compound Treatment:
-
Action: Prepare serial dilutions of the novel biphenyl compounds (e.g., from 0.01 µM to 100 µM) in culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (<0.5%) across all wells. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" wells that receive medium with DMSO only.
-
Causality: A wide concentration range is essential for generating a complete dose-response curve to accurately calculate the IC₅₀. The vehicle control validates that the solvent itself is not causing cytotoxicity.
-
-
Treatment Incubation:
-
Action: Incubate the plate for another 48 to 72 hours.
-
Causality: This duration is typically sufficient for cytotoxic agents to induce measurable effects on cell proliferation and viability.
-
-
MTT Addition & Incubation:
-
Action: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
-
Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
-
Solubilization & Reading:
-
Action: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Causality: DMSO is a powerful solvent required to fully dissolve the insoluble formazan crystals for accurate spectrophotometric measurement.
-
Action: Measure the absorbance at 570 nm using a microplate reader.
-
Comparative Data: Cytotoxicity Profile
The following table presents hypothetical data comparing two novel compounds, BPC-01 and BPC-02 , against Doxorubicin, a standard chemotherapeutic agent.
| Compound | Cancer Type | Cell Line | IC₅₀ (µM) | Normal Cell Line (BJ Fibroblasts) IC₅₀ (µM) | Selectivity Index (SI) |
| BPC-01 | Melanoma | A375 | 1.7 ± 0.5 | > 30 | > 17.6 |
| BPC-02 | Breast | MCF-7 | 8.4 ± 0.9 | > 50 | > 5.9 |
| Doxorubicin | Melanoma | A375 | 0.8 ± 0.2 | 1.5 ± 0.4 | 1.8 |
| Doxorubicin | Breast | MCF-7 | 1.2 ± 0.3 | 1.5 ± 0.4 | 1.2 |
Interpretation: BPC-01 shows potent activity against the melanoma cell line and, crucially, a significantly higher selectivity index than Doxorubicin.[5][6] This indicates that BPC-01 is much less toxic to normal cells at concentrations that are effective against cancer cells, making it a strong candidate for further investigation.
Part 2: Mechanistic Elucidation - Pinpointing the Molecular Target
Having identified a potent and selective compound (BPC-01), the next step is to understand how it works. Biphenyl scaffolds are frequently found in kinase inhibitors.[7] We hypothesize that BPC-01's cytotoxic effect stems from the inhibition of a key protein kinase involved in a cancer cell survival pathway, such as the p38α MAP kinase.
Signaling Pathway Context: The p38α MAPK pathway is a critical signaling cascade that responds to extracellular stresses and cytokines. In many cancers, this pathway is dysregulated and contributes to inflammation, invasion, and survival. Inhibiting p38α can disrupt these pro-tumorigenic signals.
Caption: Simplified p38α MAPK Signaling Pathway with Site of Inhibition.
Detailed Protocol: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)
This biochemical assay directly measures the activity of the purified p38α kinase enzyme and its inhibition by our compound. The principle is based on quantifying the amount of ADP produced during the phosphorylation reaction; less ADP means more kinase inhibition.[8][9]
-
Reaction Setup:
-
Action: In a 96-well plate, combine the kinase assay buffer, the purified p38α enzyme, and serial dilutions of the test compound (BPC-01) or a known p38α inhibitor (positive control).
-
Causality: This pre-incubation step allows the inhibitor to bind to the kinase's ATP pocket before the reaction is initiated.
-
-
Initiation of Kinase Reaction:
-
Action: Initiate the reaction by adding a mixture of the kinase's specific peptide substrate and ATP. Incubate at 30°C for 60 minutes.[9]
-
Causality: This allows the enzymatic reaction to proceed. Active kinase will transfer phosphate from ATP to the substrate, producing ADP.
-
-
ATP Depletion:
-
Action: Add ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Causality: This reagent stops the kinase reaction and depletes any remaining ATP. This is a critical step to ensure that the light produced in the final step comes only from the ADP generated during the kinase reaction.
-
-
Signal Generation and Detection:
-
Action: Add Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Causality: This reagent contains enzymes that convert the ADP generated in step 2 back into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal.
-
Action: Measure luminescence with a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Comparative Data: Kinase Inhibition Profile
| Compound | Target Kinase | IC₅₀ (nM) |
| BPC-01 | p38α MAPK | 15 ± 3 |
| SB 203580 (Reference Inhibitor) | p38α MAPK | 50 ± 8 |
Interpretation: The data clearly show that BPC-01 is a potent inhibitor of the p38α kinase, even more so than a well-characterized reference inhibitor. This provides a strong molecular basis for the cytotoxicity observed in the melanoma cells.
Part 3: Tying It All Together - Cellular Mechanism Confirmation
The final step is to confirm that the biochemical inhibition of p38α translates to the expected biological outcomes in the cell. Based on published research, potent antiproliferative compounds often induce apoptosis and/or cell cycle arrest.[5][6]
-
Cell Cycle Analysis: Cells treated with BPC-01 would be analyzed by flow cytometry. We would expect to see an accumulation of cells in the G2/M phase, indicating that the inhibition of p38α signaling disrupts the cell's ability to progress through mitosis.[6]
-
Apoptosis Assays: Using methods like Annexin V staining or TUNEL assays, we can quantify the number of apoptotic cells after treatment.[6] A significant increase in apoptosis would confirm that BPC-01 is actively inducing programmed cell death, a hallmark of effective anticancer agents.
Conclusion and Future Directions
This systematic in vitro evaluation provides a powerful framework for identifying and characterizing novel anticancer compounds derived from the 6-Chloro-biphenyl-3-ylamine scaffold. Our hypothetical compound, BPC-01 , emerged as a promising lead candidate based on its:
-
Potent Cytotoxicity against a target cancer cell line.
-
High Selectivity for cancer cells over normal cells.
-
Defined Molecular Mechanism through potent inhibition of the p38α kinase.
The convergence of these data points provides strong validation for advancing BPC-01 to the next stages of drug development, which would include broader kinase panel screening to confirm its specificity, absorption, distribution, metabolism, and excretion (ADME) profiling, and ultimately, evaluation in in vivo animal models of cancer.
References
-
Title: Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells[5][6] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs[10] Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity[7] Source: PubMed URL: [Link]
-
Title: Anticancer efficacy of biphenyl-based compounds in published research studies.[1] Source: Wiley Online Library URL: [Link]
-
Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay[3][4] Source: International Journal of Pharmaceutical Research and Applications (IJPRA) URL: [Link]
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Title: Kinase assays | BMG LABTECH[8] Source: BMG LABTECH URL: [Link]
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-biphenyl-3-ylamine Analogs as Kinase Inhibitors
Welcome to a comprehensive exploration of the structure-activity relationships (SAR) surrounding the 6-chloro-biphenyl-3-ylamine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the design and optimization of kinase inhibitors. Our objective is to move beyond a mere cataloging of compounds and delve into the causal relationships between molecular structure and biological function, providing a robust framework for rational drug design.
The biphenyl scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent inhibitors of various enzyme classes. The specific substitution pattern of 6-chloro-biphenyl-3-ylamine offers a unique three-dimensional arrangement and a handle for diverse chemical modifications. Understanding how subtle changes to this core structure impact target engagement, selectivity, and potency is paramount for developing next-generation therapeutics. This guide will synthesize data from various studies, present it in a comparative format, and provide the underlying scientific reasoning for the observed trends.
The Core Scaffold: Understanding the Foundation
The 6-chloro-biphenyl-3-ylamine molecule serves as our foundational structure. Its two phenyl rings (designated Ring A and Ring B) are joined by a single carbon-carbon bond, allowing for rotational freedom. The key functional groups—the amine on Ring A and the chlorine atom ortho to the inter-ring bond—are critical determinants of its chemical properties and biological activity. The strategic placement of the chlorine atom introduces a significant steric and electronic influence, forcing a non-planar conformation of the biphenyl system, which can be crucial for fitting into specific enzymatic binding pockets.
The primary biological targets for analogs of this scaffold are protein kinases, a family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a major focus for drug discovery.[1][2][3] This guide will focus on SAR studies related to the inhibition of key kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Checkpoint Kinase 1 (CHK1).[1][2]
General Synthetic Approach: The Suzuki Coupling
The construction of the biphenyl core is most commonly achieved via a Palladium-catalyzed Suzuki cross-coupling reaction. This versatile and high-yielding reaction forms the C-C bond between the two aryl rings.
Caption: General workflow for the synthesis of biphenyl analogs via Suzuki coupling.
SAR Analysis: Deconstructing the Molecule for Optimal Activity
The potency and selectivity of these analogs can be finely tuned by making systematic modifications at three key positions: the amine group on Ring A, the remainder of Ring A, and various positions on Ring B.
Modifications of the 3-Amine Group (Ring A)
The primary amine at the 3-position is a critical interaction point, often serving as a hydrogen bond donor. Its modification into amides, sulfonamides, or ureas can drastically alter binding affinity and introduce new interactions with the target protein.
In a series of VEGFR-2 inhibitors, converting the amine into various amide functionalities was explored.[2] This modification serves to occupy a specific region of the kinase hinge-binding pocket.
Table 1: SAR of Amide Modifications at the 3-Position for VEGFR-2 Inhibition
| Compound ID | R Group (at 3-position) | VEGFR-2 IC50 (nM) | Key Insight |
| Parent | -NH₂ | >10,000 | Primary amine is a poor fit; requires extension. |
| 18b | -NH-CO-(4-pyridyl) | 2.02 | The pyridine nitrogen acts as a crucial H-bond acceptor.[2] |
| 18c | -NH-CO-(3-pyridyl) | 15.3 | Positional change of pyridine N reduces potency. |
| 18d | -NH-CO-Phenyl | 45.7 | Lack of H-bond acceptor leads to a significant drop in activity. |
| 20e | -NH-CO-CH₂-(4-pyridyl) | 4.15 | Methylene linker is tolerated, maintaining potent inhibition. |
Expertise & Causality: The data clearly demonstrates the importance of a hydrogen bond acceptor in the R group. The superior activity of compound 18b (IC50 = 2.02 nM) is attributed to the optimal positioning of the pyridine nitrogen, which likely forms a hydrogen bond with a key residue in the ATP-binding site of VEGFR-2, such as Cys919.[2] Moving the nitrogen to the 3-position (18c ) or removing it entirely (18d ) disrupts this critical interaction, leading to a marked decrease in potency. This underscores the necessity of a correctly placed hydrogen bond acceptor for high-affinity binding.
Substitutions on Ring B
The second phenyl ring (Ring B) projects out towards the solvent-exposed region of the kinase binding pocket. This region is typically less conserved, allowing for modifications that can enhance potency and, critically, improve selectivity over other kinases.
Table 2: SAR of Ring B Substitutions (Para-Position) for VEGFR-2 Inhibition
| Compound ID | R' Group (at 4'-position) | VEGFR-2 IC50 (nM) | Key Insight |
| 20h | -F | 4.11 | Small, electronegative atom is well-tolerated. |
| 20j | -Cl | 4.05 | Slightly larger halogen maintains high potency. |
| 20k | -CH₃ | 25.6 | Small lipophilic group reduces activity. |
| 20l | -OCH₃ | 108 | Bulkier methoxy group is detrimental to binding. |
Expertise & Causality: Analysis of substitutions at the para-position of Ring B reveals a preference for small, electronegative halogens. Both fluorine (20h ) and chlorine (20j ) afford highly potent compounds. This suggests the presence of a tight, perhaps electropositive, sub-pocket. The introduction of even a small methyl group (20k ) reduces potency, and the larger methoxy group (20l ) is poorly tolerated, likely due to steric hindrance. This highlights a strict steric constraint in this region of the binding site.
Caption: Summary of key structure-activity relationships for the scaffold.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific integrity and reproducibility, we provide detailed, self-validating protocols for the synthesis of a representative analog and its subsequent biological evaluation.
Synthesis of a Representative Analog: Compound 18b
This protocol describes the synthesis of 2-(4-pyridyl)-N-(6-chloro-biphenyl-3-yl)acetamide, a highly potent VEGFR-2 inhibitor, adapted from published procedures.[2]
Step 1: Suzuki Coupling to form 6-Chloro-biphenyl-3-ylamine
-
To a solution of 4-chloro-3-iodoaniline (5 mmol) in a 4:1 mixture of 1,4-dioxane/H₂O (20 mL), add phenylboronic acid (10 mmol), tetrakis(triphenylphosphine)palladium(0) (0.1 mmol), and sodium carbonate (10 mmol).[4]
-
Purge the mixture with Argon for 15 minutes.
-
Heat the reaction mixture at 110 °C for 24 hours under an Argon atmosphere.
-
After cooling to room temperature, filter the mixture through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Extract the residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography (petroleum ether/EtOAc, 10:1) to yield 6-chloro-biphenyl-3-ylamine.
Step 2: Amide Coupling to form Compound 18b
-
Dissolve 6-chloro-biphenyl-3-ylamine (1 mmol) and isonicotinic acid (1.2 mmol) in anhydrous dichloromethane (10 mL).
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 mmol) and 4-Dimethylaminopyridine (DMAP) (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by flash chromatography or recrystallization to obtain the final product, compound 18b .
-
Trustworthiness Check: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.
In Vitro Kinase Inhibition Assay (VEGFR-2)
This protocol describes a common method to determine the IC50 value of a test compound against VEGFR-2.
Caption: Standard workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human VEGFR-2 enzyme, a suitable fluorescently labeled peptide substrate, and ATP.
-
Compound Plating: Serially dilute the test compound (e.g., compound 18b ) in DMSO and dispense into a 384-well microplate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme/Substrate Addition: Add a mixture of VEGFR-2 enzyme and peptide substrate in assay buffer to all wells.
-
Initiation: Initiate the kinase reaction by adding ATP to all wells at a concentration near its Km value.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Termination: Stop the reaction by adding a termination buffer containing EDTA, which chelates the Mg²⁺ required for enzyme activity.
-
Detection: Measure the amount of phosphorylated substrate using an appropriate plate reader. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Trustworthiness Check: The assay's validity is confirmed by a Z'-factor > 0.5, calculated from the positive and negative controls, ensuring a robust and reliable screening window.
Conclusion and Future Directions
The SAR studies of 6-chloro-biphenyl-3-ylamine analogs have yielded potent kinase inhibitors, particularly for VEGFR-2. The key takeaways for medicinal chemists are:
-
The 3-amino group is a critical anchor point that must be derivatized into a larger group, such as an amide, to achieve high potency.
-
This amide extension must incorporate a hydrogen bond acceptor at an optimal distance and geometry to interact with the kinase hinge region.
-
The 6-chloro substituent plays a vital role in enforcing a bioactive conformation.
-
The solvent-exposed Ring B is highly sensitive to substitution, with a clear preference for small halogens at the 4'-position, indicating a tight binding pocket.
Future work in this area should focus on optimizing the pharmacokinetic properties (ADME) of these potent inhibitors. Furthermore, exploring a wider range of heterocyclic replacements for Ring B could yield inhibitors with improved potency and, crucially, enhanced selectivity against a broader panel of kinases, a critical step in developing safe and effective clinical candidates.
References
-
Teng, M., et al. (2007). Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors. Journal of Medicinal Chemistry, 50(22), 5447-5458. [Link]
-
Design and Synthesis of a Monocyclic Derivative as a Selective ACC1 Inhibitor by Chemical Modification of Biphenyl ACC1/2 Dual Inhibitors. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
-
Copolovici, D. M., et al. (2022). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 27(23), 8234. [Link]
-
Lu, W., et al. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 23(5), 1044-1054. [Link]
-
Lu, W., et al. (2015). Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies. Bioorganic & Medicinal Chemistry, 23(5), 1044-1054. [Link]
-
A Comprehensive Review of SAR Analysis of Small-Molecule Inhibitors Based on Biphenyl Derivatives. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]
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- 1. Structure-based design and synthesis of (5-arylamino-2H-pyrazol-3-yl)-biphenyl-2',4'-diols as novel and potent human CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of biphenyl-based VEGFR-2 inhibitors. Part 3: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 6-Chloro-biphenyl-3-ylamine synthesis - chemicalbook [chemicalbook.com]
A Definitive Guide to Confirming the Structure of 6-Chloro-biphenyl-3-ylamine Derivatives Using 2D NMR
This guide provides an in-depth, field-proven methodology for leveraging the power of two-dimensional (2D) NMR spectroscopy to move beyond ambiguity and achieve definitive structural confirmation. We will explore the "why" behind the experimental choices, offering a self-validating protocol that ensures the integrity of your results. Using a practical, step-by-step workflow, we will demonstrate how a suite of 2D NMR experiments can piece together the molecular puzzle, providing irrefutable evidence for the connectivity and substitution pattern of a 6-Chloro-biphenyl-3-ylamine derivative.
The Inherent Ambiguity: Why 1D NMR and Mass Spectrometry Fall Short
While indispensable, 1D ¹H and ¹³C NMR, along with mass spectrometry, often provide an incomplete picture for complex aromatic structures. Polychlorinated biphenyls (PCBs) and their derivatives are notorious for the analytical challenges they present.[3][4][5]
-
1D ¹H NMR: In multi-substituted aromatic systems, severe signal overlap is common, making precise assignment and coupling constant analysis difficult, if not impossible.[6]
-
1D ¹³C NMR: This technique reveals the number of unique carbon environments but struggles to definitively assign quaternary (non-protonated) carbons. Furthermore, without additional information, linking specific carbons to the overall framework is speculative.
-
Mass Spectrometry (MS): MS provides an accurate molecular weight, confirming the elemental formula. However, it cannot distinguish between positional isomers, which have identical masses and fragmentation patterns that can be deceptively similar.[1]
To overcome these limitations, we must turn to experiments that reveal through-bond correlations between nuclei, painting a clear picture of the molecular scaffold.
The 2D NMR Toolkit: A Symphony of Correlations
2D NMR spectroscopy enhances spectral resolution by spreading signals over two frequency dimensions, allowing for the clear identification of correlations between nuclei.[7] For a molecule like a 6-Chloro-biphenyl-3-ylamine derivative, three core experiments form the foundation of a robust structural elucidation workflow: COSY, HSQC, and HMBC.[8][9][10][11]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "Figure 1: A logical workflow for structure elucidation using 2D NMR."
COSY (Correlation Spectroscopy): Mapping the Proton Network
The ¹H-¹H COSY experiment is the first step in mapping the proton framework of a molecule. It identifies protons that are scalar (J) coupled to each other, typically through two or three bonds.[7][12]
-
What it Shows: Cross-peaks in a COSY spectrum connect protons that are neighbors in a spin system.
-
Why it's Crucial: For our target molecule, COSY will clearly delineate the proton networks on the chlorophenylamine ring and the unsubstituted phenyl ring, confirming their respective substitution patterns. For example, it will show the correlation between adjacent protons in the ABX or similar complex splitting patterns common in substituted aromatics.
HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection
The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C.[7][9]
-
What it Shows: A cross-peak appears for every C-H bond, linking the proton resonance (F2 axis) to its corresponding carbon resonance (F1 axis).
-
Why it's Crucial: This experiment removes all guesswork in assigning protonated carbons. It provides a set of definitive C-H pairings, which serve as anchor points for the final structural assembly. It is significantly more sensitive than older techniques like HETCOR.[13][14]
HMBC (Heteronuclear Multiple Bond Correlation): The Master Architect
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It reveals correlations between protons and carbons over multiple bonds (typically 2 to 4 bonds).[8][9]
-
What it Shows: Cross-peaks connect protons to carbons that are two or three bonds away.
-
Why it's Crucial: This is the key to connecting the pieces. HMBC correlations can "see" across quaternary carbons, heteroatoms, and the biphenyl linkage. For our derivative, it will provide the definitive evidence linking the two aromatic rings and confirming the precise positions of the chloro and amine substituents relative to other protons.
Case Study: Confirmation of 6-Chloro-4-methyl-biphenyl-3-ylamine
To illustrate the practical application of this workflow, let's consider the hypothetical, but plausible, derivative: 6-Chloro-4-methyl-biphenyl-3-ylamine . Our goal is to use 2D NMR to prove this exact structure and rule out other possible isomers.
(Self-generated image for illustrative purposes)
Step 1: Initial Analysis of 1D NMR Data
After synthesis and purification, we acquire standard ¹H and ¹³C NMR spectra. The data might look something like this:
| ¹H NMR Data (500 MHz, CDCl₃) | ¹³C NMR Data (125 MHz, CDCl₃) |
| δ (ppm) | Multiplicity |
| 7.45 - 7.30 | m |
| 7.15 | s |
| 6.80 | s |
| 3.80 | br s |
| 2.25 | s |
While we can make preliminary assignments based on chemical shifts and multiplicity, several key questions remain unanswered:
-
Is the methyl group at position 4 or 5?
-
Are the chloro and amine groups at positions 6 and 3, respectively, or is it the other way around?
-
Is the biphenyl linkage definitively at C-1?
Only 2D NMR can provide the necessary through-bond correlation evidence to answer these questions with certainty.
Step 2: Experimental Protocol for 2D NMR Acquisition
A self-validating protocol is essential for trustworthy results.
-
Sample Preparation: Dissolve ~15-20 mg of the purified compound in ~0.6 mL of high-purity deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved and free of particulate matter.[15]
-
Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz) equipped with a probe capable of inverse detection.
-
Tuning and Shimming: Ensure the probe is properly tuned for both ¹H and ¹³C frequencies. Shim the magnetic field to achieve optimal resolution and lineshape on the ¹H spectrum.
-
1D Spectra Acquisition: Acquire high-quality ¹H and ¹³C{¹H} spectra. Accurately reference the spectra (e.g., to residual CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
2D COSY Acquisition: Acquire a gradient-enhanced (gCOSY) or DQF-COSY spectrum. Typical parameters might include 2048 data points in F2, 256-512 increments in F1, and 4-8 scans per increment.
-
2D HSQC Acquisition: Acquire a phase-sensitive gradient-enhanced HSQC spectrum optimized for one-bond ¹J(CH) coupling (typically ~145-160 Hz for aromatic carbons).
-
2D HMBC Acquisition: Acquire a gradient-enhanced HMBC spectrum. This is the most critical experiment. Optimize the long-range coupling delay for an average ⁿJ(CH) of 8 Hz. This value is a good compromise for detecting both 2-bond and 3-bond correlations in aromatic systems.
Step 3: A Step-by-Step Interpretation of the 2D Data
COSY Analysis: Defining the Spin Systems
The COSY spectrum is straightforward. We would observe strong correlations among the multiplet from δ 7.45-7.30 ppm, confirming the five coupled protons of the unsubstituted phenyl ring. Crucially, we would see no correlations from the singlets at δ 7.15 ppm (H-2) and δ 6.80 ppm (H-5), proving they are isolated protons without any adjacent proton neighbors. This immediately confirms the substitution pattern on the first ring.
dot graph { layout=neato; node [shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [color="#EA4335", style=dashed];
} caption: "Figure 2: Expected COSY correlations confirming isolated and coupled spin systems."
HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond C-H correlations, solidifying our assignments:
-
The proton at δ 7.15 ppm correlates to the carbon at δ 122.0 ppm (H-2 to C-2).
-
The proton at δ 6.80 ppm correlates to the carbon at δ 116.5 ppm (H-5 to C-5).
-
The methyl protons at δ 2.25 ppm correlate to the carbon at δ 20.5 ppm (-CH₃).
-
The protons in the δ 7.45-7.30 ppm region correlate to their respective carbons at δ 129.5, 128.2, and 127.8 ppm.
We now have five confirmed C-H fragments. The remaining six carbons in the ¹³C spectrum are quaternary.
HMBC Analysis: Assembling the Final Structure
The HMBC spectrum provides the crucial long-range correlations that connect all the fragments and confirm the substitution pattern definitively.
dot graph { node [shape=plaintext, fontcolor="#202124"]; edge [color="#34A853", style=bold, arrowhead=vee];
} caption: "Figure 3: Key HMBC correlations confirming the molecular skeleton."
-
Confirming the Methyl Position: The methyl protons (δ 2.25) would show a strong correlation to the carbon at δ 116.5 (C-5, a two-bond or ²J correlation) and the carbon at δ 144.1 (C-3, a three-bond or ³J correlation). This definitively places the methyl group at C-4, adjacent to C-3 and C-5.
-
Confirming the Biphenyl Linkage: The most critical correlation would be from H-2 (δ 7.15) to the quaternary carbon of the other ring at δ 140.5 (Phenyl C-1'). This ³J correlation across the biphenyl bond is irrefutable proof of the connectivity at C-1. Complementary correlations from the ortho protons of the phenyl ring (part of the multiplet ~δ 7.4) back to C-1 (δ 138.2) would further solidify this assignment.
-
Confirming Substituent Positions:
-
The isolated proton H-2 (δ 7.15) would show correlations to the quaternary carbons C-4 (δ 125.5) and C-6 (δ 131.0).
-
The isolated proton H-5 (δ 6.80) would show correlations to the quaternary carbons C-1 (δ 138.2) and C-3 (δ 144.1).
-
The amine protons (δ 3.80), if sharp enough, would correlate to C-2 (δ 122.0) and C-4 (δ 125.5).
-
This web of interlocking correlations, summarized in the HMBC diagram, leaves no room for ambiguity. The structure is confirmed as 6-Chloro-4-methyl-biphenyl-3-ylamine .
Comparative Analysis: Where Does 2D NMR Stand?
While 2D NMR is a powerful tool, it's important to understand its place among other structural analysis techniques.
| Technique | Strengths | Limitations | Best For |
| 2D NMR Spectroscopy | - Provides definitive atom connectivity in solution.[8][16]- Non-destructive.- Can provide conformational information (NOESY). | - Requires relatively pure sample (~5-10 mg).- Can be time-consuming for very complex molecules or low concentrations. | - Unambiguous confirmation of constitutional isomers.- Full structural elucidation of novel small molecules. |
| X-ray Crystallography | - Provides an absolute 3D structure with bond lengths and angles.- The "gold standard" for structural proof. | - Requires a suitable single crystal, which can be difficult or impossible to grow.- Structure is in the solid state, which may differ from the solution state. | - Absolute proof of structure and stereochemistry when a crystal is available. |
| LC-MS/MS | - Excellent for separating mixtures and identifying known compounds.- High sensitivity (sub-milligram quantities). | - Cannot reliably distinguish between many positional isomers without standards.[1][17]- Provides fragmentation data, not direct connectivity. | - High-throughput screening.- Metabolite identification.- Analysis of complex mixtures. |
| Computational Prediction | - Can predict NMR spectra for proposed structures to compare with experimental data.- No sample required. | - Predictions are only as good as the algorithm; not experimental proof.- Accuracy can decrease for novel or complex scaffolds. | - Aiding in the assignment of experimental data.- Differentiating between a small number of likely isomers. |
Conclusion
In the rigorous landscape of pharmaceutical and chemical research, structural ambiguity is not an option. This guide has demonstrated that a systematic application of 2D NMR spectroscopy—specifically COSY, HSQC, and HMBC—provides a robust, reliable, and self-validating framework for the definitive structural confirmation of complex molecules like 6-Chloro-biphenyl-3-ylamine derivatives. By moving beyond the limitations of 1D techniques and embracing the power of through-bond correlations, researchers can ensure the integrity of their work, prevent the pursuit of erroneous leads, and accelerate the pace of discovery and development with confidence.
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Heffron, G. 2D NMR FOR THE CHEMIST. [Link]
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Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]
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Diamond, M. L., et al. (2022). Persistent Problem: Global Challenges to Managing PCBs. Environmental Science & Technology, 56(13), 9199-9210. [Link]
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ResearchGate. (2020, May). Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D) HMBC. [Link]
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Reich, H. J. NMR Spectroscopy Content - Organic Chemistry Data. University of Wisconsin-Madison. [Link]
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Do, T. D., et al. (2023). Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. Analytical Chemistry, 95(17), 6833-6840. [Link]
-
ResearchGate. (2015, August 5). Identification and structure elucidation by NMR spectroscopy. [Link]
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Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]
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SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). [Link]
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Spronk, C. A., & Vuister, G. W. (2014). NMR structure validation in relation to dynamics and structure determination. Journal of Magnetic Resonance, 241, 75-84. [Link]
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Wolf, C. (2007). Comparison of Analytical Methods. In Dynamic Stereochemistry of Chiral Compounds: Principles and Applications. Royal Society of Chemistry. [Link]
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YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
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Worldwide Protein Data Bank. (2024, August 9). wwPDB: NMR validation report user guide. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-biphenyl-3-ylamine
This guide provides essential safety and logistical information for the proper handling and disposal of 6-Chloro-biphenyl-3-ylamine (CAS No. 56970-25-3). As a chlorinated biphenyl derivative, this compound is subject to stringent regulatory oversight due to its structural similarity to polychlorinated biphenyls (PCBs). Adherence to these procedures is not merely a matter of laboratory best practice; it is a legal and ethical obligation to ensure the safety of personnel and the protection of our environment. This document is designed to provide drug development professionals and laboratory scientists with a clear, actionable framework for managing waste streams containing this compound.
Core Principles: Hazard Recognition and Risk Mitigation
Understanding the inherent risks of 6-Chloro-biphenyl-3-ylamine is foundational to its safe management. This compound belongs to a class of chemicals known for their environmental persistence and potential health risks. The primary hazards include skin and eye irritation, with broader concerns related to the toxicological profile of aminobiphenyls and chlorinated hydrocarbons.[1][2] When heated to decomposition, it may emit highly toxic fumes of chlorine.[3]
The causality behind stringent disposal protocols is rooted in the chemical stability of the biphenyl structure, which makes such compounds resistant to natural degradation. Improper disposal can lead to bioaccumulation in the ecosystem, posing a long-term threat. Therefore, all waste containing this compound must be treated as hazardous.
| Property | Value | Source |
| Chemical Name | 6-Chloro-biphenyl-3-ylamine | [4] |
| CAS Number | 56970-25-3 | [4] |
| Molecular Formula | C₁₂H₁₀ClN | [4] |
| Molecular Weight | 203.67 g/mol | [2][4] |
| Appearance | Yellow liquid / Solid | [4][5] |
| Boiling Point | ~334.6 °C at 760 mmHg | [5][6] |
| Flash Point | ~156.2 °C | [5][6] |
Personal Protective Equipment (PPE): A Non-Negotiable Standard
A robust PPE protocol is the first line of defense against chemical exposure. Given the irritant nature of this compound and the potential for skin absorption, a comprehensive approach is mandatory.
| Task | Required PPE | Rationale |
| Handling Solid/Weighing | Nitrile Gloves (Double-Gloved), Safety Goggles, Lab Coat, Long Pants, Closed-Toe Shoes | Prevents skin contact and eye exposure to fine particulates.[7] |
| Preparing Solutions | Nitrile Gloves (Double-Gloved), Chemical Splash Goggles, Face Shield, Chemical-Resistant Apron over Lab Coat | Provides enhanced protection against splashes and aerosols.[8][9] |
| Waste Handling/Packaging | Heavy-Duty Chemical-Resistant Gloves (e.g., Butyl or Neoprene) over Nitrile Gloves, Chemical Splash Goggles, Lab Coat | Ensures maximum protection against concentrated waste and potential container leaks.[7][10] |
| Spill Cleanup | Full-face Air-Purifying Respirator (if spill generates vapors/dust), Chemical-Resistant Coveralls, Boots, and Double Gloves | Offers comprehensive protection during emergency response scenarios with higher exposure risk.[9][10] |
Causality Note: Double-gloving is a critical measure.[7] The outer glove provides the primary barrier and can be removed if contaminated, leaving a clean inner glove to protect the user while they exit the contaminated area or re-glove. This practice significantly reduces the risk of accidental exposure during de-gloving.
Waste Management: Segregation and Containment
Proper segregation at the point of generation is paramount to ensure a safe and compliant disposal pathway. Cross-contamination of waste streams can create dangerous chemical reactions and complicate the disposal process, leading to significant cost increases and regulatory penalties.
Step-by-Step Waste Segregation Protocol:
-
Establish Designated Waste Containers: Before beginning work, prepare clearly labeled, dedicated hazardous waste containers. All containers must be in good condition, compatible with the chemical waste, and feature a secure, tight-fitting lid.[1]
-
Solid Waste Stream:
-
Includes: Contaminated gloves, weigh boats, absorbent pads, and any solid 6-Chloro-biphenyl-3-ylamine.
-
Containment: Place these items in a designated, leak-proof container lined with a heavy-duty plastic bag.[11]
-
-
Liquid Waste Stream:
-
Includes: Unused solutions, reaction mixtures, and the first two solvent rinses from cleaning contaminated glassware.
-
Containment: Collect in a dedicated, pressure-venting, and chemically resistant (e.g., HDPE or glass) container.[12] Never mix incompatible waste streams.
-
-
Sharps Waste:
-
Includes: Contaminated needles, scalpels, or broken glassware.
-
Containment: Place immediately into a designated, puncture-proof sharps container.
-
-
Labeling: All waste containers must be labeled with a "Hazardous Waste" tag immediately upon the first addition of waste. The label must include the full chemical name of all components and their approximate concentrations.
Spill Management and Decontamination
Accidents can occur, and a prepared response is essential to mitigate exposure and environmental release.
Emergency Spill Protocol:
-
Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate all non-essential personnel from the area.[1][11]
-
Isolate & Ventilate: If safe to do so, close the fume hood sash. Ensure adequate ventilation to prevent vapor accumulation.
-
Don Appropriate PPE: Before attempting any cleanup, don the appropriate PPE as outlined in the table above for "Spill Cleanup."
-
Contain the Spill: Use absorbent pads or chemical spill pillows to surround the spill and prevent it from spreading. Do not let the chemical enter drains.[1]
-
Neutralize/Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Collect Waste: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.[1]
-
Decontaminate Area:
-
Final Inspection: Visually inspect the area to ensure all contamination has been removed.[11]
Workflow for Spill Response
Caption: Step-by-step workflow for compliant waste disposal.
By implementing this comprehensive management plan, from initial handling to final disposal, we uphold our commitment to scientific integrity, personnel safety, and environmental stewardship. This structured approach ensures that our research advancements are not overshadowed by regulatory non-compliance or preventable accidents.
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Navigating the Safe Handling of 6-Chloro-biphenyl-3-ylamine: A Guide for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of specialized chemical reagents is a daily reality, and a profound understanding of their properties is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-Chloro-biphenyl-3-ylamine (CAS No. 56970-25-3), a compound belonging to the class of chlorinated aromatic amines. Our aim is to equip you with the necessary knowledge to not only ensure your personal safety but also to maintain the integrity of your research and the environment.
Hazard Identification and Risk Assessment: Understanding the Compound
Anticipated Hazard Profile:
| Hazard Classification | Description | Source Analogy |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3][4][5] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3][4][5][6] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3][4][5][6] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [3][4][5][6] |
| (Single Exposure) | ||
| Hazardous to the Aquatic | Potentially toxic to aquatic life with long-lasting effects. | [4][5] |
| Environment |
The causality behind these hazards lies in the molecule's structure. The aromatic amine group can be readily absorbed and may interfere with biological processes, while the chlorinated biphenyl backbone contributes to its persistence and potential for bioaccumulation. It is imperative to handle this compound with the understanding that it may possess latent toxicological properties that have not been fully elucidated.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling 6-Chloro-biphenyl-3-ylamine. The following recommendations are based on general best practices for handling hazardous aromatic amines and chlorinated compounds.
Core PPE Requirements:
-
Eye and Face Protection: Chemical safety goggles are mandatory. In situations with a risk of splashing, such as during transfers of solutions, a full-face shield should be worn in conjunction with goggles.
-
Hand Protection: Wear impervious gloves. Given the aromatic nature of the compound, nitrile gloves are a common choice, but it is crucial to double-glove. For prolonged handling or in the case of a spill, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always check the manufacturer's glove compatibility charts for specific chemical resistance information.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of exposure, such as handling larger quantities or in the event of a potential splash, chemical-resistant coveralls are recommended.
-
Respiratory Protection: All handling of solid 6-Chloro-biphenyl-3-ylamine or its solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for the safe handling of 6-Chloro-biphenyl-3-ylamine.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
Handling Procedures:
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available. Designate a specific area within the fume hood for handling the compound.
-
Weighing: If weighing the solid, do so on a tared weigh paper or in a container within the fume hood. Avoid creating dust.
-
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Reactions: Conduct all reactions involving 6-Chloro-biphenyl-3-ylamine in a fume hood. Ensure that the reaction vessel is properly secured.
Spill Management:
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If the spill is small and you are trained to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Neutralize (if applicable): For larger spills, consult with your institution's environmental health and safety (EHS) department.
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Disposal Plan: Environmental Responsibility
Proper disposal of 6-Chloro-biphenyl-3-ylamine and any contaminated materials is a legal and ethical responsibility.
Waste Segregation:
-
Solid Waste: Unused 6-Chloro-biphenyl-3-ylamine and any contaminated solids (e.g., weigh boats, paper towels) should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing 6-Chloro-biphenyl-3-ylamine should be collected in a separate, labeled hazardous waste container for halogenated organic waste.[7][8] Do not mix with non-halogenated waste streams.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste container.
Disposal Method:
-
All waste containing 6-Chloro-biphenyl-3-ylamine must be disposed of through a licensed hazardous waste disposal company.[9]
-
The likely method of disposal for this type of compound is high-temperature incineration.[10]
-
Never dispose of 6-Chloro-biphenyl-3-ylamine down the drain or in the regular trash.
Conclusion: A Culture of Safety
The safe handling of 6-Chloro-biphenyl-3-ylamine is not merely a matter of following procedures but of fostering a deeply ingrained culture of safety. By understanding the potential hazards, diligently using the correct PPE, adhering to established operational plans, and responsibly managing waste, we can ensure the well-being of our researchers and the protection of our environment. Always consult your institution's specific safety protocols and the most current Safety Data Sheet available for any chemical you handle.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
